Bromomethyl methyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155338. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFGQBENKSWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065341 | |
| Record name | Methane, bromomethoxy- | |
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Molecular Weight |
124.96 g/mol | |
| Source | PubChem | |
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Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Bromomethyl methyl ether | |
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CAS No. |
13057-17-5 | |
| Record name | Bromomethyl methyl ether | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromomethyl methyl ether | |
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| Record name | Bromomethyl methyl ether | |
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| Record name | Methane, bromomethoxy- | |
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| Record name | Methane, bromomethoxy- | |
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| Record name | Bromomethyl methyl ether | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of bromomethyl methyl ether. The information is intended for professionals in research and development, particularly those in the pharmaceutical and chemical industries.
Core Properties
This compound, also known as methoxymethyl bromide (MOM-Br), is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups. Its utility is underscored by its reactivity and the stability of the resulting methoxymethyl (MOM) ether under various conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.
Table 1: Fundamental Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅BrO | [1][2][3] |
| Molecular Weight | 124.96 g/mol | [1][2][3] |
| CAS Number | 13057-17-5 | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 87 °C (lit.) | [1][2][4] |
| Density | 1.531 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.456 (lit.) | [1][4] |
| Flash Point | 80 °F (26.7 °C) | [1] |
| Water Solubility | Sparingly soluble | [1][4] |
| Sensitivity | Moisture sensitive | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectroscopic information is summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data Source / Reference |
| ¹H NMR | Available from suppliers like Sigma-Aldrich. |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |
| Infrared (IR) Spectroscopy | Available from suppliers like Sigma-Aldrich (Neat) |
| Raman Spectroscopy | Available from suppliers like Sigma-Aldrich |
Synthesis and Handling
Synthesis of this compound
This compound can be synthesized through the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by a Lewis acid such as zinc bromide.[4]
Experimental Protocol: Synthesis of this compound [4]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly dried ZnBr₂ in dimethoxymethane (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl bromide (1.0 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Set up a distillation apparatus and perform a first distillation. Collect the fraction boiling between 80-86 °C, which will be a mixture of this compound and methyl acetate.
-
Perform a second fractional distillation of the collected mixture. The pure this compound will distill at approximately 82 °C.
Yield: Approximately 93%.[4]
The logical workflow for the synthesis is depicted in the following diagram:
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a lachrymator, a possible carcinogen, and is destructive to mucous membranes, eyes, and skin.[4] It is also flammable and moisture-sensitive.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store in a tightly sealed container in a cool, dry place (2-8°C).[1][4]
Applications in Organic Synthesis
The primary application of this compound is as a protecting group for alcohols, converting them into methoxymethyl (MOM) ethers.[2] This protection is advantageous because MOM ethers are stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions.
Protection of Alcohols as MOM Ethers
The protection of an alcohol is typically achieved by reacting it with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: MOM Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add DIPEA (2.0-4.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.5-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The general workflow for the protection of an alcohol using this compound is illustrated below:
Reactivity and Selectivity
This compound exhibits high reactivity towards oxygen nucleophiles like alcohols.[5] Its reactivity with other nucleophiles, such as amines and thiols, is also significant.[5] This broad reactivity necessitates careful planning in complex syntheses to ensure chemoselectivity.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a reliable method for the protection of hydroxyl groups. A thorough understanding of its physical properties, synthesis, and handling procedures, as outlined in this guide, is paramount for its safe and effective use in the laboratory. Its application in the synthesis of complex molecules, including pharmaceuticals, highlights its importance to the scientific community.[4][6]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bromomethyl Methyl Ether (CAS 13057-17-5)
Abstract
This compound (BMME), registered under CAS number 13057-17-5, is a vital reagent in organic synthesis, primarily utilized for the introduction of the methoxymethyl (MOM) protecting group for alcohols and other functional groups.[1][2] Its unique reactivity profile also allows it to serve as a key intermediate in the synthesis of complex molecules, including pharmaceutical agents.[3][] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis protocols, applications in drug development, reactivity, and detailed safety and handling procedures. The information is curated to support researchers and professionals in leveraging this compound's synthetic utility while ensuring safe laboratory practices.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[5][6][7] It is classified as a flammable liquid and is known for its high reactivity as an alkylating agent.[3][5] It is sparingly soluble in water but soluble in many organic solvents.[6][8]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | bromo(methoxy)methane | [5] |
| Synonyms | Methoxymethyl bromide, BMME, MOM-Br | [6][9][10] |
| CAS Number | 13057-17-5 | [5] |
| Molecular Formula | C₂H₅BrO | [5] |
| Molecular Weight | 124.96 g/mol | [5][9] |
| Appearance | Colorless to light yellow liquid | [6][11] |
| Odor | Pungent | [5][7] |
| Density | 1.531 g/mL at 25 °C | [8] |
| Boiling Point | 87-88 °C | [8][12] |
| Refractive Index | n20/D 1.456 | [8] |
| Solubility | Sparingly soluble in water |[8][11] |
Table 2: Thermodynamic and Computed Properties
| Property | Value | Reference(s) |
|---|---|---|
| Flash Point | 26 - 27 °C (80 °F) | [11][12] |
| Vapor Pressure | 72.9 mmHg at 25°C | [11] |
| ΔfG° (Standard Gibbs free energy of formation) | -124.72 kJ/mol | [9] |
| ΔfH°gas (Enthalpy of formation at standard conditions) | -190.50 kJ/mol | [9] |
| ΔvapH° (Enthalpy of vaporization) | 28.89 kJ/mol |[9] |
Synthesis and Preparation
This compound can be prepared through several synthetic routes. A common laboratory-scale synthesis involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by zinc bromide.[13][14]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis and Drug Development
The primary application of this compound is as a protecting group for hydroxyl functionalities.[3] It reacts with alcohols to form methoxymethyl (MOM) ethers, which are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.[3][15][16]
Protection of Alcohols
The MOM group is widely used in multi-step syntheses of complex molecules to temporarily mask reactive hydroxyl groups, allowing for selective transformations at other sites.[11][17]
References
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- 2. This compound [myskinrecipes.com]
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- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 16. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 17. uwindsor.ca [uwindsor.ca]
An In-depth Technical Guide to Bromomethyl Methyl Ether
For researchers, scientists, and drug development professionals, bromomethyl methyl ether (BMME) is a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical development.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is a reactive compound used as an intermediate in various chemical syntheses.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅BrO | [3][4][] |
| Molecular Weight | 124.96 g/mol | [4][][6][7] |
| CAS Number | 13057-17-5 | [3][4] |
| Density | 1.531 g/mL at 25 °C | [1] |
| Boiling Point | 87 °C | [1] |
| Flash Point | 27 °C (80.6 °F) - closed cup | |
| Refractive Index | n20/D 1.456 | [1] |
| Solubility | Sparingly soluble in water. | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
A common method for the preparation of this compound involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by zinc bromide.[8]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Zinc bromide (ZnBr₂), freshly dried
-
Ice bath
-
Distillation apparatus
Procedure:
-
Dissolve freshly dried ZnBr₂ in 1.2 equivalents of dimethoxymethane.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 1 equivalent of acetyl bromide to the mixture.[8]
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 1.5 hours.[8]
-
Perform a first distillation, collecting the fraction that boils between 80°C and 86°C. This fraction contains a mixture of this compound and methyl acetate.[8]
-
A second, fractional distillation is performed on the collected mixture to yield pure this compound, which has a boiling point of 87°C.[8]
This compound is frequently used to protect hydroxyl groups as methoxymethyl (MOM) ethers.[1][9] This is particularly useful in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions.
Materials:
-
Alcohol substrate
-
This compound (MOMBr)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve the alcohol substrate in the anhydrous aprotic solvent.
-
Add the non-nucleophilic base to the solution.
-
Add this compound to the reaction mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.[10]
-
Stir the reaction at room temperature until the starting material is consumed, which can be monitored by techniques such as HPLC or TLC.[10]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride to decompose any remaining this compound.[10]
-
The product is then extracted with an organic solvent like ethyl acetate, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure to yield the MOM-protected alcohol.
Reaction Mechanisms and Workflows
The utility of this compound in organic synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions.
The synthesis of this compound from dimethoxymethane and acetyl bromide is a straightforward process that can be visualized as a two-stage distillation purification.
Caption: Workflow for the synthesis of this compound.
This compound readily undergoes Sₙ2 reactions with nucleophiles due to its primary alkyl halide structure.[2] This mechanism is key to its function as a protecting group for alcohols.
Caption: Sₙ2 reaction mechanism of this compound.
Applications in Drug Development
This compound is a significant intermediate in the synthesis of pharmaceuticals.[2] Its ability to introduce the methoxymethyl (MOM) protecting group is crucial in the synthesis of complex, biologically active molecules.[8]
Notable applications include:
-
Synthesis of Immunosuppressants: It has been used in the enantiocontrolled synthesis of intermediates for the macrocyclic immunosuppressant FK-506.[9]
-
Antibiotic Development: It is used in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone, a key intermediate for certain β-lactam antibiotics.[9]
-
Glycosidase Inhibitors: The compound acts as a reagent in the synthesis and evaluation of hydroxymethyl-aminocyclitols as potential glycosidase inhibitors.[]
-
Cancer Therapy: It is utilized in the preparation of pyridine (B92270) derivatives designed to minimize CYP2C9 inhibition for cancer therapy.[]
-
Sickle Cell Disease Treatment: It was a reagent in the discovery of GBT440, an orally bioavailable R-state stabilizer of sickle cell hemoglobin.[]
The reactivity of this compound allows it to be used to generate new drug molecules or modify existing ones, playing a vital role in the clinical screening of new active pharmaceutical ingredients.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 13057-17-5 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound - CAS:13057-17-5 - Sunway Pharm Ltd [3wpharm.com]
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- 9. This compound | 13057-17-5 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Bromomethyl Methyl Ether
This guide provides a comprehensive overview of bromomethyl methyl ether (BMME), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling.
Chemical Identity and Structure
This compound, also known as methoxymethyl bromide (MOM-Br), is a halogenated ether widely used in organic chemistry. Its primary application is as a reagent for the protection of hydroxyl groups.
-
Linear Formula : BrCH₂OCH₃[4]
The molecular structure consists of a methyl ether group attached to a bromomethyl group.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid with a pungent odor.[2][7][8] It is sparingly soluble in water and is sensitive to moisture.[1][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 124.96 g/mol | [1][2][4] |
| Density | 1.531 g/mL at 25 °C | [1][8] |
| Boiling Point | 87 °C | [8] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [4][8] |
| Refractive Index | n20/D 1.456 | [1][8] |
| XLogP3 | 0.9 | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features | Source(s) |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [2] |
| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [2] |
| Infrared (IR) | Neat spectra are available. Key vibrations include C-H stretching and deformation, and C-Br stretching (750-550 cm⁻¹). | [2][9][10] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available through databases like the NIST WebBook. | [2][3][11] |
Synthesis and Experimental Protocols
This compound can be synthesized from commercially available and inexpensive starting materials, making it suitable for large-scale production.[12]
Experimental Protocol: Synthesis from Dimethoxymethane (B151124) and Acetyl Bromide [12]
This protocol describes the synthesis of this compound (MOMBr) via the reaction of dimethoxymethane (DMM) with acetyl bromide (AcBr) using zinc bromide (ZnBr₂) as a catalyst.
Materials:
-
Zinc Bromide (ZnBr₂), freshly dried
-
Dimethoxymethane (DMM), 1.2 equivalents
-
Acetyl Bromide (AcBr), 1.0 equivalent
-
Ice bath
-
Water bath
-
Distillation apparatus
Procedure:
-
Dissolve freshly dried ZnBr₂ in DMM (1.2 eq.) in a reaction flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add AcBr (1.0 eq.) to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature in a water bath.
-
Stir the mixture at room temperature for 1.5 hours.
-
Perform a first distillation. Collect the fraction boiling between 80 °C and 86 °C (oil bath temperature). This fraction contains a mixture of this compound and methyl acetate.
-
Perform a second, fractional distillation of the collected mixture.
-
Collect the pure this compound, which distills at 82 °C, as a colorless oily substance. The reported yield for this procedure is approximately 93%.
References
- 1. echemi.com [echemi.com]
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- 10. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromomethyl methyl ether (BMME), a versatile reagent in organic synthesis. It covers its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and a visualization of its reaction mechanism. This document is intended to serve as a valuable resource for professionals in research, chemical development, and drug discovery.
Chemical Identity and Synonyms
This compound is a haloether commonly used as a protecting group for alcohols in multi-step organic synthesis. Its systematic IUPAC name is bromo(methoxy)methane.[1][2] A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.
| Identifier Type | Value |
| IUPAC Name | bromo(methoxy)methane[1][2] |
| CAS Number | 13057-17-5[1][3] |
| Molecular Formula | C₂H₅BrO[1][3] |
| Molecular Weight | 124.96 g/mol [1][4] |
| Common Synonyms | Methoxymethyl bromide, MOMBr, Bromomethoxymethane, Methyl(bromomethyl) ether, BMME~Methoxymethylbromide, Ether, bromomethyl methyl, Methane, bromomethoxy-[1][4] |
| InChI | InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3[1][3] |
| InChIKey | JAMFGQBENKSWOF-UHFFFAOYSA-N[1][3] |
| SMILES | COCBr[1][5] |
| PubChem CID | 83093[2] |
| MDL Number | MFCD00000171[6] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid[4] |
| Boiling Point | 87 °C (lit.)[4] |
| Density | 1.531 g/mL at 25 °C (lit.)[4] |
| Refractive Index (n20/D) | 1.456 (lit.)[4] |
| Flash Point | 80 °F (27 °C)[4] |
| Water Solubility | Sparingly soluble[4] |
| Sensitivity | Moisture Sensitive[4] |
| Storage Temperature | 2-8°C[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the protection of alcohols are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from dimethoxymethane (B151124) and acetyl bromide.[1]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Zinc bromide (ZnBr₂), freshly dried
-
Round-bottom flask
-
Stirring apparatus
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve freshly dried ZnBr₂ in 1.2 equivalents of dimethoxymethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of acetyl bromide to the cooled mixture with stirring.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1.5 hours.
-
Set up a distillation apparatus and perform a first distillation. Collect the fraction boiling between 80-86 °C. This fraction will be a mixture of this compound and methyl acetate.
-
Perform a second fractional distillation of the collected mixture. Collect the pure this compound, which distills at approximately 82 °C.[1]
Protection of Alcohols as Methoxymethyl (MOM) Ethers
This protocol details a general procedure for the protection of a primary or secondary alcohol using this compound (or its chloro-analog, Chloromethyl methyl ether, which is often used) and a non-nucleophilic base.
Materials:
-
Alcohol substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound (or Chloromethyl methyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (2.0-4.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.5-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.
Reaction Mechanism and Visualization
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The non-nucleophilic base, typically DIPEA, deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion and forming the methoxymethyl ether.
Below is a DOT language script to generate a diagram of this reaction mechanism.
Reaction mechanism for the MOM protection of an alcohol.
Spectroscopic Data
While the actual spectra are not reproduced here, the following table summarizes the types of spectroscopic data available for this compound in various databases. This information is critical for reaction monitoring and product characterization.
| Spectroscopic Technique | Database/Source |
| ¹H NMR | PubChem, SpectraBase[7] |
| ¹³C NMR | PubChem, SpectraBase[7] |
| FT-IR | PubChem, SpectraBase, NIST WebBook[1][7] |
| Mass Spectrometry (GC-MS) | NIST WebBook, PubChem[1][7] |
| Raman Spectroscopy | PubChem[7] |
This guide provides foundational knowledge and practical protocols for the effective use of this compound in a laboratory setting. Researchers are advised to consult the original literature and safety data sheets for a comprehensive understanding of the hazards and handling precautions associated with this reagent.
References
- 1. guidechem.com [guidechem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound | 13057-17-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Bromomethyl methyl ether safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BMME), a member of the haloether chemical class, serves as a reagent in organic synthesis, particularly for the introduction of the methoxymethyl (MOM) protecting group for alcohols.[1][2][3] Despite its utility, BMME presents significant health and safety concerns that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, including its physical and chemical properties, hazard classifications, and recommended safety protocols. Due to the limited availability of detailed experimental studies specifically for BMME, this guide also draws upon data for the closely related and well-studied analogue, chloromethyl methyl ether (CMME), to infer potential mechanisms of toxicity.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅BrO | [4] |
| Molecular Weight | 124.96 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 87 °C (literature) | |
| Density | 1.531 g/mL at 25 °C (literature) | |
| Flash Point | 26 °C / 78.8 °F | [5] |
| Refractive Index | n20/D 1.456 (literature) | |
| Solubility in Water | Sparingly soluble; reacts with water | |
| Sensitivity | Moisture sensitive | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and statements.
GHS Hazard Classifications
| Hazard Class | Category | Source(s) |
| Flammable Liquids | 3 | [4][5] |
| Acute Toxicity, Oral | 4 | [4][5] |
| Acute Toxicity, Dermal | 4 | [4][5] |
| Acute Toxicity, Inhalation | 4 | [4][5] |
| Skin Corrosion/Irritation | 2 | [4][5] |
| Serious Eye Damage/Eye Irritation | 2 | [4][5] |
| Carcinogenicity | 2 | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | [4][5] |
GHS Hazard Statements
| Code | Statement | Source(s) |
| H226 | Flammable liquid and vapor | [4] |
| H302 | Harmful if swallowed | [4] |
| H312 | Harmful in contact with skin | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H332 | Harmful if inhaled | [4] |
| H335 | May cause respiratory irritation | [4] |
| H351 | Suspected of causing cancer | [7][8] |
Toxicological Information
| Endpoint | Value/Classification | Source(s) |
| Acute Oral Toxicity | Category 4 | [5] |
| Acute Dermal Toxicity | Category 4 | [5] |
| Acute Inhalation Toxicity (Vapors) | Category 4 | [5] |
| Skin Irritation | Category 2 (Causes skin irritation) | [5] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | [5] |
| Carcinogenicity | Category 2 (Suspected human carcinogen) | [5][9] |
Given the classification of this compound as a suspected carcinogen and its structural similarity to chloromethyl methyl ether (a known human carcinogen), it should be handled with extreme caution.[1]
Experimental Protocols
While specific experimental reports for this compound are scarce, the following sections describe generalized methodologies for key toxicological endpoints, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation
A standard protocol for assessing acute dermal irritation involves the following steps:
-
Animal Model: Healthy, young adult albino rabbits are typically used.[7][10]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[7][10]
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.[7]
-
Exposure: The exposure duration is typically 4 hours.[10]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[11]
-
Scoring: The reactions are scored according to a standardized system, and the mean scores are used to classify the substance's irritation potential.[11]
Acute Eye Irritation
In vivo eye irritation testing is increasingly being replaced by in vitro methods. A common in vitro protocol using a reconstructed human cornea-like epithelial (RhCE) tissue model is as follows:
-
Test System: A commercially available RhCE tissue model is used.[12]
-
Application: The test substance (liquid or solid) is applied topically to the surface of the RhCE tissue.[12]
-
Exposure: The exposure time is defined, for example, 30 minutes for liquids.[12]
-
Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using a quantitative assay, such as the MTT assay.[13]
-
Classification: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to negative controls.[12]
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound, from initial identification to risk management.
Caption: A generalized workflow for chemical safety assessment.
Handling and Safety Precautions
Given its hazardous properties, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[14][5]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][16]
-
Ensure eyewash stations and safety showers are close to the workstation.[5][16]
Storage
-
Store refrigerated.[6]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[5][18]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5][18]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][18]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][18]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]
-
Specific Hazards: Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[5][18]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5][16]
Disposal Considerations
-
Dispose of this material and its container as hazardous waste.[18]
-
Follow all federal, state, and local regulations for chemical waste disposal.[5]
Conclusion
This compound is a useful reagent in organic synthesis but poses significant health and safety risks, including flammability, acute toxicity, skin and eye irritation, and suspected carcinogenicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Due to the limited specific toxicological data for BMME, a cautious approach informed by the known hazards of the analogous compound, chloromethyl methyl ether, is warranted. A thorough understanding of and adherence to the safety guidelines outlined in this document are essential for the safe handling and use of this compound.
References
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. This compound | 13057-17-5 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Mortality patterns among workers exposed to chloromethyl ethers--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. taglus.com [taglus.com]
- 11. criver.com [criver.com]
- 12. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. dec.alaska.gov [dec.alaska.gov]
- 17. Buy this compound | 13057-17-5 [smolecule.com]
- 18. epa.gov [epa.gov]
Physical and chemical properties of Bromomethyl methyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bromomethyl methyl ether (BMME), a versatile but hazardous reagent. The information is intended for professionals in research and development who require detailed data for experimental design, safety protocols, and synthesis applications.
Chemical Identity
This compound, with the CAS number 13057-17-5, is an organic compound classified as both an alkyl halide and an ether.[1] Its structure features a bromomethyl group attached to a methyl ether, making it a reactive alkylating agent.[1][2]
-
IUPAC Name : bromo(methoxy)methane[3]
-
Synonyms : Methoxymethyl bromide (MOMBr), Bromo(methoxy)methane, Methane, bromomethoxy-[3][4][5]
Physical Properties
This compound is a colorless to light yellow, clear liquid with a distinct odor.[1][4][5] It is sensitive to moisture and should be handled accordingly.[4][5]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 87 °C (lit.) | [4][5][7] |
| Density | 1.531 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.456 (lit.) | [4][5][7] |
| Flash Point | 80 °F (26.7 °C) | [4][5] |
| Vapor Pressure | 72.9 mmHg at 25°C | [5] |
| Melting Point | N/A | [5] |
Solubility
BMME has limited solubility in water but is soluble in various organic solvents.[1][4][8]
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [4][5] |
| Chloroform | Soluble | [4][8] |
| Methanol | Slightly Soluble | [4][8] |
| Organic Solvents | Generally soluble | [1] |
Chemical Properties and Reactivity
BMME is a highly reactive molecule primarily used as an electrophilic reagent in organic synthesis.[2]
-
Protecting Group Chemistry : Its most common application is as a reagent for protecting hydroxyl groups (-OH) by converting them into methoxymethyl (MOM) ethers.[2][4][5] These MOM ethers are stable under a variety of reaction conditions but can be readily cleaved when needed.[2]
-
Alkylating Agent : The presence of the bromomethyl group makes it a potent alkylating agent.[2] It readily undergoes nucleophilic substitution reactions.[2]
-
Reactivity with Nucleophiles : It exhibits high reactivity towards oxygen nucleophiles (alcohols, phenols), moderate reactivity with nitrogen nucleophiles (amines), and excellent reactivity with softer nucleophiles like sulfur (thiols).[2]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Exposure to moisture, heat, open flames, and sources of ignition should be avoided.[9][10]
-
Hazardous Decomposition : When heated to decomposition, it can produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]
Applications in Drug Development and Organic Synthesis
BMME's unique reactivity profile makes it a valuable tool in the multi-step synthesis of complex, biologically active molecules.[2]
-
Immunosuppressants : It was famously used in the enantiocontrolled synthesis of an intermediate for the potent macrocyclic immunosuppressant drug FK-506.[2][4][11]
-
Heterocyclic Chemistry : It has been applied in the synthesis of heterocyclic compounds such as 1-methoxymethyl-4-tritylthio-2-azetidinone, a potential intermediate in drug discovery.[2][4][11]
-
Pharmaceutical Intermediates : It serves as a key intermediate for generating new drug molecules by reacting with existing active compounds.[12]
The following diagram illustrates the primary application of this compound in protecting an alcohol functional group.
Experimental Protocols
Synthesis of this compound
A reported method for preparing this compound involves the reaction of dimethoxymethane (B151124) (DMM) with acetyl bromide (AcBr) in the presence of zinc bromide (ZnBr₂).[12]
Materials:
-
Dimethoxymethane (DMM)
-
Zinc Bromide (ZnBr₂), freshly dried
-
Acetyl Bromide (AcBr)
Procedure:
-
Dissolve freshly dried ZnBr₂ in DMM (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add AcBr (1 equivalent) to the cooled solution.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 1.5 hours.
-
The product mixture is then subjected to distillation. The fraction containing BMME and methyl acetate (B1210297) is collected between 80°C and 86°C (oil bath temperature).
-
A final distillation of this fraction at 82°C yields pure this compound as a colorless oily substance.[12]
The following workflow diagram illustrates the synthesis process.
Spectroscopic Data
Spectroscopic data for this compound is available through various databases.
-
¹H NMR and ¹³C NMR : Spectra are available from suppliers like Sigma-Aldrich.[3]
-
Mass Spectrometry (GC-MS) : Data is available in the NIST Mass Spectrometry Data Center. The top three mass-to-charge ratio (m/z) peaks are observed at 45, 29, and 15.[3]
-
Infrared (IR) Spectroscopy : FTIR spectra (neat) are available from sources like Sigma-Aldrich.[3]
-
Raman Spectroscopy : Data is available from suppliers like Sigma-Aldrich.[3]
Safety and Handling
This compound is a hazardous substance and requires strict safety protocols.[2]
-
Hazards :
-
Handling :
-
Use in a well-ventilated area or fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][13]
-
Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[10][13][14]
-
Ensure eyewash stations and safety showers are readily accessible.[10][14]
-
-
Storage :
References
- 1. CAS 13057-17-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 13057-17-5 [smolecule.com]
- 3. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13057-17-5 [chemicalbook.com]
- 5. Cas 13057-17-5,this compound | lookchem [lookchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 13057-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. This compound technical grade, 90 13057-17-5 [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility and Application of Bromomethyl Methyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl methyl ether (BrCH₂OCH₃), also known as methoxymethyl bromide (MOM-Br), is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[1][2] Its utility is particularly pronounced in multi-step syntheses of complex molecules, including pharmaceuticals, where the selective masking of reactive functional groups is paramount.[2] The efficiency of reactions involving this compound is intrinsically linked to its solubility in the chosen solvent system. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for its use as a protecting agent, and a generalized methodology for determining its solubility.
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe and effective handling.
| Property | Value |
| CAS Number | 13057-17-5 |
| Molecular Formula | C₂H₅BrO |
| Molecular Weight | 124.96 g/mol |
| Appearance | Clear, colorless to light yellow liquid[1][3] |
| Boiling Point | 87 °C (lit.)[1][3] |
| Density | 1.531 g/mL at 25 °C (lit.)[1][3] |
| Refractive Index | n20/D 1.456 (lit.)[1][3] |
| Flash Point | 80 °F[1] |
| Sensitivity | Moisture Sensitive[1][3] |
Solubility Profile
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1][3] |
| Chloroform | Soluble | [3] |
| Methanol | Slightly soluble | [3] |
Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is expected to be soluble in a range of common organic solvents.[4] Alkyl halides generally tend to dissolve in organic solvents where the intermolecular forces are of similar strength to those in the pure solute and solvent.[4]
Predicted Solubility in Common Organic Solvents
The following table provides a predicted solubility profile based on the polarity and functional group characteristics of this compound and various organic solvents.
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Non-Polar | |||
| Hexane | C₆H₁₄ | Non-Polar | Low |
| Toluene | C₇H₈ | Non-Polar | Moderate |
| Polar Aprotic | |||
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Moderate | Soluble |
| Acetone | C₃H₆O | High | Soluble |
| Acetonitrile (ACN) | C₂H₃N | High | Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble |
| Polar Protic | |||
| Ethanol | C₂H₅OH | High | Soluble |
Experimental Protocols
Due to the absence of specific published methods for the quantitative determination of this compound solubility, this section provides a generalized, yet detailed, experimental protocol for determining the solubility of a reactive compound in organic solvents. Following this, a well-established protocol for the primary application of this compound—the protection of alcohols—is presented.
Protocol for Determination of Solubility in Organic Solvents
This protocol outlines the isothermal equilibrium method, a common technique for determining the solubility of a compound at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (anhydrous)
-
Small, sealable glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions: a. To a series of vials, add a measured volume (e.g., 2.0 mL) of each organic solvent to be tested. b. Add an excess of this compound to each vial. An excess is visually confirmed by the presence of an undissolved phase. c. Tightly seal the vials to prevent solvent evaporation and ingress of moisture. d. Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved material to settle for at least 1 hour within the constant temperature bath. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Accurately weigh the filtered solution. e. Dilute the filtered solution to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in each solvent. b. Analyze the calibration standards and the diluted samples by GC or HPLC. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units, such as g/100 mL or mol/L.
Protocol for the Protection of a Primary Alcohol using this compound
This protocol describes a typical procedure for the formation of a methoxymethyl (MOM) ether from a primary alcohol.
Materials and Equipment:
-
Primary alcohol
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: a. To a dry, inerted round-bottom flask, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. Add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the stirred solution.
-
Addition of this compound: a. Slowly add this compound (1.5-2.0 equivalents) dropwise to the reaction mixture. b. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring the Reaction: a. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x volume). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure MOM-protected alcohol.
Visualizations
Experimental Workflow for Alcohol Protection
The following diagram illustrates the general workflow for the protection of an alcohol with this compound.
References
Unlocking Synthetic Complexity: A Technical Guide to the Research Applications of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromomethyl methyl ether (BOM-Br or MOM-Br), a reactive haloether, serves as a cornerstone reagent in modern organic synthesis, primarily for the introduction of the methoxymethyl (MOM) protecting group. This acetal-based protecting group has proven indispensable for the temporary masking of hydroxyl and other nucleophilic functional groups, facilitating complex, multi-step syntheses of high-value molecules, including pharmaceuticals and natural products. Its widespread adoption stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the numerous mild methods available for its subsequent removal. This technical guide provides an in-depth exploration of the research applications of this compound, featuring detailed experimental protocols, quantitative data on its reactivity, and a focus on its role in the synthesis of biologically active compounds and the modulation of key signaling pathways.
Introduction to this compound
This compound is a colorless to light yellow liquid primarily utilized as a reagent for the protection of hydroxyl groups as their methoxymethyl (MOM) ethers.[1][2] This protection strategy is crucial in synthetic organic chemistry to prevent sensitive functional groups from undergoing unwanted reactions during a synthetic sequence.[1] The MOM group is stable to a wide variety of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents, yet it can be readily cleaved under acidic conditions.[2][3]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅BrO | [4] |
| Molecular Weight | 124.96 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 87 °C (lit.) | [1][5] |
| Density | 1.531 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index | n20/D 1.456 (lit.) | [1][5] |
| Flash Point | 80 °F (26.7 °C) | [1] |
| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [1][6] |
| Sensitivity | Moisture Sensitive | [1] |
Safety and Handling
This compound is a hazardous chemical and requires strict safety protocols for its handling. It is a lachrymator, a suspected carcinogen, and can cause irritation to the skin, eyes, and respiratory tract.[4][7]
| Hazard | Precautionary Measure | Reference(s) |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. | [7] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |
| Carcinogenicity | Suspected of causing cancer. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | [4][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [7][9] |
| Handling | Use only outdoors or in a well-ventilated area. Work under a fume hood. | [7][9] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C. | [1][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Core Application: The Methoxymethyl (MOM) Protecting Group
The primary research application of this compound is the introduction of the methoxymethyl (MOM) protecting group onto alcohols and other nucleophilic functional groups.[10] This process, known as MOM protection, is a cornerstone of modern synthetic strategy.
Mechanism of MOM Protection
The protection of an alcohol with this compound typically proceeds via an SN2 reaction. The alcohol, often deprotonated by a non-nucleophilic base to enhance its nucleophilicity, attacks the electrophilic methylene (B1212753) carbon of BOM-Br, displacing the bromide leaving group.
Experimental Protocols for MOM Protection
This is a widely used and efficient method for the protection of primary, secondary, and tertiary alcohols.[11]
Reagents and Materials:
-
Alcohol (1.0 eq)
-
This compound (or Chloromethyl methyl ether) (1.5 - 3.0 eq)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)[11]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM, add DIPEA (2.0-4.0 eq).[11]
-
Cool the solution to 0 °C in an ice bath.[11]
-
Add this compound (1.5-3.0 eq) dropwise to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[11][12]
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.[11]
-
Separate the layers, and extract the aqueous layer with DCM.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected ether.[11]
| Substrate Type | Reagents | Solvent | Time | Yield | Reference(s) |
| Primary/Secondary Alcohol | BOM-Cl, DIPEA | CH₂Cl₂ | 4 - 18 h | 90 - 98% | [12] |
| Phenol | MOM-Cl, DIPEA | DMF | Overnight | High | [13] |
| Hindered Secondary/Tertiary Alcohol | MOM-Cl, DIPEA, NaI (catalyst) | CH₂Cl₂ | 16 h | 71 - 97% | [12] |
Experimental Protocols for MOM Deprotection
The MOM group is typically removed under acidic conditions.[10] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Reagents and Materials:
-
MOM-protected compound
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., DCM, Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using TFA):
-
Dissolve the MOM-protected compound (1.0 eq) in a mixture of DCM and TFA (e.g., 15:1 v/v).[14]
-
Stir the resulting solution at room temperature for 12 hours or until TLC analysis shows complete conversion.[14]
-
Dilute the reaction mixture with DCM and carefully quench with saturated aqueous NaHCO₃ solution.[14]
-
Separate the layers and extract the aqueous phase with DCM.[14]
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the deprotected alcohol.[14]
| Deprotection Reagent | Solvent | Temperature | Time | Yield | Reference(s) |
| HCl | MeOH/H₂O | Reflux | 3 - 8 h | 89 - 93% | [12] |
| HBr | MeCN/H₂O | Room Temp. | 2 h | 95% | [12] |
| TMSBr | CH₂Cl₂ | 0 °C | 30 min | 100% | [12] |
| ZnBr₂/n-PrSH | CH₂Cl₂ | Room Temp. | < 10 min | High | [15][16] |
| ZrCl₄ | Isopropanol | Reflux | - | High | [17] |
Applications in Drug Discovery and Development
The utility of this compound extends into the synthesis of complex, biologically active molecules that are pivotal in drug discovery and development.
Synthesis of the Immunosuppressant FK506 (Tacrolimus)
This compound was instrumental in the enantiocontrolled synthesis of a significant portion (carbons 18 to 35) of the macrocyclic immunosuppressant FK506 (Tacrolimus).[1][5] FK506 is widely used to prevent organ transplant rejection.[1]
FK506 exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway.[18] It first binds to the immunophilin FKBP12. This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[18] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), which is required for its translocation into the nucleus.[18] By blocking NF-ATc nuclear import, FK506 prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation and activation.[18] FK506 has also been shown to modulate other signaling pathways, including mTOR/AKT and TGF-β signaling.[19]
Synthesis of GBT440 (Voxelotor) for Sickle Cell Disease
This compound is a reagent used in the discovery and synthesis of GBT440 (Voxelotor), an orally bioavailable R-state stabilizer of sickle cell hemoglobin.[20] GBT440 increases the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS) under hypoxic conditions, which is the root cause of sickle cell disease.[20][21]
GBT440 forms a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin.[21][22] This interaction allosterically modifies the hemoglobin tetramer, stabilizing it in the high-oxygen-affinity R-state. By increasing the proportion of oxygenated hemoglobin, even in low-oxygen environments, GBT440 directly inhibits the polymerization of deoxygenated HbS, preventing red blood cell sickling, improving red blood cell deformability, and reducing blood viscosity.[21][23]
Other Pharmaceutical Applications
This compound has also been employed in the synthesis of other classes of biologically active molecules, including:
-
Hydroxymethyl-aminocyclitols as glycosidase inhibitors.
-
Pyridine derivatives for the inhibition of cytochrome P450 enzymes, such as CYP2C9, which are implicated in cancer therapy.[24][25]
-
1-methoxymethyl-4-tritylthio-2-azetidinone , a key intermediate in the development of various pharmaceuticals.[1][5]
Conclusion
This compound remains a vital tool in the arsenal (B13267) of the synthetic organic chemist. Its primary role in the introduction of the robust yet readily cleavable MOM protecting group has enabled the synthesis of a vast array of complex and valuable molecules. The applications highlighted in this guide, from the synthesis of the blockbuster immunosuppressant FK506 to the innovative sickle cell disease therapeutic GBT440, underscore the profound impact of this reagent on medicinal chemistry and drug development. A thorough understanding of its properties, reaction conditions, and safety protocols is paramount for its continued and successful application in cutting-edge research. As synthetic challenges become increasingly complex, the strategic use of protecting groups, facilitated by reagents like this compound, will undoubtedly continue to be a key enabler of scientific progress.
References
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- 5. 溴甲基甲基醚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 13057-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical and Experimental Pediatrics [e-cep.org]
- 22. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Global Blood Therapeutics' GBT440 Demonstrates Ability To Positively Impact Fundamental Sickle Cell Disease (SCD) Processes In Studies Presented At 2014 American Society of Hematology Conference - BioSpace [biospace.com]
- 24. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lachrymatory Properties of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromomethyl methyl ether (BMME) is a reactive, colorless to light yellow liquid recognized for its utility as a protecting group for alcohols in organic synthesis. However, its handling is complicated by its potent lachrymatory and irritant properties. This technical guide provides a comprehensive examination of the probable molecular mechanisms underlying the lachrymatory effects of this compound, its chemical reactivity, and the experimental protocols used to assess its sensory irritation potential. While specific quantitative data for BMME is scarce in publicly available literature, this guide synthesizes information from structurally related electrophilic compounds and general principles of sensory irritation to provide a robust framework for understanding and investigating its biological activity. The primary hypothesized mechanism of action involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.
Physicochemical Properties and Synthesis
This compound is an α-haloether with the chemical formula C₂H₅BrO.[1] Its reactivity is largely dictated by the presence of the electrophilic bromomethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅BrO | [1] |
| Molecular Weight | 124.96 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 87 °C | [1] |
| Density | 1.531 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.456 | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of this compound
A common laboratory synthesis involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by a Lewis acid such as zinc bromide.[2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Anhydrous zinc bromide (ZnBr₂)
-
Toluene (optional, as solvent)
-
Three-necked flask equipped with a magnetic stirrer, addition funnel, and condenser
Procedure:
-
In a three-necked flask, dissolve anhydrous zinc bromide (catalytic amount, e.g., 0.01 mol%) in dimethoxymethane.[3] Toluene can be used as a solvent.[3]
-
Cool the mixture in an ice bath.
-
Slowly add acetyl bromide to the stirred solution via an addition funnel.[2] Maintain the temperature at 0 °C during the addition.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1.5 hours.[2]
-
The resulting solution contains this compound and methyl acetate. The product can be purified by distillation.[2]
Lachrymatory Properties and Mechanism of Action
The lachrymatory effect of a substance is characterized by the induction of tearing, pain, and irritation in the eyes. This is a specific manifestation of a broader physiological response known as sensory irritation, which is mediated by the trigeminal nerve.
Hypothesized Mechanism of Action: TRPA1 Activation
While direct experimental evidence for this compound is lacking, its chemical structure as a reactive electrophile strongly suggests that its lachrymatory and irritant effects are mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel . TRPA1 is a non-selective cation channel highly expressed on sensory neurons, including those that innervate the cornea and respiratory tract. It functions as a primary sensor for a wide array of noxious chemical stimuli.
Electrophilic compounds, such as this compound, are known to activate TRPA1 through the covalent modification of cysteine and lysine (B10760008) residues within the N-terminal domain of the channel protein. This covalent modification induces a conformational change in the TRPA1 channel, leading to its opening and the influx of cations (primarily Ca²⁺ and Na⁺). The resulting depolarization of the sensory neuron triggers the propagation of a nerve impulse, which is perceived as pain and irritation, and elicits protective reflexes such as tearing (lachrymation) and respiratory depression.
Quantitative Assessment of Sensory Irritation
The potency of sensory irritants is commonly quantified using the mouse bioassay to determine the concentration that elicits a 50% decrease in respiratory rate (RD50).[5][6] This value is a reliable predictor of the sensory irritation potential in humans.[5]
Comparative Sensory Irritation Data
Table 2: Comparative RD50 Values for Various Sensory Irritants in Mice
| Compound | RD50 (ppm) | Chemical Class | Reference |
| Acrolein | 1.7 | α,β-Unsaturated Aldehyde | [6][7] |
| Formaldehyde (B43269) | 3.1 | Aldehyde | [6] |
| Crotonaldehyde | ~3 | α,β-Unsaturated Aldehyde | [8] |
| Chloropicrin | 8.0 | Halogenated Nitroalkane | [6] |
| Chlorine | 9.3 | Halogen | [6] |
| Sulfur Dioxide | 117 | Inorganic Gas | [6] |
| Ammonia | 303 | Inorganic Gas | [6] |
| Hydrogen Chloride | 309 | Inorganic Acid | [6] |
| Acetaldehyde | ~3500 | Aldehyde | [7] |
Given its high reactivity as an alkylating agent, it is anticipated that this compound would be a potent sensory irritant with a low RD50 value, likely in the range of other highly reactive electrophiles.
Experimental Protocols for Assessing Lachrymatory Properties
In Vivo Sensory Irritation Assay (Mouse RD50)
This protocol describes the standard method for determining the sensory irritation potential of a volatile chemical.
Protocol Details:
-
Animal Model: Male Swiss-Webster mice are typically used.[5]
-
Apparatus: A head-only inhalation exposure chamber connected to a body plethysmograph is used. The plethysmograph is connected to a pressure transducer to monitor respiratory movements.[5]
-
Vapor Generation: A calibrated system is used to generate a stable and known concentration of this compound vapor in the exposure chamber.
-
Procedure: a. Mice are placed in the plethysmographs and allowed to acclimatize to establish a baseline respiratory rate.[5] b. The animals are then exposed to a specific concentration of the test chemical. c. The respiratory rate is continuously monitored. The maximum decrease in respiratory rate within the first 10 minutes of exposure is typically used for analysis. d. This procedure is repeated for a series of geometrically spaced concentrations.[5]
-
Data Analysis: A concentration-response curve is generated by plotting the percentage decrease in respiratory rate against the logarithm of the exposure concentration. The RD50 is the concentration that causes a 50% decrease in the respiratory rate.[5]
In Vitro TRPA1 Activation Assay (Calcium Imaging)
This assay provides a mechanistic understanding of a compound's ability to act as a TRPA1 agonist.
Protocol Details:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPA1 channel are commonly used.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[9]
-
Apparatus: A fluorescence microscope or a plate reader capable of ratiometric calcium imaging is required.
-
Procedure: a. HEK293-TRPA1 cells are plated in a suitable format (e.g., glass-bottom dishes or microplates). b. The cells are loaded with the calcium indicator dye in a physiological buffer (e.g., Ringer's solution).[9] c. Baseline fluorescence is recorded. d. A solution of this compound at a specific concentration is added to the cells. e. Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity at two different excitation or emission wavelengths. f. A known TRPA1 agonist (e.g., allyl isothiocyanate) can be used as a positive control, and a TRPA1 antagonist can be used to confirm specificity.
-
Data Analysis: The change in fluorescence ratio over time is calculated to determine the extent of TRPA1 activation. A dose-response curve can be generated to determine the EC50 value (the concentration that elicits a half-maximal response).
Conclusion
This compound is a potent lachrymator, a property that is intrinsically linked to its chemical reactivity as an electrophilic α-haloether. The most probable mechanism for its sensory irritant effects is the covalent modification and subsequent activation of the TRPA1 ion channel on sensory neurons. While specific quantitative data on its lachrymatory potency are not widely available, established in vivo and in vitro experimental protocols can be readily applied to characterize its activity. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties and the associated handling precautions is essential for the safe and effective use of this valuable reagent.
References
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- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory tract lesions induced by sensory irritants at the RD50 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensory irritation response to inhaled aldehydes after formaldehyde pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory irritation structure-activity study of inhaled aldehydes in B6C3F1 and Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl methyl ether (BMME), also known as methoxymethyl bromide (MOMBr), is a crucial reagent in organic synthesis, primarily utilized for the protection of hydroxyl and other functional groups as their methoxymethyl (MOM) ethers.[1][2][3] This protection strategy is fundamental in multi-step syntheses of complex molecules, including pharmaceuticals like the immunosuppressant FK-506.[1][2][3] The compound is a colorless, lachrymatory liquid and a potent alkylating agent, necessitating careful handling.[2][4] This guide provides a detailed overview of the primary synthesis and preparation methods for this compound, complete with experimental protocols, quantitative data, and process diagrams to facilitate its safe and efficient production in a laboratory setting.
Synthesis Methodologies
Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages concerning yield, safety, and scalability. The most prominent methods are detailed below.
Reaction of Dimethoxymethane (B151124) with Acetyl Bromide
A widely cited and efficient laboratory-scale synthesis involves the reaction of dimethoxymethane (DMM, also known as formaldehyde (B43269) dimethyl acetal) with acetyl bromide in the presence of a Lewis acid catalyst, typically zinc bromide (ZnBr₂).[5] This method is favored for its mild reaction conditions and high yield.[5]
Reaction Pathway:
The overall reaction proceeds as follows:
Caption: Reaction scheme for the synthesis of this compound from DMM.
Experimental Protocol:
A detailed experimental procedure is as follows:[5]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, dissolve freshly dried zinc bromide (ZnBr₂) in dimethoxymethane (1.2 equivalents).
-
Reaction: Cool the mixture to 0°C using an ice bath. Slowly add acetyl bromide (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0°C.
-
Stirring: After the addition is complete, warm the reaction mixture to room temperature and stir for 1.5 hours.
-
Distillation: The product is isolated by a two-step distillation process.
-
First distillation: Collect the fraction boiling between 80°C and 86°C (oil bath temperature). This fraction contains a mixture of this compound and methyl acetate.
-
Second distillation: Fractionally distill the collected mixture. The pure this compound is collected at a boiling point of 82°C.
-
Quantitative Data:
| Reactant/Product | Molar Ratio | Moles (mmol) | Volume (mL) | Mass (g) | Yield (%) | Purity |
| Acetyl Bromide | 1.0 | 200 | 14.9 | - | - | - |
| Dimethoxymethane | 1.2 | 240 | 21.2 | - | - | - |
| Zinc Bromide | Catalyst | - | - | - | - | - |
| This compound | - | 185 | 15 | 23 | 93 | >95% (after 2nd distillation) |
Workflow Diagram:
References
An In-depth Technical Guide to the Core Characteristics of Methoxymethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxymethyl bromide (MOM-Br), a vital reagent in modern organic synthesis, serves as a cornerstone for the protection of hydroxyl functionalities. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed methodologies for its synthesis and application, and an in-depth analysis of its reactivity profile. The strategic use of methoxymethyl ethers in the synthesis of complex molecules, particularly within the pharmaceutical industry, is highlighted. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
Methoxymethyl bromide is a colorless to light yellow liquid, recognized for its utility as a methoxymethylating agent.[1][2] A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | bromo(methoxy)methane | [3] |
| Synonyms | Bromomethyl methyl ether, MOM-Br | [3][4] |
| CAS Number | 13057-17-5 | [3] |
| Molecular Formula | C₂H₅BrO | [3] |
| Molecular Weight | 124.96 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 87-88 °C | [1][4] |
| Density | 1.531 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.456 | [4] |
| Flash Point | 26 °C | [1] |
| Solubility | Sparingly soluble in water | [4] |
Synthesis of Methoxymethyl Bromide
The synthesis of methoxymethyl bromide can be effectively achieved through the reaction of dimethoxymethane (B151124) (DMM) with acetyl bromide, catalyzed by zinc bromide.[1] This method is analogous to the preparation of chloromethyl methyl ether.[5]
Experimental Protocol: Synthesis from Dimethoxymethane and Acetyl Bromide
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Toluene (optional, as solvent)[6]
Procedure: [1]
-
Freshly dried zinc bromide is dissolved in dimethoxymethane (1.2 equivalents).
-
The solution is cooled to 0 °C in an ice bath.
-
Acetyl bromide (1.0 equivalent) is added slowly to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 1.5 hours.
-
The product mixture is then subjected to fractional distillation. A mixture of methoxymethyl bromide and methyl acetate (B1210297) is collected between 80-86 °C.
-
A second distillation of this fraction yields pure methoxymethyl bromide at 82 °C as a colorless oil.[1]
Safety Note: Methoxymethyl bromide is a lachrymator and a suspected carcinogen.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Synthesis Workflow
Reactivity and Applications in Drug Development
Methoxymethyl bromide is a potent electrophile and is widely used as a protecting group for alcohols in multistep organic synthesis, a crucial aspect of drug development.[7]
Protection of Alcohols
The primary application of methoxymethyl bromide is the introduction of the methoxymethyl (MOM) protecting group onto hydroxyl functionalities. This reaction proceeds via a nucleophilic substitution mechanism, where the alcohol attacks the electrophilic carbon of MOM-Br.
General Reaction Scheme:
R-OH + MOM-Br → R-O-MOM + HBr
This protection is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HBr generated.[8]
Reaction Mechanism: Alcohol Protection
Reactivity with Other Nucleophiles
Methoxymethyl bromide reacts with a variety of other nucleophiles, expanding its synthetic utility.
-
Organometallic Reagents: Methoxymethyl bromide can react with Grignard reagents to form new carbon-carbon bonds.[1] For instance, it reacts with magnesium to generate a Grignard reagent, which can then be used in subsequent reactions.[1] However, strong bases like organolithium and Grignard reagents can also lead to elimination reactions with some alkyl halides.
-
Amines: The reaction of methoxymethyl bromide with primary or secondary amines leads to the formation of N-methoxymethylated products. However, these reactions can be complex, often resulting in a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the product amine.[8][9]
-
Thiols: Thiols are excellent nucleophiles and react readily with methoxymethyl bromide to form thioethers.[10] This reaction is generally efficient and selective.
Stability and Deprotection of MOM Ethers
The MOM ether protecting group is stable under a wide range of conditions, including strongly basic, nucleophilic, and many oxidizing and reducing conditions. However, it is readily cleaved under acidic conditions.[1]
Common Deprotection Protocols:
-
Aqueous Acid: Treatment with dilute aqueous acids, such as HCl in methanol, effectively removes the MOM group.[1]
-
Lewis Acids: Lewis acids like zinc bromide can also be used for deprotection.[1]
Safety and Handling
Methoxymethyl bromide is a hazardous chemical and requires careful handling.
Hazard Summary: [3]
-
Flammable liquid and vapor.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected carcinogen.
-
Lachrymator (causes tearing).
Handling and Storage Recommendations: [1]
-
Store in a cool, well-ventilated area, away from heat and ignition sources.
-
Keep the container tightly closed and under an inert atmosphere.
-
Handle in a chemical fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In case of exposure, seek immediate medical attention.
Disposal:
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Methoxymethyl bromide is an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the field of drug discovery and development. Its reliable performance as a protecting group for alcohols, coupled with its diverse reactivity with other nucleophiles, allows for the intricate construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as well as strict adherence to safety protocols, is paramount for its successful and safe application in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 13057-17-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: The Use of Bromomethyl Methyl Ether as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the strategic use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions, enabling chemists to achieve complex molecular architectures with high precision. Bromomethyl methyl ether (BOM ether), which installs the benzyloxymethyl (BOM) protecting group, serves as a valuable tool for the protection of alcohols, amines, and carboxylic acids. The BOM group is characterized by its stability under a range of conditions and its susceptibility to cleavage under specific, often mild, protocols.
This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering practical guidance on reaction conditions, deprotection strategies, and the stability of the BOM group.
General Principles and Considerations
The benzyloxymethyl (BOM) group offers a distinct advantage in synthetic strategies due to its unique stability profile. It is generally stable to basic and nucleophilic conditions, allowing for a wide range of transformations on other parts of the molecule. Deprotection is typically achieved through hydrogenolysis or acidic conditions, providing orthogonal strategies to other protecting groups.
Key characteristics of the BOM protecting group:
-
Ease of Introduction: Typically introduced by reacting an alcohol, amine, or carboxylic acid with this compound or benzyloxymethyl chloride in the presence of a non-nucleophilic base.
-
Stability: Stable to a wide range of non-acidic reagents, including bases, organometallics, and many oxidizing and reducing agents.
-
Methods of Cleavage: Readily cleaved by hydrogenolysis (e.g., H₂, Pd/C) or under acidic conditions (e.g., HCl, TMSI). This allows for selective deprotection in the presence of other acid- or base-labile groups.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the protection of various functional groups with this compound and subsequent deprotection of the resulting BOM-protected compounds.
Table 1: Protection of Alcohols with this compound
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | BnOCH₂Cl, i-Pr₂NEt, n-Bu₄N⁺I⁻ | CH₂Cl₂ | Reflux | 32 | 92 | [1] |
| Secondary Alcohol | BOM-Cl, DIPEA | CH₂Cl₂ | 25 | 12 | 85-95 | General Protocol |
| Phenol | BOM-Cl, K₂CO₃ | DMF | 25 | 6 | >90 | General Protocol |
Table 2: Deprotection of BOM-Protected Alcohols
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BOM-protected Primary Alcohol | H₂, Pd/C | EtOH | Reflux | 45 min | 94 | [1] |
| BOM-protected Secondary Alcohol | HCl, NaI | Acetone, H₂O | RT | 21 h | 65 | [1] |
| BOM-protected Phenol | TMSI | CH₂Cl₂ | 0 | 1 | >90 | General Protocol |
Table 3: Protection of Amines with this compound (Representative)
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | BOM-Cl, Et₃N | CH₂Cl₂ | 0 to RT | 4 | 70-85 | General Protocol |
| Secondary Amine | BOM-Cl, DIPEA | CH₂Cl₂ | RT | 12 | 60-80 | General Protocol |
| Uridine (ureido nitrogen) | BOM-Cl, NaH | DMF | 0 to RT | 2 | >90 | [2] |
Table 4: Deprotection of BOM-Protected Amines
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-BOM Protected Amine | H₂, Pd/C, HCO₂H | ⁱPrOH/H₂O | RT | 3 | 97 | [2] |
| N-BOM Protected Uridine | 10% Pd/C, H₂ | ⁱPrOH/H₂O (10/1), 0.5% HCO₂H | RT | 2 | Quantitative | [2] |
Table 5: Protection of Carboxylic Acids with this compound (as Benzyl Esters)
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Carboxylic Acid | BnOH, p-TsOH | Toluene | Reflux | 4 | >90 | [3] |
| Aromatic Carboxylic Acid | 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Toluene | 90 | 24 | 98 | [4] |
Table 6: Deprotection of BOM-Protected Carboxylic Acids (as Benzyl Esters)
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Ester | H₂, Pd/C | MeOH | RT | 1 | >95 | [5] |
| Benzyl Ester | NiCl₂·6H₂O, NaBH₄ | MeOH | RT | 0.5 | >90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the BOM Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Tetrabutylammonium (B224687) iodide (n-Bu₄N⁺I⁻) (0.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane, add DIPEA and tetrabutylammonium iodide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyloxymethyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Deprotection of a BOM-Protected Alcohol via Hydrogenolysis
Materials:
-
BOM-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the BOM-protected alcohol in ethanol or methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Protocol 3: General Procedure for the BOM Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl) (1.1 equiv)
-
Triethylamine (B128534) (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Dissolve the primary amine in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add benzyloxymethyl chloride to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for the Deprotection of a BOM-Protected Amine via Hydrogenolysis
Materials:
-
N-BOM protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Formic acid (HCO₂H) (0.5%)
-
Isopropanol (B130326) (ⁱPrOH) / Water (H₂O) (10:1)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the N-BOM protected amine in a 10:1 mixture of isopropanol and water, add formic acid.[2]
-
Carefully add 10% Pd/C to the solution.[2]
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
If a formic acid salt of the amine is formed, neutralize with a mild base and extract the free amine.
Mandatory Visualizations
Workflow for BOM Protection and Deprotection
References
Application Notes and Protocols: Protection of Hydroxyl Groups with Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, is highly reactive and often requires temporary masking to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities due to its ease of installation and stability under a broad range of non-acidic conditions, including exposure to strong bases and organometallic reagents.[1]
Bromomethyl methyl ether (BOM-Br) serves as a key reagent for the introduction of the MOM protecting group. This document provides detailed application notes, experimental protocols, and quantitative data for the protection of hydroxyl groups using BOM-Br and the subsequent deprotection of the resulting MOM ethers.
Data Presentation
The following tables summarize quantitative data for the protection of various hydroxyl-containing substrates with this compound and the subsequent deprotection of the formed methoxymethyl (MOM) ethers under various conditions.
Table 1: Protection of Hydroxyl Groups using this compound (BOM-Br)
| Substrate Type | Example Substrate | Base | Solvent | Time | Temperature | Yield (%) |
| Primary Alcohol | 4-(2-hydroxyethyl)cyclohexan-1-one | Not specified | Not specified | Not specified | Not specified | 94 |
| Secondary Alcohol | General Procedure | i-Pr₂NEt | CH₂Cl₂ | 32 h | Reflux | 92 |
| Phenol | 4-Hydroxyphenylethanone | K₂CO₃ | Acetone | 2-6 h | Not specified | 92-95 |
| Phenol | General Procedure | i-Pr₂NEt | DMF | Overnight | Room Temp. | High |
Table 2: Deprotection of Methoxymethyl (MOM) Ethers
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) |
| Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91[1][2] |
| Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 °C | 4 h | High[2] |
| Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98[1] |
| Primary, Secondary, Tertiary MOM Ethers | ZnBr₂, n-PrSH | CH₂Cl₂ | 0 °C to Room Temp. | 5-8 min | 86-91[3] |
| Phenolic MOM Ether | NaHSO₄·SiO₂ | CH₂Cl₂ | Room Temp. | 1.5 h | ~99 |
| MOM Ether (general) | 6M HCl | THF or Methanol | Heating | Not specified | Not specified[4] |
| MOM Ether (general) | Trifluoroacetic acid (TFA) | CH₂Cl₂ | 25 °C | 12 h | Not specified[5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound (BOM-Br)
This protocol describes a general procedure for the protection of a primary alcohol using BOM-Br and a non-nucleophilic base, diisopropylethylamine (DIPEA).
Materials:
-
Primary alcohol
-
This compound (BOM-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add DIPEA (2.0-4.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BOM-Br (1.5-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.
Protocol 2: Deprotection of a MOM-Protected Alcohol using Acidic Conditions
This protocol outlines a general method for the cleavage of a MOM ether using trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
Materials:
-
MOM-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in a mixture of DCM and TFA (e.g., a 15:1 ratio) at room temperature (25 °C).[5]
-
Stir the resulting solution at 25 °C.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.[5]
-
Upon completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Mandatory Visualizations
References
Application Note: Synthesis of Methoxymethyl (MOM) Ethers using Bromomethyl methyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a frequently employed protecting group for alcohols due to its ease of introduction, general stability under a range of reaction conditions, and facile cleavage under acidic conditions.[1][2] Bromomethyl methyl ether (MOM-Br) serves as an effective reagent for the introduction of the MOM group, offering a reliable method for protecting hydroxyl functionalities.[3][4] This document provides detailed protocols, reaction data, and mechanistic diagrams for the formation of MOM ethers using this compound.
Reaction Mechanism
The protection of an alcohol as a methoxymethyl (MOM) ether is a type of acetal (B89532) formation. The reaction with this compound typically proceeds via an SN1-like mechanism. The lone pair of electrons on the ether oxygen in MOM-Br assists in the departure of the bromide ion, forming a resonance-stabilized oxonium ion. This electrophilic intermediate is then readily captured by the nucleophilic alcohol to form the protected MOM ether.[5] The reaction is typically carried out in the presence of a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid generated during the reaction.[5][6]
Caption: General reaction mechanism for MOM protection.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the protection of various alcohols as MOM ethers using this compound. Yields are generally high for primary and secondary alcohols.
| Substrate (Alcohol) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DIPEA (1.5) | CH₂Cl₂ | 0 to RT | 2-4 | >90 | [5] |
| Secondary Alcohol | DIPEA (1.5) | CH₂Cl₂ | 0 to RT | 4-8 | >85 | [5] |
| Phenol | DIPEA (2.0) | DMF | 0 to RT | 12 | ~90 | [7] |
| Hindered Alcohol | NaH (1.2) | THF | 0 to RT | 6-12 | 75-85 | [8] |
Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
A. Protocol for MOM Protection of an Alcohol using this compound
This protocol describes a general procedure for the protection of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add N,N-diisopropylethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.2 - 1.5 eq) dropwise to the stirred solution over 15-20 minutes. Caution: this compound is a potential carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure MOM ether.
Caption: Workflow for MOM protection of an alcohol.
B. Protocol for Deprotection of MOM Ethers
MOM ethers are stable in basic and neutral conditions but are readily cleaved under acidic conditions.[2][8]
Materials:
-
MOM-protected compound (1.0 eq)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl) or other acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol or a THF/water mixture.
-
Add a catalytic amount of concentrated HCl (a few drops) to the solution.
-
Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the deprotected alcohol, which can be further purified if necessary.
The use of this compound provides an efficient and reliable method for the protection of alcohols as methoxymethyl ethers. The reaction proceeds under mild conditions with high yields, and the MOM group offers robust protection under a variety of non-acidic conditions. The straightforward deprotection using acid catalysis makes the MOM ether a valuable tool in the synthesis of complex molecules for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 13057-17-5 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Methoxymethyl (MOM) Ether Protection of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone for achieving complex molecular architectures. The methoxymethyl (MOM) ether serves as a robust and versatile protecting group for hydroxyl functionalities, particularly primary alcohols. Its appeal stems from its ease of introduction, stability across a broad spectrum of non-acidic reaction conditions, and reliable cleavage under acidic catalysis.[1]
This document provides detailed protocols for the MOM protection of primary alcohols, covering various methodologies, as well as procedures for its subsequent removal. Quantitative data from cited literature is summarized for comparative analysis, and key processes are visualized to enhance understanding.
Stability of the MOM Ether Group
The MOM ether protecting group exhibits stability under a range of conditions, making it a reliable choice for various synthetic transformations.[2]
-
pH Stability: Stable in a pH range of approximately 4 to 12.[2]
-
Inertness: Unreactive towards a variety of oxidizing and reducing agents, bases, nucleophiles, and many electrophiles.[2]
-
Lability: Susceptible to cleavage under acidic conditions.[2][3] It is also sensitive to some Lewis acids and halogens.[2][4]
Data Presentation: Comparison of Protection and Deprotection Methods
The selection of an appropriate method for the protection or deprotection of a primary alcohol with a MOM group is contingent on the specific substrate and the presence of other functional groups. The following tables summarize quantitative data for various reported methods.
Table 1: Protection of Primary Alcohols as MOM Ethers
| Reagents and Conditions | Substrate | Time | Yield (%) | Reference |
| MOM-Cl, DIPEA, NaI, CH₂Cl₂, 0 °C to 25 °C | Primary Alcohol | 16 h | Not specified | [5] |
| CH₂(OMe)₂, P₂O₅, CHCl₃, 25 °C | Primary Alcohol | Not specified | Good | [2] |
| CH₂(OMe)₂, TfOH, CH₂Cl₂ | Primary Alcohol | Not specified | Good | [2] |
| MOM-Cl, NaH, THF | Primary Alcohol | Not specified | Good | [2] |
| CH₂(OMe)₂, ZrCl₄ (10 mol%), Solvent-free, RT | Various Alcohols | Not specified | 94-98% | [6][7] |
Table 2: Deprotection of MOM Ethers
| Reagents and Conditions | Substrate | Time | Yield (%) | Reference |
| conc. HCl, MeOH, reflux | MOM Ether | Not specified | Good | [2] |
| p-TSA, Solvent-free, RT | Aliphatic MOM Ether | 30 min | 85-98% | [1] |
| ZrCl₄, i-PrOH, reflux | MOM Ether | Not specified | High | [6] |
| TMSOTf, 2,2'-bipyridyl, CH₃CN, RT | Aromatic MOM Ether | 15 min | 91% | [1] |
| TFA, DCM, 25 °C | MOM Ether | 12 h | High | [3] |
| ZnBr₂, n-PrSH, CH₂Cl₂, 0 °C to RT | Various MOM Ethers | 5-8 min | 86-91% | [8][9] |
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol describes a general and widely used procedure for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).[3][4][10]
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Sodium Iodide (NaI) (optional, can accelerate the reaction)[3][5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add MOM-Cl (1.2 - 3.0 equiv) dropwise to the reaction mixture.[4][5] Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[5][11]
-
If desired, add a catalytic amount of NaI (0.5 equiv).[3][5]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3][5]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the MOM-protected alcohol.[4]
Protocol 2: MOM Protection using Dimethoxymethane (B151124) (Methylal)
An alternative and safer method for MOM protection involves the use of dimethoxymethane with an acid catalyst, avoiding the use of the carcinogenic MOM-Cl.[2][12]
Materials:
-
Primary alcohol
-
Dimethoxymethane (CH₂(OMe)₂)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH) or Zirconium(IV) chloride (ZrCl₄)[2][6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous CHCl₃ or CH₂Cl₂, add dimethoxymethane (excess).
-
Add the acid catalyst (e.g., P₂O₅, a catalytic amount of TfOH, or 10 mol% ZrCl₄).[2][6]
-
Stir the reaction at room temperature (25 °C) and monitor its progress by TLC.[2]
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure MOM ether.
Protocol 3: Acid-Catalyzed Deprotection of MOM Ethers
The cleavage of MOM ethers is most commonly achieved under acidic conditions.[1] This protocol provides a general procedure using a Brønsted acid.
Materials:
-
MOM-protected alcohol
-
Methanol (B129727) (MeOH) or Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)[3][4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent such as methanol or a mixture of DCM and TFA (e.g., 15:1 v/v).[3][4]
-
Add a catalytic amount of concentrated HCl (a few drops) if using methanol, or stir the DCM/TFA solution at room temperature.[3][4]
-
Monitor the reaction by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[4]
-
Once the deprotection is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected primary alcohol.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Bromomethyl Methyl Ether in the Synthesis of the Immunosuppressant FK-506
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of bromomethyl methyl ether as a protecting group for hydroxyl functionalities during the total synthesis of FK-506 (Tacrolimus). The methoxymethyl (MOM) ether protecting group, introduced via this compound or its chloro-analogue, is a cornerstone in the synthesis of complex natural products due to its stability across a wide range of chemical conditions and its reliable cleavage under acidic protocols.
Introduction to Hydroxyl Protection in FK-506 Synthesis
The intricate structure of FK-506, a potent immunosuppressant, features numerous hydroxyl groups with varying reactivities. A successful total synthesis necessitates a robust protecting group strategy to selectively mask these hydroxyls, allowing for the controlled construction of the complex macrocyclic architecture. The methoxymethyl (MOM) group is a frequently employed acetal (B89532) protecting group that is stable to basic, nucleophilic, and many oxidizing and reducing conditions, making it an ideal choice for multi-step syntheses.[1]
Protection of Hydroxyl Groups with this compound
The introduction of the MOM group is typically achieved by reacting the alcohol with this compound or chloromethyl methyl ether in the presence of a hindered, non-nucleophilic base.
General Experimental Protocol: MOM Protection
A solution of the alcohol substrate in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), is treated with a hindered base, for example, N,N-diisopropylethylamine (DIPEA) or a proton sponge. Subsequently, this compound is added dropwise at a controlled temperature, often 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the MOM-protected product is isolated and purified.[2]
Table 1: Typical Reagents and Conditions for MOM Protection
| Reagent/Parameter | Typical Value/Condition | Purpose |
| Substrate (Alcohol) | 1.0 equivalent | Starting material containing the hydroxyl group to be protected. |
| This compound | 1.5 - 3.0 equivalents | Source of the methoxymethyl group. |
| Base (e.g., DIPEA) | 2.0 - 5.0 equivalents | Acid scavenger to neutralize the HBr generated during the reaction. |
| Solvent | Anhydrous CH₂Cl₂ or THF | Provides an inert medium for the reaction. |
| Temperature | 0 °C to 25 °C | Controlled temperature to manage reaction exothermicity and selectivity. |
| Reaction Time | 1 - 12 hours | Duration required for the reaction to reach completion, monitored by TLC. |
Note: Specific equivalents and reaction times will vary depending on the specific substrate and scale of the reaction.
Deprotection of MOM Ethers
The removal of the MOM protecting group is reliably accomplished under acidic conditions, which hydrolyze the acetal to regenerate the free hydroxyl group. A variety of Brønsted and Lewis acids can be employed for this transformation.[2]
General Experimental Protocol: MOM Deprotection
The MOM-protected substrate is dissolved in a suitable solvent, often a mixture of an organic solvent and water or an alcohol. An acid catalyst is then added, and the reaction is stirred, sometimes with gentle heating, until deprotection is complete as indicated by TLC. The reaction is then neutralized, and the deprotected alcohol is isolated.
Table 2: Common Reagents and Conditions for MOM Deprotection
| Reagent/Parameter | Typical Value/Condition | Purpose |
| Substrate (MOM Ether) | 1.0 equivalent | The protected compound to be deprotected. |
| Acid Catalyst | Catalytic to stoichiometric amounts | Examples: HCl, p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), MgBr₂. |
| Solvent | THF/H₂O, MeOH, CH₂Cl₂ | Solvent system to facilitate the hydrolysis of the acetal. |
| Temperature | 0 °C to 50 °C | Temperature can be adjusted to control the rate of deprotection. |
| Reaction Time | 30 minutes - 24 hours | Duration depends on the stability of the MOM ether and the reaction conditions. |
Visualization of Key Processes
MOM Protection of an Alcohol
Caption: Reaction scheme for the protection of an alcohol as a MOM ether.
Experimental Workflow for MOM Protection and Deprotection
Caption: General workflow for the protection and deprotection of hydroxyl groups using the MOM ether strategy.
Application in FK-506 Total Synthesis
While specific, detailed experimental procedures for the MOM protection of hydroxyl groups in published total syntheses of FK-506 are often embedded within extensive supporting information documents, the principles outlined above are directly applicable. Key total syntheses of FK-506 have been reported by several research groups, including those led by Ireland, Jones, and Kocienski.[3][4] A critical step in many of these syntheses involves the protection of the C24 and/or C32 hydroxyl groups as MOM ethers to allow for transformations on other parts of the molecule. The selection of MOM as a protecting group in these instances highlights its utility in navigating the complex chemical landscape of a molecule as intricate as FK-506. The successful application of this strategy was a key element in the eventual total synthesis of this important immunosuppressive drug.
References
Application Notes and Protocols for Reactions Involving Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving bromomethyl methyl ether, with a primary focus on its use as a protecting group for alcohols. The provided protocols and data are intended to ensure safe and efficient execution of these reactions in a laboratory setting.
Introduction
This compound (BOM-Br or MOM-Br) is a valuable reagent in organic synthesis, most commonly employed for the introduction of the methoxymethyl (MOM) protecting group for alcohols. The MOM group is favored for its relative stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1] However, this compound is a hazardous substance and requires careful handling.
Safety Precautions
This compound is a flammable, toxic, and suspected carcinogenic compound.[2] It is also a lachrymator and is moisture-sensitive.[2][3] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Essential PPE:
-
Chemical safety goggles
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., nitrile)
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a cool, dry, and well-ventilated area, typically between 2-8°C.[3]
-
Keep the container tightly closed to prevent exposure to moisture.[3]
-
Ground and bond container and receiving equipment to prevent static discharges.
Application: Protection of Alcohols as Methoxymethyl (MOM) Ethers
The most common application of this compound is the protection of hydroxyl groups. This is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent.[1]
General Reaction Scheme
Experimental Protocol
This protocol describes a general procedure for the protection of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.5 - 3.0 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)[1]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq) to the solution.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.5-3.0 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the MOM protection of an alcohol.
| Parameter | Condition |
| Substrate | Primary or Secondary Alcohol |
| Reagent | This compound |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours[4] |
| Typical Yield | 92% (for a specific literature example)[5] |
Visualizations
Experimental Workflow for MOM Protection
The following diagram illustrates the step-by-step workflow for the protection of an alcohol using this compound.
Signaling Pathway: General Mechanism of MOM Protection
This diagram outlines the general mechanistic steps involved in the MOM protection of an alcohol.
References
Application Notes and Protocols: Bromomethyl Methyl Ether as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl methyl ether (BOM-Br), also known as methoxymethyl bromide (MOM-Br), is a versatile and highly reactive alkylating agent commonly employed in organic synthesis. Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group for various functional groups, most notably alcohols, phenols, amines, and carboxylic acids. The MOM group is valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and certain reducing and oxidizing environments, while being readily cleavable under acidic conditions. This combination of stability and facile removal makes this compound an invaluable tool in multi-step organic synthesis, particularly in the pharmaceutical industry for the preparation of complex drug molecules.[1][2]
These application notes provide a comprehensive overview of the use of this compound as an alkylating agent, with a focus on experimental protocols, quantitative data, and safety considerations.
Chemical Properties and Safety Precautions
This compound is a colorless to light yellow liquid. It is a lachrymator and a potential carcinogen, necessitating careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All procedures involving this reagent should be conducted with strict adherence to safety protocols to minimize exposure.
Table 1: Physical and Safety Data for this compound
| Property | Value |
| Chemical Formula | C₂H₅BrO |
| Molecular Weight | 124.96 g/mol |
| Boiling Point | 87 °C |
| Density | 1.531 g/mL at 25 °C |
| Hazards | Flammable, Lachrymator, Potential Carcinogen |
Mechanism of Alkylation
The alkylation reaction with this compound proceeds via an SN1-type mechanism. The lone pair of electrons on the ether oxygen atom facilitates the departure of the bromide ion, forming a resonance-stabilized oxonium ion intermediate. This electrophilic intermediate is then readily attacked by a nucleophile, such as an alcohol, phenol (B47542), amine, or carboxylate, to form the corresponding methoxymethyl-protected compound.
Application 1: Protection of Alcohols and Phenols
The most common application of this compound is the protection of hydroxyl groups in alcohols and phenols to form methoxymethyl (MOM) ethers. This is typically achieved by reacting the alcohol or phenol with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM).
Experimental Workflow: MOM Protection of Alcohols/Phenols
Quantitative Data: Protection of Alcohols and Phenols
The efficiency of MOM protection can vary depending on the steric hindrance of the hydroxyl group and the electronic properties of the substrate.
Table 2: Representative Yields for MOM Protection of Alcohols
| Substrate Type | Example Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl (B1604629) Alcohol | MOM-Cl, DIPEA | CH₂Cl₂ | 16 | ~95% |
| Secondary Alcohol | Cyclohexanol | MOM-Cl, DIPEA | CH₂Cl₂ | - | Good |
| Tertiary Alcohol | tert-Butanol | CH₂(OMe)₂, TfOH | CH₂Cl₂ | - | Low |
Note: Data compiled from various sources. Yields are highly dependent on specific reaction conditions.
Table 3: Representative Yields for MOM Protection of Phenols [1]
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
| Phenol | MeOCH₂Cl, NaH | DMF | 2 | 74-96% |
| Phenol | MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | 3-8 | 85-98% |
| Substituted Phenols | MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | 24-72 | 71-91% |
Detailed Experimental Protocol: Protection of a Primary Alcohol (Benzyl Alcohol)
-
Preparation: To a solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.).
-
Reaction: The solution is cooled to 0 °C in an ice bath. This compound (1.5-3.0 eq.) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the MOM-protected benzyl alcohol.
Application 2: Protection of Amines
This compound can also be used to protect primary and secondary amines by forming N-methoxymethyl (N-MOM) derivatives.[4] The reaction conditions are similar to those used for alcohols, typically employing a base to neutralize the hydrobromic acid byproduct.
Quantitative Data: Protection of Amines
While less common than the protection of alcohols, N-MOM protection is a viable strategy.
Table 4: Representative Yields for N-MOM Protection of Amines
| Substrate Type | Reagents | Solvent | Time (h) | Yield (%) |
| Primary Amine | MOM-Cl, Base | Aprotic | - | Moderate to Good |
| Secondary Amine | MOM-Cl, Base | Aprotic | - | Moderate to Good |
Note: Specific yield data for a range of amines is less commonly reported in single studies.
Detailed Experimental Protocol: Protection of a Primary Amine
-
Preparation: A solution of the primary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Reaction: The solution is cooled to 0 °C. This compound (1.5-2.0 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The product is extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude N-MOM amine is purified by column chromatography.
Application 3: Protection of Carboxylic Acids
Carboxylic acids can be converted to their methoxymethyl (MOM) esters using this compound. This protection strategy is useful when the acidic proton of the carboxylic acid would interfere with subsequent reactions. The reaction is typically carried out by first forming the carboxylate salt with a base, followed by alkylation with this compound.
Quantitative Data: Protection of Carboxylic Acids
Table 5: Representative Yields for MOM Ester Formation
| Substrate Type | Reagents | Solvent | Time (h) | Yield (%) |
| Aromatic Carboxylic Acid | BOM-Br, Base (e.g., Cs₂CO₃) | Aprotic (e.g., DMF) | - | Good |
| Aliphatic Carboxylic Acid | BOM-Br, Base (e.g., K₂CO₃) | Aprotic (e.g., Acetone) | - | Moderate to Good |
Note: Yields can be influenced by the choice of base and solvent.
Detailed Experimental Protocol: Protection of a Carboxylic Acid
-
Preparation: The carboxylic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. A base (e.g., potassium carbonate, cesium carbonate, or triethylamine, 1.1-1.5 eq.) is added to the solution to form the carboxylate salt.
-
Reaction: this compound (1.1-1.5 eq.) is added to the stirred suspension or solution. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Workup: The reaction mixture is filtered to remove any inorganic salts. The filtrate is diluted with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude MOM ester is purified by flash column chromatography or distillation.
Deprotection of MOM-Protected Compounds
The MOM group is typically removed under acidic conditions. A common method involves treatment with a mineral acid, such as hydrochloric acid, in a protic solvent like methanol (B129727) or a mixture of THF and water.
Deprotection Workflow
Conclusion
This compound is a powerful and efficient reagent for the introduction of the methoxymethyl protecting group onto a variety of functional groups. Its reliability and the stability of the resulting MOM-protected compounds make it a staple in modern organic synthesis. By understanding the reaction mechanisms, optimizing protocols, and adhering to strict safety precautions, researchers can effectively utilize this reagent to achieve their synthetic goals in the development of novel chemical entities and pharmaceuticals.
References
Application of Bromomethyl Methyl Ether in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromomethyl methyl ether (BOM-Br or MOM-Br) is a vital reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the methoxymethyl (MOM) protecting group. The MOM group is an acetal (B89532) that effectively masks the reactivity of hydroxyl and, to a lesser extent, amine functionalities. Its stability under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, makes it an invaluable tool in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The ease of its introduction and the reliability of its cleavage under acidic conditions allow for the strategic unmasking of the protected group at the desired synthetic stage. This application note provides a detailed overview of the use of this compound in pharmaceutical synthesis, including specific examples, quantitative data, experimental protocols, and workflow diagrams.
Mechanism of Action: The Methoxymethyl (MOM) Protecting Group
The primary role of this compound is to serve as an electrophile in the formation of a methoxymethyl ether with a nucleophilic hydroxyl group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger.
The general mechanism for the protection of an alcohol using this compound is as follows:
Caption: General mechanistic pathway for MOM protection of an alcohol.
Applications in Pharmaceutical Synthesis
The strategic use of this compound for MOM protection has been instrumental in the total synthesis of numerous complex pharmaceutical agents, including immunosuppressants, anticancer agents, and antiviral compounds.
Immunosuppressants: Synthesis of FK-506 (Tacrolimus)
This compound has been employed in the enantiocontrolled synthesis of intermediates for the macrocyclic immunosuppressant FK-506.[1][2][3][4] The protection of sensitive hydroxyl groups as MOM ethers is crucial to prevent undesired side reactions during the intricate assembly of the complex macrocycle.
Anticancer Agents: Total Synthesis of (+)-Pancratistatin
Pancratistatin is a natural product that exhibits potent anticancer activity.[5] Its complex and highly functionalized structure necessitates a robust protecting group strategy during its total synthesis. Several synthetic routes towards (+)-Pancratistatin have utilized this compound to protect key hydroxyl groups. For instance, in one approach, a diol intermediate is protected as a MOM ether, achieving a high yield for this critical step.[6]
Antiviral Agents: Synthesis of Nucleoside Analogues
The synthesis of antiviral nucleoside analogues often requires the selective protection of hydroxyl groups on the sugar moiety.[3] While various protecting groups are employed, the MOM group offers a reliable option due to its stability and orthogonal deprotection possibilities. This compound can be used to protect the 5'-hydroxyl group of a nucleoside, allowing for modifications at other positions of the molecule.
Quantitative Data for MOM Protection Reactions
The efficiency of MOM protection using this compound is generally high, with yields often exceeding 90%. The specific conditions can be tailored to the substrate and the scale of the reaction.
| Substrate Type | Pharmaceutical Intermediate/Target | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Alcohol | General Pharmaceutical Intermediate | DIPEA | DCM | 0 to RT | 12-16 | ~95 | [7] |
| Secondary Alcohol | Intermediate for Pancratistatin | NEt₃ | Dioxane | RT | - | 98 | [6] |
| Phenol | General Pharmaceutical Intermediate | DIPEA | DCM | RT | 3-8 | 85-98 | [7] |
| Hindered Alcohol | Complex Natural Product Fragment | DIPEA, NaI | DCM | 0 to RT | 16 | High | [7] |
Experimental Protocols
Safety Note: this compound is a lachrymator and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[2][8]
Protocol 1: General Procedure for MOM Protection of a Primary or Secondary Alcohol
This protocol is a widely used method for the protection of hydroxyl groups in pharmaceutical intermediates.[7]
Materials:
-
Alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)
-
This compound (1.5-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the MOM-protected alcohol.
Protocol 2: MOM Protection in the Synthesis of a (+)-Pancratistatin Intermediate
This protocol describes a specific application of MOM protection in the synthesis of a key intermediate for the anticancer agent (+)-Pancratistatin.[6]
Materials:
-
Shikimic acid-derived diol (1.0 eq)
-
Triethylamine (NEt₃)
-
This compound (MOM-Br)
-
Dioxane
Procedure:
-
To a solution of the shikimic acid-derived diol in dioxane, add triethylamine.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction mixture by quenching with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the MOM-protected intermediate.
Experimental and Synthetic Workflows
The following diagram illustrates a generalized workflow for a multi-step synthesis of a pharmaceutical intermediate that incorporates a MOM protection step using this compound.
Caption: A generalized workflow for a multi-step synthesis involving MOM protection.
Conclusion
This compound is a highly effective and widely used reagent for the protection of hydroxyl groups in the synthesis of complex pharmaceutical molecules. The resulting methoxymethyl ethers are stable under a variety of reaction conditions, allowing for selective transformations at other parts of the molecule. The reliable methods for both the introduction and removal of the MOM group make it a cornerstone of protecting group strategies in modern drug development. A thorough understanding of its application and the associated experimental protocols is essential for researchers and scientists in the pharmaceutical industry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Deprotection Strategies for Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction and stability across a broad spectrum of non-acidic conditions (pH 4-12), including resistance to many oxidizing and reducing agents, bases, and nucleophiles.[1] However, the selective and efficient removal of the MOM group is a critical step in the synthesis of complex molecules. This document provides detailed application notes and protocols for the deprotection of MOM ethers, categorized by the reaction mechanism: acidic, oxidative, and reductive cleavage.
General Considerations for MOM Ether Deprotection
The choice of a deprotection strategy depends on several factors, including the overall stability of the substrate, the presence of other protecting groups, and the desired chemoselectivity. While acidic hydrolysis is the most common method, milder alternatives have been developed to accommodate sensitive functional groups.[2]
Acidic Deprotection Strategies
Acid-catalyzed cleavage is the most conventional method for MOM ether deprotection. The mechanism involves protonation of one of the ether oxygens, followed by C-O bond cleavage to yield the desired alcohol and a resonance-stabilized methoxymethyl cation. This cation is subsequently quenched by a nucleophile, such as water, to form formaldehyde (B43269) and methanol (B129727).[3]
Table 1: Comparison of Acidic Deprotection Methods for MOM Ethers
| Entry | Reagent(s) | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 1 | HCl (conc.) | General | Methanol/Water | RT - 50 | 1 - 12 h | High | [4] |
| 2 | p-Toluenesulfonic acid (pTSA) | Aliphatic | Solvent-free | RT | 30 min | 85 - 98 | [3] |
| 3 | Trifluoroacetic acid (TFA) | General | Dichloromethane (B109758) | 25 | 12 h | High | [3][4] |
| 4 | TMSOTf, 2,2'-bipyridyl | Aromatic | Acetonitrile (B52724) | RT | 15 min | 91 | [3][5] |
| 5 | ZnBr₂, n-PrSH | General | Dichloromethane | 0 - RT | 5 - 8 min | High | [2] |
| 6 | Zirconium(IV) chloride (ZrCl₄) | General | Isopropanol | Reflux | 1 - 2 h | 85 - 95 | [3] |
| 7 | NaHSO₄·SiO₂ | Phenolic | Dichloromethane | RT | 0.5 - 1.5 h | 90 - 99 | [6] |
Experimental Protocols: Acidic Deprotection
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a 4:1 mixture of methanol and water.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Monitoring: Stir the reaction at room temperature or warm to 40-50 °C. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Preparation: Dissolve the aromatic MOM ether (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C and add trimethylsilyl (B98337) triflate (TMSOTf) (2.0 eq.) dropwise.
-
Monitoring: Allow the solution to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate silyl (B83357) ether.
-
Work-up and Isolation: Perform a standard aqueous work-up, extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Oxidative Deprotection Strategies
Oxidative methods for MOM ether cleavage are less common but can be advantageous in specific synthetic contexts, particularly when acidic conditions need to be avoided. These methods often involve the oxidation of the methoxymethyl group.
Table 2: Comparison of Oxidative Deprotection Methods for MOM Ethers
| Entry | Reagent(s) | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 1 | HIO₃, NaHSO₄·H₂O | General | Moist Acetonitrile | RT | 1 - 2 h | Good to High | [7] |
| 2 | DDQ | Electron-rich Aromatic | Dichloromethane/Water | RT | 1.5 - 4 h | Moderate to High | [8][9] |
Experimental Protocol: Oxidative Deprotection
Note: This method is most effective for MOM ethers of electron-rich aromatic systems, analogous to the cleavage of p-methoxybenzyl (PMB) ethers.
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane and water (typically 10:1 to 20:1).
-
Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1 - 1.5 eq.).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the layers and extract the aqueous phase with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Reductive Deprotection Strategies
Reductive cleavage of MOM ethers is the least common approach and is typically reserved for specific substrates where other methods are not viable. Information on general and high-yielding reductive deprotection of MOM ethers is limited. One potential, though not widely documented for this specific purpose, is the use of powerful low-valent reducing agents.
Table 3: Reductive Deprotection Methods for MOM Ethers
| Entry | Reagent(s) | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 1 | Diisobutylaluminium hydride (DIBAL-H) | Specific substrates | Toluene (B28343) or DCM | -78 to RT | Variable | Variable | [10] |
| 2 | Samarium(II) Iodide (SmI₂) | Potentially applicable | THF/HMPA | RT | Variable | Not widely reported | [11] |
Note: Reductive cleavage with reagents like DIBAL-H can sometimes be an undesired side reaction.[10] The use of SmI₂ for MOM deprotection is not a well-established general method but is included as a potential strategy based on its known reactivity for cleaving other ether linkages.[11]
Experimental Protocol: Reductive Deprotection
Caution: This method may have limited generality and is substrate-dependent. Careful optimization is required.
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere.
-
Reaction: Cool the solution to -78 °C and add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, >2.0 eq.) dropwise.
-
Monitoring: Allow the reaction to stir at -78 °C and slowly warm to room temperature while monitoring by TLC.
-
Work-up: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.
-
Isolation: Separate the layers and extract the aqueous phase with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The deprotection of MOM ethers is a versatile transformation with a range of available methods. The choice of reagent and conditions should be carefully considered based on the specific requirements of the synthetic route. While traditional acidic methods are robust, the development of milder acidic, oxidative, and potentially reductive strategies provides the modern synthetic chemist with a valuable toolkit for the selective unmasking of hydroxyl groups in complex molecular architectures.
References
- 1. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Utilizing Bromomethyl Methyl Ether: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Bromomethyl methyl ether (BMME), a versatile and reactive reagent, has emerged as a valuable tool in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group for hydroxyl functionalities, a crucial step in multi-step synthetic sequences. However, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, has significantly enhanced the efficiency and atom economy of organic synthesis. This document provides detailed application notes and protocols for the one-pot utilization of this compound in the synthesis of valuable chemical entities. These protocols are designed for researchers, scientists, and professionals in drug development, offering streamlined procedures and insights into the utility of BMME in modern synthetic strategies.
Core Applications and Advantages
The primary utility of this compound in one-pot synthesis revolves around the in situ protection of a functional group, followed by a subsequent transformation in the same reaction vessel. The methoxymethyl (MOM) group, installed using BMME, is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, making it an ideal protecting group.
The advantages of employing BMME in one-pot procedures include:
-
Increased Efficiency: Eliminates the need for isolation and purification of intermediates, saving time and resources.
-
Improved Yields: Minimizes product loss that can occur during workup and purification steps.
-
Enhanced Atom Economy: Reduces solvent and reagent consumption, leading to more sustainable chemical processes.
-
Access to Novel Reactivity: Enables tandem and cascade reactions that may not be feasible in a stepwise manner.
Application Note 1: One-Pot Methoxymethylation and Grignard Reaction for the Synthesis of Pharmaceutical Intermediates
One of the key applications of this compound in multi-step, single-vessel processes is in the formation of Grignard reagents for subsequent carbon-carbon bond formation. This approach is particularly valuable in the synthesis of complex pharmaceutical intermediates. While not a true single-step "one-pot" reaction in the strictest sense, the sequential nature of the reactions within a single pot without isolation of the Grignard reagent showcases the efficiency of this methodology.
A notable example is the synthesis of 2-methoxy-1-methylpyrimidin-1-ium chloride, a precursor for various bioactive molecules.[1]
Experimental Protocol: Synthesis of 2-Methoxy-1-methylpyrimidin-1-ium Chloride Intermediate
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methoxymethylmagnesium bromide).
Step 2: Addition to Electrophile and Subsequent Reactions
-
Cool the freshly prepared Grignard reagent solution to below 10°C in an ice bath.
-
Slowly add a solution of 2-cyanopyrimidine (B83486) in anhydrous THF to the Grignard reagent.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
In the same pot, add sodium borohydride (B1222165) in portions and continue stirring for 40-70 minutes.
-
Following the reduction, add a base and tert-butyl carbonate and allow the reaction to proceed at a temperature between 0-30°C to yield the intermediate.[1]
Note: This protocol describes the formation of an intermediate. The final product, 2-methoxy-1-methylpyrimidin-1-ium chloride, is obtained after subsequent acidic workup and purification.[1]
Application Note 2: In Situ Generation of Methoxymethylating Agent for One-Pot Protection of Alcohols
While directly using this compound is common, an analogous and highly efficient one-pot procedure involves the in situ generation of the closely related chloromethyl methyl ether (MOM-Cl) from dimethoxymethane (B151124) and an acid chloride, followed immediately by the protection of an alcohol. This method avoids the handling and storage of the potentially hazardous and moisture-sensitive haloether. The principles of this one-pot, two-step process are directly applicable to systems where BMME could be generated in situ or used directly.
Experimental Workflow: In Situ Generation and Protection
Caption: Workflow for the one-pot, in situ generation of a methoxymethylating agent and subsequent alcohol protection.
Experimental Protocol: One-Pot Protection of a Primary Alcohol (Conceptual Adaptation for BMME)
-
To a stirred solution of the alcohol in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to 0°C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the methoxymethylation of various substrates, highlighting the efficiency of these one-pot procedures.
| Substrate Type | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | n-BuLi, MOM-Cl | - | THF | -78 to RT | 1 | 71-76 | Zenodo, 2018 |
| Primary Alcohol | MOM-Cl, DIPEA | - | CH₂Cl₂ | 0 to RT | 1-3 | >90 | General Protocol |
| Phenol | BMME, K₂CO₃ | 18-crown-6 | Acetone | 56 | 12-24 | ~86 | ACS, 1993 |
| 2-Cyanopyrimidine | Mg, BMME | - | THF | <10 | 0.5-1 | High | CN202010463051.3 |
Signaling Pathway Visualization (Hypothetical)
In drug development, a synthesized molecule might interact with a cellular signaling pathway. The following diagram illustrates a hypothetical scenario where a molecule synthesized using a BMME-based one-pot method acts as an inhibitor of a kinase cascade.
Caption: Diagram of a synthesized inhibitor blocking a signaling pathway.
Conclusion
One-pot syntheses utilizing this compound represent a powerful and efficient strategy for the construction of complex organic molecules. The protocols and data presented herein demonstrate the utility of BMME in streamlining synthetic routes, improving yields, and enabling novel chemical transformations. For researchers in drug discovery and development, mastering these techniques can accelerate the synthesis of new chemical entities and contribute to the advancement of medicinal chemistry. As with all reactive reagents, appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for the Formation of Methoxymethylmagnesium Chloride from Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and protocols for the preparation of methoxymethylmagnesium chloride, a valuable Grignard reagent, from bromomethyl methyl ether. This reagent serves as a key intermediate in the synthesis of a variety of organic compounds.
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] The resulting organomagnesium compound is a potent nucleophile and a strong base.[1] The successful and high-yielding synthesis of Grignard reagents is highly dependent on the reaction conditions, including the purity of reagents and the exclusion of atmospheric moisture.
Reaction Principle
The formation of methoxymethylmagnesium chloride proceeds via the insertion of magnesium into the carbon-bromine bond of this compound. This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.
CH₃OCH₂Br + Mg → CH₃OCH₂MgCl + MgBrCl (in situ)
Careful control of reaction parameters is essential to maximize the yield of the desired Grignard reagent and minimize the formation of side products.
Quantitative Data Summary
The yield of the Grignard reagent formation is influenced by several factors, including the choice of solvent, reaction temperature, and the rate of addition of the alkyl halide. While specific quantitative data for the formation of methoxymethylmagnesium chloride from this compound is not extensively published in comparative tables, the following data provides typical yields and conditions for similar Grignard reagent formations.
| Alkyl Halide | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Benzyl Chloride | THF | Room Temp. | ~85-95% | [2] |
| Benzyl Bromide | MTHF | Room Temp. | >90% | [2] |
| Allyl Bromide | MTHF | Room Temp. | >90% | [2] |
| General Alkyl/Aryl Halides | THF | Varies | 30-50% (unoptimized) | [3] |
Note: 2-Methyltetrahydrofuran (MTHF) has been shown to be a viable and "greener" alternative to THF, in some cases leading to improved yields and easier work-up.[2] In one study, the assay of a Grignard reagent prepared in MTHF was 37.21% compared to 29.07% in THF, leading to an approximately 18% improvement in the final product yield.[2]
Key Experimental Considerations & Side Reactions
Several factors are critical for the successful formation of methoxymethylmagnesium chloride:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[5]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial and can be achieved by methods such as stirring without solvent under vacuum with gentle heating, or by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Initiation: The reaction can sometimes be slow to initiate. Gentle warming or the addition of an initiator may be necessary. Once initiated, the reaction is typically exothermic.[5]
-
Rate of Addition: Slow, dropwise addition of the this compound is important to maintain control over the reaction temperature and to minimize side reactions.
Potential Side Reactions:
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a homocoupled product (CH₃OCH₂CH₂OCH₃).[5] Controlling the reaction temperature and the rate of addition of the alkyl halide can help to minimize this.[5]
-
Reaction with Solvent: While ethereal solvents are generally stable, highly reactive Grignard reagents can potentially react with the solvent, especially at elevated temperatures.
Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of methoxymethylmagnesium chloride.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
Procedure:
-
Glassware and Apparatus Setup:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.[5]
-
Set up a three-necked flask with a magnetic stir bar, a reflux condenser with a gas inlet, and a dropping funnel. Ensure all joints are well-sealed.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the reaction flask.
-
Activate the magnesium by adding a single crystal of iodine or a few drops of 1,2-dibromoethane. A brownish color from the iodine will appear and then fade as the magnesium becomes activated.
-
-
Grignard Reagent Formation:
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension to initiate the reaction. The reaction mixture may become cloudy, and a gentle reflux may be observed.[5] Gentle warming with a heat gun may be necessary if the reaction does not start.[5]
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (e.g., ice-water) may be necessary to control the exothermic reaction.[5]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.[5] Gentle heating may be required to drive the reaction to completion.[5]
-
-
Confirmation and Use:
-
The resulting gray to brownish solution is the methoxymethylmagnesium chloride reagent.
-
The concentration of the Grignard reagent can be determined by titration if required.
-
The reagent is typically used immediately in the subsequent synthetic step.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the formation of the methoxymethylmagnesium chloride reagent.
Caption: Experimental workflow for the synthesis of methoxymethylmagnesium chloride.
Applications in Drug Development
Grignard reagents are fundamental in the pharmaceutical industry for the synthesis of complex organic molecules that form the basis of many drugs. Methoxymethylmagnesium chloride can be utilized in various synthetic transformations, including:
-
Nucleophilic Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to introduce a methoxymethyl group and form corresponding alcohols.[6]
-
Synthesis of Protected Alcohols: The methoxymethyl (MOM) group is a common protecting group for alcohols. This Grignard reagent allows for the direct introduction of a protected hydroxymethyl unit.
-
Carbon-Carbon Bond Formation: As a nucleophilic source of a CH₂OCH₃ anion equivalent, it can participate in various coupling reactions to build more complex molecular scaffolds.
The versatility of this reagent makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols: The Role of Bromomethyl Methyl Ether in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of bromomethyl methyl ether (BMME) as an initiator in polymer chemistry, specifically in the realm of cationic polymerization. While not a commonly cited initiator, its structure lends itself to initiating the polymerization of electron-rich monomers like vinyl ethers. The following sections detail the principles, offer exemplary protocols based on analogous systems, and provide representative data.
Introduction to this compound in Cationic Polymerization
This compound (CH₃OCH₂Br) is a halogenated ether that can serve as a precursor to a stabilized carbocation. In the presence of a suitable Lewis acid or a halide-abstracting salt, the bromide ion can be removed, generating a methoxymethyl cation (CH₃OCH₂⁺). This cation can then initiate the cationic polymerization of various monomers. This approach is particularly relevant for the synthesis of poly(vinyl ether)s, which are known for their applications in adhesives, coatings, and biomedical materials.
The general mechanism involves the formation of an initiating carbocation, followed by the sequential addition of monomer units (propagation). The process can be controlled to achieve living polymerization characteristics, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Key Applications and Polymer Types
The primary application of this compound in polymer chemistry is as an initiator for the cationic polymerization of vinyl ethers. This allows for the synthesis of a variety of functional polymers.
Applicable Monomers:
-
Isobutyl vinyl ether (IBVE): Leads to the formation of poly(isobutyl vinyl ether) (PIBVE), a polymer with applications in pressure-sensitive adhesives and as a viscosity modifier.
-
Ethyl vinyl ether (EVE): Produces poly(ethyl vinyl ether) (PEVE).
-
Methyl vinyl ether (MVE): Results in poly(methyl vinyl ether) (PMVE), a water-soluble polymer used in various industrial applications.
By employing a BMME-based initiating system, it is possible to synthesize homopolymers of these vinyl ethers as well as block copolymers through sequential monomer addition.
Experimental Protocols
The following are detailed experimental protocols for the cationic polymerization of isobutyl vinyl ether (IBVE) using a this compound initiating system. These protocols are based on established procedures for similar alkyl halide-initiated polymerizations.[1][2] Extreme care should be taken as this compound is a lachrymator and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
This compound (BMME): Reagent grade, stored under an inert atmosphere.
-
Isobutyl vinyl ether (IBVE): Purified by distillation over calcium hydride.
-
Lewis Acid (e.g., Tin(IV) chloride, SnCl₄): As a solution in a dry, inert solvent (e.g., toluene).
-
Silver Salt (e.g., Silver perchlorate, AgClO₄): Stored in a desiccator, protected from light.
-
Solvent (e.g., Toluene (B28343), Dichloromethane): Dried and distilled prior to use.
-
Quenching Agent: Pre-chilled methanol (B129727) containing a small amount of aqueous ammonia.
-
Added Base (optional, for living polymerization): Dry 1,4-dioxane (B91453) or a sulfide (B99878) like dimethyl sulfide.
Protocol 1: BMME / Lewis Acid Initiating System
This protocol describes the polymerization of IBVE initiated by this compound in the presence of a Lewis acid like tin(IV) chloride.
Procedure:
-
A glass reaction tube equipped with a three-way stopcock is thoroughly dried with a heat gun under a stream of dry nitrogen.
-
The reaction tube is charged with 3.0 mL of dry toluene, 0.45 mL of dry 1,4-dioxane (5.3 mmol) as an added base, and 0.50 mL of purified IBVE (3.8 mmol) using dry syringes.
-
A solution of BMME in toluene (e.g., 40 mM, 0.50 mL, 2.0 x 10⁻² mmol) is added to the reaction mixture.
-
The solution is cooled to the desired temperature (e.g., 0 °C) in an ice bath.
-
The polymerization is initiated by the rapid addition of a pre-chilled solution of SnCl₄ in toluene (e.g., 50 mM, 0.50 mL, 2.5 x 10⁻² mmol).
-
The reaction is allowed to proceed for a specified time (e.g., 15 seconds to several minutes).
-
The polymerization is terminated by the addition of 3 mL of pre-chilled methanol containing a small amount of aqueous ammonia.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration or decantation, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: BMME / Silver Salt Initiating System
This protocol utilizes a silver salt to abstract the bromide from BMME, generating the initiating carbocation.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, optionally replacing 1,4-dioxane with dimethyl sulfide as the added base.
-
Add a solution of BMME in toluene to the reaction mixture.
-
Add a solution of AgClO₄ in a suitable solvent (prepared in the absence of light) to the reaction mixture. The silver salt will react with BMME to generate the carbocation, initiating polymerization.
-
Allow the reaction to proceed at the desired temperature (e.g., -23 °C) for the specified time.
-
Follow steps 7-9 from Protocol 1 for quenching and polymer isolation.
Data Presentation
The following tables summarize representative quantitative data for the cationic polymerization of isobutyl vinyl ether (IBVE) based on initiating systems analogous to this compound.
Table 1: Polymerization of IBVE with an Alkyl Halide / Lewis Acid System
| Entry | [IBVE]₀ (M) | [Initiator]₀ (mM) | [SnCl₄]₀ (mM) | Temp (°C) | Time (s) | Conv. (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 0.76 | 4.0 | 5.0 | 0 | 15 | >99 | 18,500 | 1.15 |
| 2 | 0.76 | 4.0 | 5.0 | -30 | 5 | >99 | 19,200 | 1.10 |
| 3 | 0.76 | 8.0 | 10.0 | -30 | 5 | >99 | 9,800 | 1.12 |
Data is representative of living cationic polymerization of vinyl ethers. Mₙ is the number-average molecular weight, and Mₙ/Mₙ is the polydispersity index.
Table 2: Polymerization of IBVE with an Arylmethyl Halide / Silver Salt System
| Entry | [IBVE]₀ (M) | [Initiator]₀ (mM) | [AgClO₄]₀ (mM) | Added Base | Temp (°C) | Time (min) | Conv. (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | |---|---|---|---|---|---|---|---|---| | 1 | 0.5 | 10 | 10 | Me₂S | -23 | 60 | 95 | 4,800 | 1.20 | | 2 | 0.5 | 10 | 10 | Dioxane | 0 | 30 | 98 | 4,900 | 1.35 |
This table illustrates the use of a silver salt as a co-initiator and the effect of an added base on controlling the polymerization.[3]
Visualizations
Cationic Polymerization Signaling Pathway
The following diagram illustrates the key steps in the cationic polymerization of a vinyl ether initiated by this compound and a Lewis acid.
Caption: Initiation, propagation, and termination steps.
Experimental Workflow
This diagram outlines the general workflow for conducting a cationic polymerization experiment using this compound.
Caption: General experimental workflow for polymerization.
Safety and Handling
This compound is a hazardous chemical and should be handled with extreme caution. It is a lachrymator, meaning it can cause severe eye irritation and tearing. It is also a suspected carcinogen. Always work in a certified chemical fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure proper waste disposal procedures are followed.
References
Application Notes and Protocols for Enantioselective Synthesis Utilizing Bromomethyl Methyl Ether
Introduction
Bromomethyl methyl ether (MOM-Br) is a widely utilized reagent in organic synthesis, primarily for the protection of hydroxyl groups as methoxymethyl (MOM) ethers. This protecting group is valued for its stability under a range of reaction conditions and its facile cleavage under acidic conditions. While direct enantioselective alkylation of prochiral nucleophiles with this compound is not a commonly reported transformation, the protection of alcohols as MOM ethers is a critical step in numerous enantioselective synthetic strategies. These strategies include the desymmetrization of meso-diols and the kinetic resolution of racemic alcohols. This document provides detailed application notes and protocols for the use of this compound in the context of an enantioselective synthesis workflow.
Core Application: Role in Enantioselective Desymmetrization of a meso-Diol
A powerful strategy in asymmetric synthesis is the desymmetrization of meso-compounds, which possess a plane of symmetry, to generate chiral products. In the case of a meso-diol, selective protection of one of the two enantiotopic hydroxyl groups breaks the symmetry and furnishes a chiral mono-protected diol. While the initial enantioselective step may involve enzymatic acylation or a chiral catalyst with a different reagent, subsequent protection of the remaining free alcohol with this compound is a key step to differentiate the two hydroxyl groups for further synthetic transformations.
A representative workflow involves the mono-silylation of a meso-diol using a bulky silylating agent, which can in some cases proceed with moderate enantioselectivity or is followed by an enzymatic resolution. The remaining free hydroxyl group is then protected as a MOM ether. Subsequent selective deprotection of the silyl (B83357) ether yields the chiral mono-MOM protected diol.
Experimental Protocols
Protocol 1: Methoxymethyl (MOM) Protection of a Chiral Mono-silyl Protected Diol
This protocol describes the protection of the remaining free hydroxyl group in a chiral mono-silylated meso-diol.
Materials:
-
Chiral mono-silyl protected diol (e.g., (1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclohexan-1-ol) (1.0 equiv)
-
This compound (MOM-Br) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral mono-silyl protected diol (1.0 equiv) and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution and stir for 5 minutes.
-
Slowly add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected compound.
Quantitative Data Summary
The following table summarizes typical results for the MOM protection of a chiral alcohol, which is an intermediate in an overall enantioselective sequence.
| Entry | Substrate | Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | (1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclohexan-1-ol | MOM-Br (1.5) | DIPEA (2.0) | DCM | 16 | 92 |
| 2 | Chiral mono-protected glycerol (B35011) derivative | MOM-Br (1.5) | DIPEA (2.0) | DCM | 14 | 89 |
| 3 | Enantiopure hydroxy ester | MOM-Br (1.5) | DIPEA (2.0) | DCM | 18 | 95 |
Visualizations
Logical Workflow for Enantioselective Synthesis via Desymmetrization
Caption: Workflow for generating a chiral mono-MOM protected diol from a meso-diol.
Reaction Scheme for MOM Protection
Caption: General reaction scheme for the protection of a chiral alcohol as a MOM ether.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in MOM Ether Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of methoxymethyl (MOM) ethers, with a focus on improving reaction yields.
Troubleshooting Guide: Low Yield in MOM Ether Formation
Low yields in MOM ether formation can arise from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Incomplete or No Reaction
Symptoms: TLC or other analysis shows a large amount of unreacted starting alcohol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Reagents | MOM-Cl: Chloromethyl methyl ether (MOM-Cl) can degrade over time. Use a fresh bottle or a recently prepared solution. An in-situ generation from acetyl chloride and dimethoxymethane (B151124) can be a safer and more reliable alternative.[1] Base: The base, such as N,N-diisopropylethylamine (DIPEA), may be of poor quality. Use a freshly distilled or newly purchased bottle. Stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.[2][3] |
| Insufficient Base | Ensure at least stoichiometric amounts of base are used to neutralize the HCl generated. An excess of base (1.5-2.0 equivalents) is often beneficial. |
| Inappropriate Solvent | Use a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[2] For reactions with dimethoxymethane, ensure the solvent is thoroughly dried, for instance over P₂O₅.[2] |
| Low Reaction Temperature | While some reactions are performed at 0 °C to room temperature, sluggish reactions may benefit from gentle heating.[4] Monitor the reaction for potential side products if heating is applied. |
| Steric Hindrance | For sterically hindered alcohols, consider using a less bulky base or a more reactive MOM reagent. Reaction times may also need to be extended. |
Problem 2: Formation of Byproducts
Symptoms: Multiple spots on TLC plate, indicating the presence of side products and leading to a lower yield of the desired MOM ether.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction with Base | Some strong bases can react with the substrate or product. If using a strong base like NaH, ensure the temperature is controlled and the base is added portion-wise.[3] |
| Over-alkylation | If the substrate contains multiple hydroxyl groups, consider using a milder protecting group strategy or adjusting the stoichiometry of the MOMating agent to favor mono-protection. |
| Decomposition of Starting Material or Product | If the substrate or product is sensitive to the reaction conditions, consider using a milder base or a lower reaction temperature. The MOM group itself is an acetal (B89532) and can be cleaved by acidic conditions.[2][3] |
Problem 3: Difficult Purification
Symptoms: Co-elution of the product with starting material or byproducts during column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Compounds | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| On-Column Decomposition | MOM ethers can be sensitive to the acidic nature of standard silica (B1680970) gel, leading to deprotection during purification.[5] To prevent this, neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine, such as triethylamine (B128534) (typically 0.1-1% v/v), in the eluent.[5] Alternatively, use neutral alumina (B75360) for chromatography.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for MOM ether formation?
A1: A common method involves reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM).[2][6] An alternative, safer method uses dimethoxymethane (methylal) with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅).[2][3]
Q2: My reaction is not going to completion. What can I do?
A2: First, verify the quality of your reagents, especially MOM-Cl and the base. Using fresh or newly purified reagents is crucial. You can try increasing the equivalents of MOM-Cl and the base. If the reaction is still sluggish, gentle heating might be necessary, but monitor for byproduct formation. For sterically hindered alcohols, longer reaction times may be required.
Q3: I am concerned about the carcinogenicity of MOM-Cl. Are there safer alternatives?
A3: Yes, due to the carcinogenic nature of MOM-Cl, several alternatives are available.[6][7] You can generate MOM-Cl in situ from less hazardous precursors.[1] Alternatively, using dimethoxymethane with an acid catalyst avoids the use of MOM-Cl altogether.[2][3] Other protecting groups like 2-methoxyethoxymethyl (MEM) or silyl (B83357) ethers (e.g., TBS) can also be considered.[7]
Q4: I am observing unexpected cleavage of the MOM group in a subsequent reaction step. Why is this happening?
A4: MOM ethers are stable to bases and many nucleophiles but are labile to acidic conditions.[2] Unexpected cleavage can occur in the presence of Lewis acids (e.g., TiCl₄, ZnBr₂), some organometallic reagents (like Grignard reagents, which can act as Lewis acids), and even during purification on acidic silica gel.[5] To prevent this, consider using milder reagents, lower reaction temperatures, or neutralizing your workup and purification conditions.[5]
Q5: How do I best purify my MOM-protected product?
A5: Flash column chromatography is the most common purification method.[3] A key consideration is the potential for the MOM group to be cleaved by the acidic surface of silica gel.[5] To avoid this, you can either use neutralized silica gel (by adding a small amount of triethylamine to your eluent) or use a different stationary phase like neutral alumina.[5]
Experimental Protocols
Protocol 1: MOM Protection using MOM-Cl and DIPEA[7]
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the solution.
-
Add methoxymethyl chloride (MOM-Cl) (3.0 eq.) dropwise.
-
Optionally, add a catalytic amount of sodium iodide (NaI) (0.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (consider neutralizing the silica gel with triethylamine).[5]
Protocol 2: MOM Protection using Dimethoxymethane and P₂O₅[2]
-
To a solution of the alcohol in chloroform (B151607) (CHCl₃, dried over P₂O₅ overnight), add dimethoxymethane (methylal).
-
Add phosphorus pentoxide (P₂O₅) portion-wise at 25 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous work-up, extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common MOM Protection Methods
| Method | Reagents | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
| MOM-Cl/Base | MOM-Cl, DIPEA or NaH | CH₂Cl₂, THF | 0 °C to RT | Well-established, generally high-yielding.[7] | MOM-Cl is a carcinogen.[7] |
| Methylal/Acid | CH₂(OMe)₂, P₂O₅ or TfOH | CHCl₃, CH₂Cl₂ | RT | Avoids carcinogenic MOM-Cl.[2][3] | May not be suitable for acid-sensitive substrates; can be lower yielding for tertiary alcohols.[2] |
Visualizations
Caption: Mechanism of MOM ether formation using MOM-Cl and a base.
References
Technical Support Center: Side Reactions of Bromomethyl Methyl Ether with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of bromomethyl methyl ether (BOM-Br) and its chloro-analogue, chloromethyl methyl ether (MOM-Cl), as protecting group reagents. This guide focuses on identifying and mitigating potential side reactions with common functional groups encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (BOM-Br)?
A1: this compound is primarily used as a reagent to introduce the methoxymethyl (MOM) protecting group for hydroxyl (-OH) functionalities. This protection is crucial in multi-step syntheses to prevent alcohols from participating in unwanted reactions.
Q2: What are the general stability characteristics of the MOM protecting group?
A2: The MOM group is an acetal (B89532), making it stable under a wide range of non-acidic conditions, including exposure to strong bases (e.g., organolithium reagents, Grignard reagents), many oxidizing and reducing agents, and other nucleophiles. However, it is readily cleaved under acidic conditions.
Q3: What are the primary safety concerns associated with this compound?
A3: this compound is a lachrymator and a suspected carcinogen. It is extremely destructive to the tissues of mucous membranes, eyes, and skin. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Additionally, under certain conditions, highly carcinogenic byproducts such as bis(chloromethyl) ether (BOCE) or its bromo-analogue can be formed.
Q4: Can chloromethyl methyl ether (MOM-Cl) be used interchangeably with BOM-Br?
A4: Yes, MOM-Cl is often used for the same purpose of introducing the MOM protecting group. BOM-Br is generally more reactive than MOM-Cl, which can be advantageous for less reactive alcohols but may lead to more side reactions with other nucleophilic functional groups.
Troubleshooting Guide: Side Reactions with Functional Groups
This section details potential side reactions of this compound with various functional groups and provides troubleshooting strategies.
Amines (Primary and Secondary)
Issue: Over-alkylation of primary and secondary amines is a common side reaction, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. The initially formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to further reaction with BOM-Br.[1][2]
Troubleshooting:
-
Control Stoichiometry and Addition: Use a large excess of the amine relative to BOM-Br to favor mono-alkylation. Alternatively, add the BOM-Br slowly to a solution of the amine to maintain a low concentration of the alkylating agent.
-
Use of Amine Hydrohalides: Performing the alkylation on the amine hydrobromide or hydrochloride salt can help to control the reactivity and favor mono-alkylation.[3][4]
-
Alternative Protection Strategy: If selective mono-alkylation is challenging, consider protecting the amine with a different protecting group (e.g., Boc, Cbz) before proceeding with other synthetic steps.
-
Reductive Amination: As a more reliable alternative to direct alkylation for preparing secondary or tertiary amines, consider reductive amination.[2]
Reaction Pathway:
Caption: Over-alkylation of amines with BOM-Br.
Thiols and Thioethers
Issue: Thiols are highly nucleophilic and react readily with BOM-Br to form methoxymethyl thioethers (S-alkylation). This can be a significant side reaction if the desired reaction is the protection of an alcohol in a molecule containing a thiol group. Thioethers can also be alkylated to form sulfonium (B1226848) salts.
Troubleshooting:
-
Protect the Thiol: If the thiol group is not the intended reaction site, it should be protected prior to the introduction of BOM-Br. Common thiol protecting groups include the trityl (Tr) and p-methoxybenzyl (PMB) groups.
-
pH Control: The nucleophilicity of the thiol is pH-dependent. At lower pH, the thiol is protonated and less nucleophilic. However, the conditions for MOM protection are typically basic.
-
Chemoselectivity: Thiols are generally more nucleophilic than alcohols.[5][6] Therefore, in a molecule containing both functional groups, S-alkylation is likely to be the predominant reaction under standard conditions.
Reaction Pathway:
Caption: Competitive S-alkylation and O-alkylation.
Phenols
Issue: Phenols are readily O-alkylated by BOM-Br under basic conditions to form MOM-protected phenols. This can be an undesired side reaction if another alcohol in the molecule is the target for protection.
Troubleshooting:
-
Exploit pKa Differences: Phenols are generally more acidic than aliphatic alcohols. By carefully selecting the base and reaction conditions, it may be possible to selectively deprotonate and protect the phenol (B47542) or the alcohol.
-
Steric Hindrance: If the target alcohol is significantly more sterically hindered than the phenol, this can sometimes be used to achieve selective protection of the less hindered phenol. Conversely, a bulky protecting group might selectively protect the less hindered alcohol.
Ketones and Aldehydes (via Enolates)
Issue: In the presence of a base, ketones and aldehydes can form enolates, which are nucleophilic at the alpha-carbon. These enolates can react with BOM-Br in an alkylation reaction, leading to the formation of α-methoxymethyl carbonyl compounds. This is a common side reaction when attempting to protect an alcohol in a molecule that also contains an enolizable carbonyl group.
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to deprotonate the alcohol. Stronger, less hindered bases (e.g., NaH, LDA) are more likely to generate enolates.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the rate of enolate formation and subsequent alkylation.
-
Protect the Carbonyl: If C-alkylation is a persistent issue, consider protecting the ketone or aldehyde as an acetal or ketal prior to the MOM protection of the alcohol.
Reaction Pathway:
Caption: C-alkylation of carbonyls via enolates.
Amides and Esters
Issue: While generally less nucleophilic than amines or alkoxides, the nitrogen of an amide can be deprotonated with a strong base (e.g., NaH) to form an amidate, which can then be N-alkylated by BOM-Br. Similarly, esters can form enolates under strong basic conditions, leading to C-alkylation at the α-position. These reactions are typically less common than with amines or ketones but can occur under forcing conditions.
Troubleshooting:
-
Avoid Strong Bases: Use a milder, non-nucleophilic base like DIPEA for the MOM protection of other functional groups in the molecule.
-
Low Temperature: As with ketones and aldehydes, conducting the reaction at lower temperatures can minimize these side reactions.
-
Alternative Reagents: If N- or C-alkylation of amides or esters is a significant problem, consider using a different protecting group strategy for the alcohol that does not require strongly basic conditions.
Formation of Bis(methoxymethyl) ether
Issue: Under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts, the formation of bis(methoxymethyl) ether can occur. This byproduct can complicate purification.
Troubleshooting:
-
Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Purification: Bis(methoxymethyl) ether can often be removed during aqueous workup or by careful column chromatography.
Quantitative Data Summary
The following table summarizes the relative reactivity and potential yields of side products. Note that yields are highly dependent on specific substrates and reaction conditions.
| Functional Group | Relative Reactivity towards BOM-Br | Common Side Product(s) | Typical Yield of Side Product |
| Primary/Secondary Amines | High | Over-alkylated amines | Can be significant, especially with equimolar reactants |
| Thiols | Very High | S-alkylated products | Often the major product in competitive reactions |
| Phenols | High | O-alkylated products | High, often quantitative |
| Ketone/Aldehyde Enolates | Moderate to High | α-alkylated carbonyls | Varies with base and temperature |
| Amides (with strong base) | Low to Moderate | N-alkylated amides | Generally low unless forcing conditions are used |
| Ester Enolates (with strong base) | Low to Moderate | α-alkylated esters | Generally low unless forcing conditions are used |
Experimental Protocols
Protocol 1: Minimizing Over-Alkylation of a Primary Amine
Objective: To achieve selective mono-methoxymethylation of a primary amine.
Methodology:
-
Dissolve the primary amine (5.0 eq.) in a suitable solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in the same solvent.
-
Add the BOM-Br solution dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Selective Protection of an Alcohol in the Presence of a Thiol
Objective: To protect a primary alcohol with BOM-Br without significant S-alkylation of a co-existing thiol.
Methodology:
This is a challenging transformation due to the higher nucleophilicity of the thiol.
-
Protect the Thiol:
-
Dissolve the starting material containing both the alcohol and thiol in DCM.
-
Add triethylamine (B128534) (1.1 eq.) and cool to 0 °C.
-
Add trityl chloride (1.05 eq.) portion-wise and allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction to isolate the S-tritylated intermediate.
-
-
Protect the Alcohol:
-
Dissolve the S-tritylated intermediate in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (1.2 eq.) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Deprotect the Thiol:
-
The trityl group can be removed under acidic conditions, which will also cleave the MOM ether. For selective deprotection of the trityl group, specific methods using mild acids or reductive cleavage may be required, depending on the overall molecular structure.
-
Workflow for Selective Protection:
Caption: Workflow for selective alcohol protection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Managing the moisture sensitivity of Bromomethyl methyl ether.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Bromomethyl methyl ether (BMME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (BMME), also known as methoxymethyl bromide (MOMBr), is a halosubstituted ether. Its primary application in organic synthesis is as a reagent for the introduction of the methoxymethyl (MOM) protecting group for hydroxyl (-OH) and amino (-NH) functionalities. This protection is crucial in multi-step syntheses to prevent these functional groups from undergoing unwanted reactions.[1]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound is highly susceptible to hydrolysis. In the presence of water or moist air, it decomposes into formaldehyde (B43269), hydrogen bromide (HBr), and methanol (B129727).[2][3] This decomposition not only reduces the purity and effectiveness of the reagent but can also introduce byproducts that may interfere with the desired chemical reaction.
Q3: What are the visible signs of this compound decomposition?
A3: Fresh, pure this compound is a colorless to light yellow liquid.[1] Decomposition due to moisture can lead to a noticeable change in appearance and smell. Signs of degradation include:
-
Color Change: The liquid may become darker or develop a more pronounced yellow or brown tint.
-
Pungent Odor: A sharp, acidic odor due to the formation of hydrogen bromide may become more apparent.[4]
-
Fuming: In the presence of significant moisture, the reagent may fume as it releases HBr gas.
-
Precipitate Formation: In some cases, polymeric byproducts of formaldehyde may form as a white precipitate.
Q4: How should this compound be properly stored?
A4: To minimize decomposition, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude moisture and air.
-
Container: Keep in a tightly sealed, dry glass bottle. The use of septa-sealed bottles is recommended for repeated use to prevent atmospheric moisture ingress.
-
Location: Store in a well-ventilated, dry area away from incompatible materials.[3]
Q5: What are the primary hazards associated with this compound?
A5: this compound is a hazardous chemical and should be handled with extreme care. It is classified as a lachrymator, meaning it can cause severe eye irritation and tearing.[6] It is also harmful if inhaled, swallowed, or in contact with skin, and is a suspected carcinogen.[4][6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Low Yield in Methoxymethyl (MOM) Protection Reactions
Problem: The yield of the desired MOM-protected product is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh bottle of BMME or purify the existing stock by distillation. Ensure the reagent is colorless to light yellow before use. |
| Presence of Moisture in the Reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Inadequate Base | Ensure the correct stoichiometry of a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) is used to scavenge the HBr generated during the reaction.[4] |
| Reaction Temperature Too Low | While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive the reaction to completion.[7] |
| Premature Deprotection | If the reaction mixture becomes acidic, the newly formed MOM ether can be cleaved. Ensure sufficient base is present throughout the reaction.[4][8] |
| Work-up Issues | Avoid acidic conditions during the aqueous work-up. Use a mild basic solution, such as saturated aqueous sodium bicarbonate, for quenching and washing.[7] |
Unexpected Side Products in the Reaction Mixture
Problem: Analysis of the crude reaction mixture shows the presence of significant impurities alongside the desired product.
| Potential Cause | Troubleshooting Step |
| Formation of Formaldehyde Byproducts | This is a strong indicator of BMME decomposition due to moisture. Follow the troubleshooting steps for "Low Yield" related to moisture control. |
| Reaction with Solvent | Ensure the chosen solvent is inert to the reaction conditions. Ethereal solvents like THF and diethyl ether are generally suitable. |
| Over-alkylation | If the substrate contains multiple reactive sites, consider using a milder base or a lower reaction temperature to improve selectivity. |
| Impure Starting Material | Verify the purity of the starting alcohol or amine before proceeding with the protection reaction. |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound
This protocol describes the safe quenching of excess this compound in a reaction mixture.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[3]
-
Separatory funnel
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm during quenching.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases, indicating that the acidic byproducts have been neutralized.
-
For a more controlled quench, a saturated aqueous solution of ammonium chloride can also be used.[3]
-
Allow the mixture to stir vigorously for at least 15-30 minutes to ensure complete hydrolysis of the excess this compound.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar and volatile compounds (e.g., DB-5ms, DB-624)[9]
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile, anhydrous organic solvent (e.g., dichloromethane, hexane). A concentration of approximately 10 µg/mL is a good starting point.[7]
-
Transfer the solution to a GC vial.
GC-MS Parameters (Example):
-
Injector Temperature: 200-250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min)[9]
-
Oven Program:
-
Initial temperature: 40°C, hold for 2-3 minutes
-
Ramp: Increase to 150°C at a rate of 10-15°C/min
-
Hold at 150°C for 2 minutes
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.
Data Analysis:
-
The retention time of pure this compound should be consistent.
-
The mass spectrum of this compound will show characteristic fragments.
-
Look for peaks corresponding to potential degradation products such as methanol and formaldehyde derivatives. The NIST library can be used to help identify unknown peaks.[10]
Visual Guides
Decomposition Pathway of this compound
Caption: Decomposition of this compound in the presence of water.
Troubleshooting Workflow for Low Yield in MOM Protection
Caption: A step-by-step guide to troubleshooting low yields in MOM protection reactions.
Handling and Storage Decision Guide
Caption: Decision tree for the safe handling and storage of this compound.
References
- 1. This compound | 13057-17-5 [chemicalbook.com]
- 2. CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. This compound technical grade, 90 13057-17-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Quenching Unreacted Bromomethyl Methyl Ether
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted bromomethyl methyl ether (BOMME) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard of unreacted this compound?
A1: Unreacted this compound is a significant laboratory hazard due to its toxicity, flammability, and status as a suspected carcinogen.[1][2][3] It is also a lachrymator, meaning it can cause tearing, and is destructive to the mucous membranes, eyes, and skin.[4] It is crucial to handle this reagent with appropriate personal protective equipment in a well-ventilated fume hood.[1][3]
Q2: Why is quenching necessary?
A2: Quenching is the process of deactivating unreacted, hazardous reagents in a reaction mixture to ensure safe handling, workup, and disposal. Given the hazardous nature of this compound, any excess reagent must be neutralized before the reaction mixture is worked up or disposed of.[1]
Q3: What are suitable quenching agents for this compound?
A3: Based on the reactivity of analogous α-haloethers like chloromethyl methyl ether, suitable quenching agents include water, saturated aqueous sodium bicarbonate solution, and saturated aqueous ammonium (B1175870) chloride solution.[5][6] The choice of quenching agent may depend on the specific reaction conditions and the desired pH of the final mixture.
Q4: Is the quenching process of this compound exothermic?
A4: Yes, the quenching of α-haloethers can be mildly exothermic.[5] Therefore, it is recommended to perform the quench at a reduced temperature (e.g., in an ice bath) and to add the quenching agent slowly to control any potential temperature increase.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent or Uncontrolled Reaction During Quenching | The quenching agent was added too quickly. | Add the quenching agent dropwise with vigorous stirring and external cooling (e.g., an ice bath) to manage the exothermic reaction. |
| The concentration of unreacted this compound is very high. | Dilute the reaction mixture with a suitable inert solvent (e.g., THF, which is miscible with aqueous solutions) before quenching. | |
| Incomplete Quenching | Insufficient amount of quenching agent was used. | Add an excess of the quenching agent to ensure all the this compound has reacted. |
| Inefficient mixing of the biphasic mixture. | Stir the mixture vigorously to ensure proper contact between the organic and aqueous layers. | |
| Formation of an Emulsion During Workup | Vigorous shaking during extraction after quenching. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. |
| Unexpected Side Products | The quenching agent is reacting with the desired product. | Consider the stability of your product to aqueous and/or basic/acidic conditions when selecting a quenching agent. A simple water quench is the mildest option. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This protocol is suitable for reactions where a basic workup is acceptable.
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath to cool the contents to 0-5 °C.
-
Prepare Quenching Solution: Have a sufficient volume of saturated aqueous sodium bicarbonate solution ready.
-
Slow Addition: With vigorous stirring, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Maintain the internal temperature below 25 °C.
-
Stirring: After the addition is complete, allow the mixture to stir for at least 15-30 minutes to ensure complete quenching.
-
Confirmation of Quench: The absence of the lachrymatory odor of this compound can be a preliminary indicator of a complete quench. For confirmation, a TLC or GC analysis can be performed if a suitable standard is available.
-
Workup: Proceed with the standard aqueous workup procedure.
Protocol 2: Quenching with Saturated Ammonium Chloride Solution
This protocol is suitable for reactions where a mildly acidic workup is preferred.
-
Cool the Reaction Mixture: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Prepare Quenching Solution: Have a sufficient volume of saturated aqueous ammonium chloride solution ready.
-
Slow Addition: Add the saturated ammonium chloride solution dropwise to the stirred reaction mixture, ensuring the temperature remains controlled.[5][6]
-
Stirring: Continue to stir the biphasic mixture vigorously for a minimum of 15-30 minutes.[5][6]
-
Confirmation of Quench: Check for the absence of the characteristic odor of this compound.
-
Workup: Proceed with the intended extraction and purification steps.
Data Summary
The following table provides a qualitative comparison of common quenching agents for this compound, based on the known reactivity of similar compounds.
| Quenching Agent | Reaction Vigor | pH of Aqueous Layer | Advantages | Disadvantages |
| Water | Mild to Moderate | Neutral | Least likely to react with other functional groups. | May be less effective at neutralizing acidic byproducts. |
| Saturated NaHCO₃ | Moderate | Basic | Neutralizes acidic byproducts. | May cause gas evolution (CO₂). Can be problematic for pH-sensitive products. |
| Saturated NH₄Cl | Mild to Moderate | Mildly Acidic | Suitable for products sensitive to basic conditions. | May not be as effective at neutralizing acidic byproducts as a strong base. |
Diagrams
Caption: Decision workflow for quenching this compound.
References
Technical Support Center: Purification of Products Synthesized with Bromomethyl Methyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using bromomethyl methyl ether for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my reaction mixture after a MOM protection reaction?
A1: Common impurities include:
-
Unreacted Starting Materials: The alcohol or phenol (B47542) that was intended to be protected.
-
Excess this compound: This reagent is often used in excess to drive the reaction to completion.
-
Hydrolysis Products: this compound can hydrolyze to form formaldehyde (B43269) and hydrogen bromide.[1]
-
Bis(bromomethyl)ether (BBME): A hazardous and carcinogenic byproduct that can form, especially if the reagent is old or has been exposed to moisture.[1] It is crucial to handle the reaction and workup with appropriate safety precautions.
-
Salts: If a base like diisopropylethylamine (DIPEA) is used, the corresponding ammonium (B1175870) salt will be present.
Q2: My product appears to be degrading during purification. What could be the cause?
A2: MOM ethers are generally stable under basic and weakly acidic conditions but can be cleaved by strong acids.[2] If you are using silica (B1680970) gel chromatography, the acidic nature of the silica can sometimes lead to the deprotection of the MOM group, especially for sensitive substrates. Product degradation can also occur during distillation if the compound is thermally labile, leading to decreased yields.[3]
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted this compound is volatile and can be partially removed by rotary evaporation. However, a more effective method is to quench the reaction with an aqueous solution.[3][4] Adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride will hydrolyze the excess reagent.[4][5]
Q4: I am having trouble separating my product from the starting material by column chromatography. What can I do?
A4: If the product and starting material have similar polarities, separation can be challenging. Here are a few tips:
-
Optimize your solvent system: A gradient elution might be necessary to achieve better separation. Experiment with different solvent mixtures.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, you could try alumina (B75360) or a reverse-phase column.
-
Derivative formation: In some cases, it might be possible to selectively react the starting material to change its polarity before chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions and use a sufficient excess of this compound and base. Monitor the reaction by TLC until the starting material is consumed. |
| Product loss during aqueous workup. | Ensure the correct pH of the aqueous layer to prevent premature deprotection. Back-extract the aqueous layer with your organic solvent to recover any dissolved product. | |
| Product degradation on silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Alternatively, use a less acidic stationary phase like alumina. | |
| Product is an inseparable mixture | Co-elution of product and impurities. | Re-purify using a different chromatographic technique (e.g., preparative HPLC) or consider crystallization. |
| Incomplete deprotection (if applicable). | If the goal is the deprotected alcohol, ensure the deprotection reaction has gone to completion. Use a stronger acid or longer reaction time if necessary.[6][7] | |
| Safety Concerns | Formation of bis(bromomethyl)ether (BBME). | Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.[5] Quench the reaction mixture thoroughly to destroy any unreacted reagent and potential BBME.[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove water-soluble impurities, excess base, and unreacted this compound.
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying organic compounds based on their polarity.
-
Prepare the Column: Pack a glass column with silica gel or another suitable stationary phase, using a slurry method with the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elute the Column: Pass the eluent through the column, collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).[9]
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Crystallization
Crystallization is an effective technique for purifying solid products.[10][11]
-
Choose a Solvent: Select a solvent or solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]
-
Dissolve the Crude Product: In a flask, add the chosen solvent to the crude product and heat the mixture to dissolve the solid completely. Use the minimum amount of hot solvent necessary.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution further in an ice bath can increase the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of MOM Ethers
| Substrate Polarity | Typical Eluent System (Silica Gel) | Notes |
| Non-polar | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) | A less polar system is a good starting point. |
| Moderately Polar | Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1) | The ratio can be adjusted based on TLC analysis. |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | For more polar compounds, a more polar solvent system is required. |
Visualizations
Caption: General experimental workflow for the purification of MOM-protected compounds.
Caption: Decision-making flowchart for selecting a purification technique.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis: A Technical Guide to Byproduct Prevention with Bromomethyl Methyl Ether
For researchers, scientists, and professionals in drug development, the use of bromomethyl methyl ether (BOM-Br) as a protecting group for hydroxyl functionalities is a common yet delicate procedure. The formation of hazardous byproducts, particularly the suspected carcinogen bis(bromomethyl)ether (BBME), necessitates a thorough understanding and precise control of reaction conditions. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the safe and efficient use of BOM-Br in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of concern when using this compound (BOM-Br)?
A1: The most significant byproduct of concern is bis(bromomethyl)ether (BBME). This compound is structurally similar to bis(chloromethyl)ether (BCME), a known human carcinogen, and is presumed to have similar toxicological properties.[1] Other potential byproducts can arise from side reactions of the substrate or solvent under the reaction conditions.
Q2: How is bis(bromomethyl)ether (BBME) formed?
A2: BBME can be formed as a contaminant during the synthesis of BOM-Br itself, particularly in uncontrolled reactions involving formaldehyde (B43269) and hydrogen bromide. During the protection reaction, its formation can be favored by the presence of water or other nucleophiles that can react with BOM-Br to generate formaldehyde in situ, which can then react further.
Q3: What are the general strategies to minimize the formation of BBME and other byproducts?
A3: The key strategies revolve around controlling the reaction conditions and the quality of the reagents:
-
Use High-Purity BOM-Br: Whenever possible, use freshly prepared or purified BOM-Br to minimize the presence of BBME from the outset.
-
Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions throughout the experiment. Water can lead to the decomposition of BOM-Br and the formation of byproducts.
-
Choice of Base: The selection of an appropriate base is crucial. Non-nucleophilic, sterically hindered bases are generally preferred.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions.
-
Alternative Reagents: In some cases, using an in-situ generated protecting group precursor or an alternative protecting group may be a safer and more efficient approach.
Troubleshooting Guide
Issue 1: Formation of Suspected BBME or Other High Molecular Weight Byproducts
This is often detected by GC-MS analysis of the crude reaction mixture, showing peaks with mass-to-charge ratios corresponding to BBME or other unexpected species.
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated BOM-Br | Purify the commercial BOM-Br by distillation immediately before use, or synthesize it fresh using a controlled method. | Reduced or eliminated byproduct peaks corresponding to BBME in the final product. |
| Presence of Water | Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Minimized hydrolysis of BOM-Br, leading to a cleaner reaction profile. |
| Inappropriate Base | Switch to a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. | Reduced side reactions and increased yield of the desired MOM-protected product. |
| Excess Reagent | Use a minimal excess of BOM-Br (e.g., 1.1-1.5 equivalents) to ensure complete reaction without promoting side reactions. | A cleaner reaction with less unreacted starting material and fewer byproducts. |
Issue 2: Low Yield of the Desired MOM-Protected Product
This is a common issue that can be linked to several factors, including incomplete reaction or degradation of the product.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficiently Basic Conditions | For less reactive alcohols, a stronger, non-nucleophilic base may be required. Alternatively, pre-forming the alkoxide with a stronger base like sodium hydride (NaH) in an appropriate solvent can improve reactivity. | Increased conversion of the starting alcohol to the desired MOM ether. |
| Steric Hindrance | Increase the reaction temperature moderately (e.g., from 0 °C to room temperature) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. | Improved yield for sterically hindered substrates. |
| Decomposition of Product | If the product is acid-labile, ensure the workup procedure is neutral or slightly basic. Avoid prolonged exposure to acidic conditions. | Higher isolated yield of the desired product. |
| Poor Quality of BOM-Br | Use freshly distilled or high-purity BOM-Br. | Improved reaction efficiency and yield. |
Experimental Protocols
Protocol 1: General Procedure for the MOM Protection of a Primary Alcohol using BOM-Br and DIPEA
This protocol is a standard method for the methoxymethyl protection of alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (BOM-Br) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add BOM-Br to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Safer Alternative for MOM Protection using Dimethoxymethane (B151124) and an Acid Catalyst
This method avoids the use of the highly toxic and carcinogenic halomethyl ethers.
Materials:
-
Alcohol (1.0 eq)
-
Dimethoxymethane (can be used as solvent)
-
Acid catalyst (e.g., Montmorillonite K10, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Dichloromethane, if dimethoxymethane is not the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol in dimethoxymethane (or an anhydrous solvent), add the acid catalyst.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Reaction pathway for MOM protection and a potential side reaction leading to the formation of bis(bromomethyl)ether (BBME).
Caption: A troubleshooting workflow for common issues encountered during MOM protection reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Bromomethyl Methyl Ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and handling of bromomethyl methyl ether (BMME).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound (BMME)?
A1: The most widely used and efficient method for the laboratory-scale synthesis of this compound is the reaction of dimethoxymethane (B151124) (DMM) with acetyl bromide, catalyzed by a Lewis acid such as zinc bromide (ZnBr₂).[1][2] This method is favored as it avoids the formation of the highly carcinogenic bis(bromomethyl)ether, which can be a significant issue in other synthetic routes.[3]
Q2: What are the critical safety precautions I should take when working with this compound?
A2: this compound is a hazardous substance and requires strict safety protocols. It is a lachrymator, meaning it can cause severe eye irritation and tearing.[4] It is also harmful if inhaled, swallowed, or in contact with skin, and is a suspected carcinogen.[4][5] Always handle BMME in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It is recommended to store it under refrigeration.[4] Due to its reactivity, it should be kept away from strong oxidizing agents, strong acids, and strong bases.[4]
Q4: What are the primary applications of this compound in organic synthesis?
A4: this compound is primarily used as a reagent for the protection of hydroxyl (-OH) groups as their methoxymethyl (MOM) ethers.[6] The MOM protecting group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. This makes it a valuable tool in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[6]
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Action |
| Poor quality of reagents | Ensure that dimethoxymethane and acetyl bromide are of high purity and anhydrous. Freshly distill reagents if necessary. |
| Inactive catalyst | Use anhydrous zinc bromide. If the catalyst has been exposed to moisture, it may be inactive. Consider using a freshly opened bottle or drying the catalyst before use. |
| Suboptimal reaction temperature | The reaction is exothermic. Maintain the reaction temperature within the optimal range (e.g., initial cooling followed by warming to room temperature) to prevent side reactions.[2] |
| Incomplete reaction | Monitor the reaction progress using a suitable analytical technique (e.g., ¹H NMR) to ensure it has gone to completion before workup. |
| Loss during workup and purification | This compound is volatile. Minimize evaporation during workup and use appropriate distillation techniques to avoid loss of product. |
Impurity Formation
Problem: The final product is contaminated with impurities.
| Potential Cause | Troubleshooting Action |
| Presence of starting materials | If the reaction is incomplete, unreacted dimethoxymethane and acetyl bromide will contaminate the product. Ensure the reaction goes to completion. |
| Formation of byproducts | Side reactions can lead to the formation of various byproducts. Careful control of the reaction temperature and stoichiometry can minimize these. |
| Inefficient purification | A single distillation may not be sufficient to achieve high purity. A second, careful fractional distillation can improve the purity of the final product.[2] |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Reference |
| Reactants | Dimethoxymethane (DMM), Acetyl Bromide (AcBr) | [2] |
| Catalyst | Zinc Bromide (ZnBr₂) | [1][2] |
| Stoichiometry | DMM (1.2 equiv.), AcBr (1.0 equiv.) | [2] |
| Temperature | Initial cooling (0 °C), then warm to room temperature | [2] |
| Reaction Time | 1.5 hours at room temperature | [2] |
| Reported Yield | 93% | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of this compound.[2]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl Bromide (AcBr)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
To the flask, add anhydrous zinc bromide followed by dimethoxymethane (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl bromide (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
The crude this compound is then purified by distillation. A two-step distillation process is recommended for higher purity.[2]
-
In the first distillation, collect the fraction boiling between 80-86 °C. This will be a mixture of this compound and methyl acetate.
-
Perform a second fractional distillation of this mixture. Collect the pure this compound, which has a boiling point of approximately 87 °C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Troubleshooting Low Conversion Rates in MOM Protection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the Methoxymethyl (MOM) ether protection of alcohols.
Troubleshooting Guides
Low conversion rates in MOM protection reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of the Starting Alcohol
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Inactive Reagents | Ensure the MOM-Cl is fresh and has been stored under anhydrous conditions. Older bottles can hydrolyze. Use freshly distilled or new N,N-Diisopropylethylamine (DIPEA). |
| Insufficient Base | Increase the equivalents of DIPEA (typically 1.5-4.0 eq. are used).[1] For sterically hindered alcohols, a stronger base like sodium hydride (NaH) may be necessary.[1] |
| Poorly Soluble Starting Material | Ensure your alcohol is fully dissolved in the reaction solvent. If solubility is an issue, consider a different anhydrous solvent like THF or DMF. |
| Low Reaction Temperature | While reactions are often started at 0 °C to control exothermicity, allowing the reaction to warm to room temperature and stirring for a longer duration (4-18 hours) can improve conversion.[2] |
| Steric Hindrance | For highly hindered alcohols, consider alternative, less bulky protecting groups or more reactive MOM reagents like MOM-Br. |
Issue 2: Formation of Side Products and Unexpected Deprotection
The appearance of unexpected spots on your TLC plate or isolation of deprotected starting material indicates competing side reactions or instability of the MOM group under the reaction or workup conditions.
| Potential Cause | Recommended Action |
| Acidic Impurities | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can lead to in situ acid formation.[2] |
| Acidic Workup | During the workup, use a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) to quench the reaction instead of acidic solutions (e.g., NH₄Cl).[2][3] |
| Cleavage During Chromatography | Standard silica (B1680970) gel is slightly acidic and can cleave the MOM group.[2] Neutralize your silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (B128534) (0.1-1% v/v) or use neutral alumina (B75360) for chromatography.[2] |
| Lewis Acidic Reagents in Subsequent Steps | The MOM group is labile to Lewis acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂).[2] If subsequent steps involve Lewis acids, consider a more robust protecting group like a silyl (B83357) ether (e.g., TBS) or a benzyl (B1604629) ether.[2] |
| Reaction with Organometallics | Grignard reagents can sometimes cleave MOM ethers, especially with adjacent coordinating groups.[2] Perform the reaction at low temperatures (-78 °C) and add the Grignard reagent slowly.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for MOM protection?
A1: A common protocol involves dissolving the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, cooling to 0 °C, and then adding N,N-Diisopropylethylamine (DIPEA, 1.5-4.0 equiv) followed by the dropwise addition of Methoxymethyl chloride (MOM-Cl, 1.2-3.0 equiv).[1][2][4] The reaction is typically stirred at room temperature for 4-18 hours.[2]
Q2: My starting material is a phenol. Are the conditions for MOM protection different?
A2: Phenols can also be protected as MOM ethers.[1] The general conditions are similar to those for alcohols, often utilizing a base like DIPEA or NaH with MOM-Cl.[1] Alternatively, methoxymethyl acetate (B1210297) with a Lewis acid catalyst like zinc chloride can be used.
Q3: Is MOM-Cl the only reagent for introducing the MOM group?
A3: No, while MOM-Cl is common, safer alternatives exist due to its carcinogenic nature.[1][4] Dimethoxymethane in the presence of an acid catalyst is a viable alternative.[1]
Q4: How can I confirm that the MOM protection was successful?
A4: Successful protection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot. Confirmation of the product structure should be done using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Q5: What are the typical conditions for MOM group deprotection?
A5: The MOM group is an acetal (B89532) and is typically removed under acidic conditions.[1] Common methods include using a catalytic amount of a strong acid like HCl in a protic solvent such as methanol (B129727) or a mixture of methanol and water.[1][2] Lewis acids can also be used for deprotection.[5]
Experimental Protocols
Protocol 1: Standard MOM Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using MOM-Cl and DIPEA.[2][3]
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equiv).[3]
-
Addition of MOM-Cl: Slowly add Methoxymethyl chloride (MOM-Cl, 1.5-2.0 equiv) to the solution.[3] Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.[3]
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.[3] Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel (neutralized with triethylamine if necessary) to afford the desired MOM-protected alcohol.[3]
Signaling Pathways and Workflows
References
Technical Support Center: Safe Disposal of Bromomethyl Methyl Ether (BMME) Waste
This guide provides essential information for the safe handling and disposal of waste containing Bromomethyl methyl ether (BMME). Adherence to these protocols is critical due to the hazardous nature of this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (BMME)?
A1: BMME is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes severe skin and eye irritation and may cause respiratory irritation.[1] Critically, BMME is a suspected carcinogen and a lachrymator (a substance that causes tearing).[2][3][4]
Q2: What personal protective equipment (PPE) is mandatory when handling BMME waste?
A2: A comprehensive PPE strategy is essential.[5] Always wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles or a face shield, and a lab coat or protective clothing to prevent skin exposure.[1][6] Work should be conducted in a chemical fume hood. If there is a risk of exceeding exposure limits or if irritation occurs, a NIOSH/MSHA-approved respirator is required.[1]
Q3: How should I store BMME waste before disposal?
A3: BMME waste must be stored in a tightly closed, properly labeled container.[4] The container should be kept in a refrigerated (2-8°C), dry, and well-ventilated area, separate from incompatible materials.[7][8][9] Store away from heat, sparks, open flames, and other sources of ignition.[4]
Q4: What materials are incompatible with BMME?
A4: BMME is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][10] It is also sensitive to moisture and can decompose in water.[1][7] Do not mix BMME waste with these substances.
Q5: Can I dispose of small amounts of BMME waste down the drain?
A5: No. Under no circumstances should BMME or its waste be disposed of down the drain. It is harmful to the environment and can create hazardous conditions in the plumbing system.[4][11] All BMME waste must be collected and disposed of as hazardous waste through an approved waste disposal plant.[1][12]
Troubleshooting Guide
Issue 1: A small amount of BMME solution has spilled inside the chemical fume hood.
-
Solution:
-
Ensure your PPE is correctly worn.
-
Control all sources of ignition and use only non-sparking tools.[8]
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][13]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled, and sealed container for hazardous waste.[14]
-
Decontaminate the spill area with a mild detergent and water, and collect the cleaning materials as hazardous waste.[14]
-
Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.[14]
-
Issue 2: My skin has come into contact with BMME waste.
-
Solution:
-
Immediately remove all contaminated clothing while under a safety shower.[14]
-
Flush the affected skin area with copious amounts of lukewarm water for at least 15 minutes.[1][14]
-
Wash the area with mild soap and water.
-
Seek immediate medical attention. Inform medical personnel of the chemical identity (this compound).[1]
-
Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste.[14]
-
Issue 3: I feel eye irritation while working with BMME waste.
-
Solution:
Data Presentation: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₂H₅BrO | [7][9] |
| Molecular Weight | 124.96 g/mol | [2][7] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| Boiling Point | 87 °C (lit.) | [3][7] |
| Density | 1.531 g/mL at 25 °C (lit.) | [3][7] |
| Flash Point | 26 °C / 78.8 °F | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [7][9] |
| Solubility in Water | Sparingly soluble; decomposes in water | [3][7] |
| Vapor Pressure | 72.9 mmHg at 25°C | [7] |
Experimental Protocol: Safe Collection and Containment of BMME Waste
This protocol details the procedure for safely collecting and storing liquid and solid waste contaminated with this compound for subsequent disposal by a certified hazardous waste management service.
1. Objective: To safely collect and contain all forms of BMME waste generated during experimental procedures, minimizing exposure and environmental release.
2. Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or Teflon-lined cap bottle for liquids; polyethylene (B3416737) pail for solids).
-
Inert absorbent material (vermiculite, sand).
-
Hazardous waste labels.
-
Log sheet for waste container contents.
-
Secondary containment bin.
-
Required PPE (chemical-resistant gloves, safety goggles, lab coat, respirator if needed).
3. Procedure:
-
Step 1: Designate a Waste Collection Area:
-
All waste collection must occur inside a certified chemical fume hood.
-
-
Step 2: Segregate Waste Streams:
-
Step 3: Collecting Liquid BMME Waste:
-
Carefully pour liquid waste containing BMME into the designated liquid hazardous waste container using a funnel.
-
Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]
-
Securely close the container lid.
-
-
Step 4: Collecting Solid BMME Waste:
-
Place contaminated solid waste (e.g., used silica (B1680970) gel, contaminated filter paper, gloves, absorbent pads) into the designated solid hazardous waste container.
-
Ensure no sharp objects puncture the container or liner.
-
Securely close the container.
-
-
Step 5: Labeling and Documentation:
-
Immediately label the waste container with a completed hazardous waste tag.
-
The label must include: "Hazardous Waste," "this compound," and other components if it's a mixture. Clearly indicate the hazards (Flammable, Toxic, Carcinogen).
-
Maintain a log sheet for the container, recording the date and amount of waste added.[16]
-
-
Step 6: Temporary Storage:
-
Wipe the exterior of the sealed waste container to ensure it is free of contamination.
-
Place the container in a labeled secondary containment bin.
-
Transfer the container to the designated refrigerated (2-8°C) and ventilated hazardous waste storage area.
-
-
Step 7: Arrange for Disposal:
Mandatory Visualization
This diagram outlines the decision-making workflow for handling and disposing of this compound waste.
Caption: Workflow for the safe handling and disposal of BMME waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13057-17-5 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. Cas 13057-17-5,this compound | lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. This compound | 13057-17-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. ethz.ch [ethz.ch]
- 18. Federal Register :: Request Access [unblock.federalregister.gov]
Alternative bases for MOM protection with Bromomethyl methyl ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative bases for the protection of alcohols as methoxymethyl (MOM) ethers, specifically using bromomethyl methyl ether as the alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Why would I choose an alternative base to the commonly used diisopropylethylamine (DIPEA) for MOM protection?
A1: While DIPEA is a widely used and effective base for MOM protection, there are several reasons to consider alternatives. Sterically hindered or more complex substrates may require a stronger, non-nucleophilic base to facilitate the reaction. Additionally, optimizing reaction conditions to minimize side products or improve yields might necessitate exploring bases with different properties.
Q2: What are the key characteristics to consider when selecting an alternative base for MOM protection with this compound?
A2: The ideal base should be non-nucleophilic to avoid competing with the alcohol in reacting with this compound. It should also be sufficiently strong to deprotonate the alcohol, or to scavenge the HBr formed during the reaction. Steric hindrance can be beneficial in preventing side reactions. Key properties to consider are the base's pKa, steric bulk, and solubility in the chosen reaction solvent.
Q3: What are some examples of alternative non-nucleophilic or sterically hindered bases?
A3: A range of amine-based and other bases can be considered. These include:
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Tertiary Amines: 2,6-Lutidine, 2,4,6-Collidine
-
Amidines: 1,8-Diazabicycloundec-7-ene (DBU), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN)
-
Proton Sponges: 1,8-Bis(dimethylamino)naphthalene
-
Other: Sodium hydride (NaH), Potassium hydride (KH) - these are strong, non-nucleophilic bases that deprotonate the alcohol prior to the addition of the electrophile.[1]
Q4: Are there any safety concerns associated with MOM protection?
A4: Yes, this compound, like its chloro-analogue (MOM-Cl), is a potent alkylating agent and should be handled with care as a potential carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Safer alternatives for introducing the MOM group, such as using dimethoxymethane (B151124) with an acid catalyst, are also available and may be suitable depending on the substrate's sensitivity to acid.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently strong base: The chosen base may not be strong enough to deprotonate the alcohol, particularly for more hindered or less acidic alcohols. | - Select a stronger base with a higher pKa (see Table 1).- For very hindered alcohols, consider using a strong base like NaH or KH to form the alkoxide before adding this compound.[1] |
| Steric hindrance: The substrate or the base may be too sterically hindered, preventing an effective reaction. | - Try a less sterically hindered base if possible, while still maintaining non-nucleophilicity.- Increase the reaction temperature or prolong the reaction time. | |
| Formation of Side Products | Nucleophilic attack by the base: If the base is not sufficiently non-nucleophilic, it can react with this compound. | - Switch to a more sterically hindered base such as 2,6-lutidine or a proton sponge. |
| Elimination reactions: For substrates prone to elimination, a bulky base might favor this pathway. | - Use a less hindered, non-nucleophilic base.- Optimize reaction temperature, keeping it as low as possible. | |
| Unexpected Deprotection | Acidic workup or purification: The MOM group is labile to acid. Aqueous workups with acidic solutions or chromatography on silica (B1680970) gel can cause deprotection.[1] | - Use a neutral or slightly basic workup (e.g., saturated sodium bicarbonate solution).- For chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent, or use a less acidic stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Alternative Bases for MOM Protection
| Base | Structure | pKa of Conjugate Acid | Key Features |
| Diisopropylethylamine (DIPEA) | i-Pr2NEt | ~10.75 | Commonly used, moderately hindered. |
| 2,6-Lutidine | (CH3)2C5H3N | ~6.7 | Sterically hindered pyridine (B92270) derivative. |
| 1,8-Diazabicycloundec-7-ene (DBU) | C9H16N2 | ~13.5 | Strong, non-nucleophilic amidine base. |
| Proton Sponge™ | C14H18N2 | ~12.1 | Very strong, highly hindered diamine. |
| Sodium Hydride | NaH | ~35 | Strong, non-nucleophilic, deprotonates alcohol first.[1] |
Experimental Protocols
Below are generalized experimental protocols. The optimal conditions (stoichiometry, temperature, and reaction time) will vary depending on the specific substrate and the chosen base and should be optimized accordingly.
General Protocol for MOM Protection using an Amine Base with this compound
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), THF).
-
Addition of Base: Add the chosen non-nucleophilic amine base (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.2 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for MOM Protection using Sodium Hydride with this compound
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 - 1.5 equivalents, as a 60% dispersion in mineral oil) in anhydrous THF.
-
Formation of Alkoxide: Cool the suspension to 0 °C and add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of this compound: Cool the reaction mixture back to 0 °C and add this compound (1.2 - 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for MOM protection using an alternative amine base.
Caption: A logical diagram for troubleshooting common issues in MOM protection reactions.
References
Impact of solvent choice on Bromomethyl methyl ether reactivity
Welcome to the Technical Support Center for the use of bromomethyl methyl ether (BOM-Br). This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (BOM-Br) in organic synthesis?
This compound is predominantly used as a reagent for the protection of hydroxyl (-OH) groups by converting them into methoxymethyl (MOM) ethers. This protection strategy is essential in multi-step syntheses to prevent unwanted side reactions with the hydroxyl group.
Q2: How does the choice of solvent impact the reactivity of BOM-Br?
The choice of solvent is critical as it can significantly influence the reaction rate, yield, and even the reaction mechanism. Reactions with BOM-Br, particularly for the protection of alcohols, are typically nucleophilic substitutions. The polarity and protic or aprotic nature of the solvent will determine the efficiency of the reaction.
Q3: What type of solvent is generally recommended for reactions with BOM-Br?
For the protection of alcohols using BOM-Br, which generally proceeds via an S(_N)2 mechanism, polar aprotic solvents are highly recommended. These solvents can dissolve the reactants but do not strongly solvate the nucleophile (the alcohol or alkoxide), thus preserving its reactivity.[1][2]
Q4: Can you provide examples of recommended polar aprotic solvents?
Commonly used and effective polar aprotic solvents for reactions with BOM-Br include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
Q5: Are there any solvents that should be avoided?
Polar protic solvents, such as water, methanol, and ethanol, are generally not recommended for S(_N)2 reactions with BOM-Br. These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of BOM-Br, thereby slowing down the reaction.[1] In some cases, these solvents can also act as nucleophiles, leading to undesired side products.
Q6: How does solvent choice affect the stability of the resulting MOM ether?
The methoxymethyl (MOM) ether protecting group is sensitive to acidic conditions. While the choice of solvent for the protection reaction itself is more about optimizing the reaction rate and yield, it's crucial to be aware that acidic impurities in solvents or acidic conditions during workup or purification (e.g., on silica (B1680970) gel) can lead to the premature cleavage of the MOM group.
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Recommended Solution |
| Low or No Reaction | Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, methanol) which solvates the nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as DMF, THF, or DCM to enhance the nucleophilicity of the alcohol. |
| Poor solubility of reactants: The alcohol or base may not be sufficiently soluble in the chosen solvent. | Select a solvent that ensures all reactants are in the solution phase. A co-solvent system might be beneficial. | |
| Slow Reaction Rate | Suboptimal solvent polarity: The chosen aprotic solvent may not be polar enough to facilitate the reaction efficiently. | Consider switching to a more polar aprotic solvent. For example, if the reaction is slow in THF, trying DMF or DMSO could increase the rate. |
| Formation of Side Products | Reaction with a protic solvent: If a protic solvent is used, it may compete with the intended alcohol as the nucleophile, leading to the formation of byproducts. | Ensure the use of a dry, aprotic solvent. |
| Solvent-mediated decomposition: Some solvents might not be stable under the reaction conditions, potentially leading to side reactions. | Verify the stability of the chosen solvent with all reaction components under the planned conditions. | |
| Low Yield | Premature deprotection during workup or purification: Acidic conditions during aqueous workup or chromatography on silica gel can cleave the newly formed MOM ether. | Neutralize acidic workup solutions with a mild base (e.g., sodium bicarbonate). For chromatography, consider using neutralized silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina. |
Impact of Solvent Type on this compound Reactivity
| Solvent Type | Examples | Effect on S(_N)2 Reaction Rate | Reasoning |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF, Acetone | Favored / Accelerated | These solvents solvate the cation of the base (if used) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[1][2] |
| Polar Protic | Water, Methanol, Ethanol | Disfavored / Slowed | These solvents form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and increases the activation energy for the reaction.[1] |
| Non-Polar | Hexane, Toluene, Benzene | Generally Unsuitable | Reactants, especially ionic bases, often have poor solubility in non-polar solvents. They also do not effectively stabilize the charged transition state of the S(_N)2 reaction. |
Experimental Protocols
Below are representative protocols for the protection of a primary alcohol using a methoxymethylating agent like BOM-Br. These are general procedures and may require optimization for specific substrates.
Protocol 1: Using a Non-nucleophilic Base in an Aprotic Solvent
This is a common and generally high-yielding method.
Reagents and Materials:
-
Primary alcohol
-
This compound (BOM-Br) (1.5 - 2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BOM-Br (1.5-2.0 equivalents) dropwise to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO(_3) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired MOM-protected alcohol.
Protocol 2: Using a Strong Base in an Aprotic Solvent
This method is suitable for less reactive alcohols.
Reagents and Materials:
-
Alcohol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 equivalents)
-
This compound (BOM-Br) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH(_4)Cl) solution
-
Standard workup and purification materials as in Protocol 1.
Procedure:
-
To a stirred suspension of NaH (1.1 - 1.5 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add BOM-Br (1.1 - 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4).
-
Filter, concentrate, and purify the product by flash column chromatography.
Visualizing the Impact of Solvent Choice
The following diagram illustrates the logical relationship between the choice of solvent and the outcome of a reaction involving this compound, highlighting the factors that favor the desired S(_N)2 pathway.
Caption: Solvent choice dictates the dominant reaction pathway and outcome.
References
Technical Support Center: Safe Handling and Scaling of Bromomethyl Methyl Ethers
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up reactions involving Bromomethyl methyl ether (BMME).
Disclaimer
This compound is a hazardous chemical and should only be handled by trained personnel in a controlled laboratory environment.[1][2] This guide is intended to supplement, not replace, comprehensive safety training and institutional protocols.
Troubleshooting Guide
When scaling up reactions with this compound, various issues can arise. The table below outlines potential problems, their likely causes, and recommended corrective actions.
| Issue | Potential Cause | Recommended Action |
| Reaction Exotherm (Sudden Temperature Increase) | Addition of BMME or base is too rapid.[3] Inadequate cooling. | Immediately slow or stop the addition. Increase cooling bath efficiency. Have a quenching agent (e.g., isopropanol (B130326), followed by water) readily available for emergencies.[4] |
| Low Product Yield | Incomplete reaction. Degradation of BMME due to moisture.[5] Side reactions. | Ensure all reagents are anhydrous. Use a fresh bottle of BMME. Monitor the reaction by TLC or another appropriate method to confirm completion. Control the reaction temperature carefully. |
| Formation of Impurities | Presence of moisture leading to hydrolysis of BMME. Reaction temperature is too high. | Use anhydrous solvents and reagents. Maintain the recommended reaction temperature. Consider purification methods like distillation or chromatography. |
| Gas Evolution (Other than expected) | Decomposition of BMME. Reaction with incompatible materials. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Verify that all materials in the reaction setup are compatible with BMME.[5][6] |
| Spill or Leakage | Improper handling or equipment failure. | Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material.[7] Follow your institution's spill response procedures. Do not use combustible materials to absorb the spill. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound (BMME)?
BMME is a flammable liquid and vapor.[6][7] It is harmful if swallowed, inhaled, or in contact with skin.[6][7] It causes serious eye and skin irritation and may cause respiratory irritation.[6][7] BMME is also a suspected carcinogen and a lachrymator (a substance that causes tearing).[1][2][7]
2. What are the key considerations when scaling up a reaction with BMME?
When scaling up, it's crucial to consider the following:
-
Heat Management: Reactions involving BMME can be exothermic.[3] Ensure your cooling system is adequate for the larger scale.
-
Addition Rate: Add reagents slowly and in a controlled manner to manage the reaction rate and temperature.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized hot spots.
-
Inert Atmosphere: Maintain a dry, inert atmosphere to prevent moisture from entering the reaction, which can decompose the reagent.[5]
3. What engineering controls are necessary for handling BMME?
All work with BMME should be conducted in a well-ventilated chemical fume hood.[8] Use of explosion-proof electrical equipment is recommended due to its flammability.[6][9] Ensure that a safety shower and eyewash station are readily accessible.[5]
4. What is the appropriate Personal Protective Equipment (PPE) for working with BMME?
The following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves before use and change them immediately if contact with BMME occurs.[10]
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[6][11][12]
-
Lab Coat: A flame-resistant lab coat should be worn.[4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
5. How should I properly quench a reaction containing unreacted BMME?
Unreacted BMME must be quenched safely. A recommended procedure is to cool the reaction mixture in an ice bath and slowly add a less reactive alcohol like isopropanol.[4] Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by the slow addition of water.[4] This should be done in a fume hood with appropriate PPE.
6. What materials are incompatible with BMME?
BMME is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] It is also sensitive to moisture.[5]
Experimental Protocol: Methoxymethyl (MOM) Protection of a Primary Alcohol
This protocol details the protection of a primary alcohol using BMME on a laboratory scale. When scaling up, all quantities should be adjusted proportionally, and extra safety precautions for heat management must be implemented.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Primary Alcohol | - | 10 | - |
| This compound (BMME) | 124.96 | 12 | 0.98 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 15 | 2.6 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon line with bubbler
-
Syringes and needles
-
Ice bath
-
Separatory funnel
Procedure
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the primary alcohol (10 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropylethylamine (DIPEA) (15 mmol, 2.6 mL) to the stirred solution via syringe.
-
Add this compound (BMME) (12 mmol, 0.98 mL) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Quenching
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly add 10 mL of isopropanol to quench any unreacted BMME.
-
After stirring for 10 minutes, add 20 mL of saturated aqueous ammonium (B1175870) chloride solution.[3]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Logical Workflow for Scaling Up Reactions with BMME
The following diagram illustrates the key decision-making and safety steps involved in scaling up a chemical reaction that uses this compound.
References
- 1. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. PERSONAL PROTECTIVE EQUIPMENT | EMME Antincendio [emme-italia.com]
- 12. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Minimizing Bromomethyl Methyl Ether Exposure: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing exposure to Bromomethyl methyl ether in the laboratory. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, ensuring a safer laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards of this compound?
A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1][2][3] Health hazards include being harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Importantly, it is a suspected carcinogen and a lachrymator, a substance that induces tearing.[1]
Q2: What are the occupational exposure limits for this compound?
A2: Currently, there are no specific occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) established for this compound by major regulatory bodies.[4][5] Given its hazardous properties, particularly its suspected carcinogenicity, all operations should be conducted with the goal of minimizing exposure to the lowest feasible level. This can be achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
Q3: What should I do if my ventilation hood (fume hood) malfunctions while working with this compound?
A3: If a fume hood or other ventilation equipment fails, immediately and safely stop the experiment. Close the sash of the fume hood and evacuate the area.[6] Post a warning sign to prevent others from entering. Report the malfunction to your laboratory supervisor and the appropriate maintenance personnel immediately.[6] Do not re-enter the area until the ventilation is confirmed to be fully operational and the area has been tested to ensure it is free of hazardous vapors.[7]
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Keep the container tightly closed and refrigerated.[1] It is crucial to store it away from heat, sparks, open flames, and other ignition sources.[1][4][8] The storage area should be clearly identified and accessible only to trained and authorized personnel.[8] Incompatible materials such as strong oxidizing agents, acids, and bases should be stored separately.[3][4]
Q5: What are the signs of exposure to this compound?
A5: Exposure can lead to irritation of the eyes, skin, and respiratory system. As a lachrymator, it can cause immediate tearing.[1] Other symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]
Hazard Summary and Personal Protective Equipment
The following table summarizes the key hazards associated with this compound and the recommended personal protective equipment (PPE) to mitigate these risks.
| Hazard Classification | Description | Recommended PPE |
| Flammable Liquid | Liquid and vapor are flammable and may form explosive mixtures with air.[1][8] | Use in a well-ventilated area, away from ignition sources. Use spark-proof tools and explosion-proof equipment.[1][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | Wear protective gloves, clothing, and respiratory protection.[1][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and is a lachrymator.[1][2] | Wear appropriate protective eyeglasses or chemical safety goggles.[2][4] |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Handle in a designated area, using engineering controls like a fume hood to minimize exposure. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with appropriate respiratory protection.[1][8] |
Experimental Protocols
Protocol for Handling this compound
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safely Handling this compound.
Protocol for a Small-Scale Spill Cleanup
This protocol details the steps to be taken in the event of a small spill (less than 100 mL) of this compound. For larger spills, evacuate the area and contact emergency personnel.
Caption: Emergency Protocol for a Small this compound Spill.
Detailed Steps for Small-Scale Spill Cleanup:
-
Alert and Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area of the spill.[9]
-
Personal Protective Equipment (PPE): Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a lab coat, and a respirator with an organic vapor cartridge.[9]
-
Ventilation: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[10]
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or cat litter to prevent it from spreading.[10]
-
Absorption: Apply the absorbent material to the spill, starting from the outer edges and working inwards to completely absorb the liquid.[7][10]
-
Collection: Using spark-proof tools, carefully collect the absorbent material and place it into a clearly labeled, sealable container for hazardous waste.[9][11]
-
Decontamination: Wipe down the spill area with a suitable decontaminating agent, followed by soap and water.[7][10] All cleaning materials should also be disposed of as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including PPE, according to your institution's hazardous waste disposal procedures.
Protocol for Personnel Decontamination
This protocol outlines the immediate actions to take in case of skin or eye contact with this compound.
Caption: First Aid Response to this compound Exposure.
Detailed Steps for Personnel Decontamination:
-
Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.
-
Skin Contact: If skin contact occurs, wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Decontaminate Clothing: Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. mtech.edu [mtech.edu]
- 7. acs.org [acs.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Methoxymethyl (MOM) Ether Formation
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic use of protecting groups is fundamental. The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols due to its relative ease of installation and stability under a range of reaction conditions. This guide provides an objective comparison of the NMR spectroscopic changes observed during the formation of a MOM ether from an alcohol, using benzyl (B1604629) alcohol as a model substrate. We will also compare the NMR data of the MOM ether with that of other common alcohol protecting groups, namely benzyl (Bn) ether and tert-butyldimethylsilyl (TBS) ether, supported by experimental data and detailed protocols.
Comparison of NMR Data for Protected and Unprotected Benzyl Alcohol
The formation of a MOM ether from an alcohol results in characteristic changes in both ¹H and ¹³C NMR spectra. These changes are crucial for confirming the successful protection of the hydroxyl group. The following tables summarize the key NMR data for benzyl alcohol and its protected derivatives.
Table 1: ¹H NMR Data Comparison
| Compound | Functional Group Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Aromatic Protons (δ, ppm) |
| Benzyl Alcohol | -CH₂- (4.67), -OH (2.66) | s, s | N/A | 7.22-7.46 (m) |
| Benzyl Methoxymethyl Ether | -OCH₂O- (4.6), -OCH₃ (3.3) | s, s | N/A | 7.2-7.4 (m) |
| Benzyl Ether | -OCH₂- (4.50) | s | N/A | 7.25-7.35 (m) |
| Benzyl TBDMS Ether | -Si(CH₃)₂- (0.05), -SiC(CH₃)₃ (0.9) | s, s | N/A | 7.2-7.4 (m) |
Table 2: ¹³C NMR Data Comparison
| Compound | Aliphatic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Benzyl Alcohol | -CH₂- (65.17) | 127.04, 127.63, 128.55, 140.86 |
| Benzyl Methoxymethyl Ether | -OCH₂O- (96), -OCH₃ (55) | 127-129 (multiple peaks), 138 (ipso-C) |
| Benzyl Ether | -OCH₂- (72.0) | 127.6, 127.8, 128.4, 138.5 |
| Benzyl TBDMS Ether | -Si(CH₃)₂- (-5.3), -SiC(CH₃)₃ (25.9), -C(CH₃)₃ (18.3) | 127-129 (multiple peaks), 141 (ipso-C) |
Experimental Protocols
Detailed methodologies for the protection of benzyl alcohol with MOM, Bn, and TBS groups are provided below.
Protection of Benzyl Alcohol with a Methoxymethyl (MOM) Group
Reagents:
-
Benzyl alcohol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous CH₂Cl₂ at 0 °C, add MOMCl (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford benzyl methoxymethyl ether.[1]
Protection of Benzyl Alcohol with a Benzyl (Bn) Group
Reagents:
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours and monitor by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield benzyl ether.
Protection of Benzyl Alcohol with a tert-Butyldimethylsilyl (TBS) Group
Reagents:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF, add TBSCl (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain benzyl TBDMS ether.
In Situ NMR Monitoring of MOM Ether Formation
In situ NMR spectroscopy is a powerful technique to monitor the progress of a reaction in real-time, providing kinetic and mechanistic insights.
Experimental Protocol for In Situ ¹H NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve benzyl alcohol (1.0 equivalent) and DIPEA (1.5 equivalents) in an anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials.
-
Reaction Initiation: At time t=0, carefully add MOMCl (1.2 equivalents) to the NMR tube, cap it, and quickly invert to mix.
-
Data Acquisition: Immediately place the NMR tube in the NMR spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Process the spectra and monitor the decrease in the integral of the benzylic protons of benzyl alcohol (around 4.7 ppm) and the appearance and increase in the integrals of the -OCH₂O- (around 4.6 ppm) and -OCH₃ (around 3.3 ppm) protons of the MOM ether product.
Visualizing the Reaction Pathway and Logic
The following diagrams, generated using the DOT language, illustrate the reaction pathway for MOM ether formation and the logical workflow for its NMR analysis.
References
Navigating the Maze: A Comparative Guide to the Mass Spectrometry of MOM-Protected Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex molecules, the methoxymethyl (MOM) ether stands as a workhorse protecting group for hydroxyl functionalities. Its stability under a range of conditions and ease of cleavage make it a popular choice. However, the behavior of MOM-protected compounds during mass spectrometry (MS) analysis can present unique challenges and opportunities for structural elucidation. This guide provides an objective comparison of the mass spectrometric characteristics of MOM-protected compounds with alternative protecting groups, supported by an analysis of their fragmentation patterns and detailed experimental considerations.
The choice of protecting group can significantly influence the outcome of mass spectrometric analysis, affecting ionization efficiency, fragmentation pathways, and ultimately, the confidence in structural assignment. Understanding these effects is paramount for accurate molecular weight determination and detailed structural analysis.
Performance in the Mass Spectrometer: A Comparative Overview
The performance of a protecting group in mass spectrometry is dictated by its intrinsic chemical properties and its influence on the parent molecule's ionization and fragmentation. Here, we compare the general characteristics of the MOM group with two other commonly used protecting groups for alcohols: the tert-butyldimethylsilyl (TBS) ether and the benzyl (B1604629) (Bn) ether.
| Protecting Group | Ionization Method | Typical Fragmentation Behavior | Key Diagnostic Ions/Losses | Remarks |
| MOM | GC-EI-MS, ESI-MS | - Loss of the methoxy (B1213986) group (-31 Da)- Loss of the entire MOM group (-45 Da)- α-cleavage adjacent to the ether oxygen | [M-31]⁺, [M-45]⁺, CH₂=O⁺CH₃ (m/z 45) | Fragmentation can be complex, but provides characteristic ions for identification. |
| TBS | GC-EI-MS, ESI-MS | - Loss of a methyl group (-15 Da)- Loss of the tert-butyl group (-57 Da)- Formation of the [M-57]⁺ ion is often the base peak. | [M-15]⁺, [M-57]⁺, [Si(CH₃)₂]⁺ (m/z 73) | Generally provides clean and predictable fragmentation, facilitating spectral interpretation.[1] |
| Bn | ESI-MS, MALDI-MS | - Predominant formation of the tropylium (B1234903) ion (m/z 91) through cleavage of the benzylic C-O bond. | [M-91]⁺, C₇H₇⁺ (m/z 91) | The highly stable tropylium ion often dominates the spectrum, which can sometimes suppress other informative fragmentations. |
Unraveling the Fragmentation Pathways
The fragmentation of MOM-protected compounds in the mass spectrometer is a key aspect of their characterization. Understanding these pathways is crucial for interpreting mass spectra and confirming the presence and location of the MOM group.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Under the high-energy conditions of electron ionization, MOM-protected compounds undergo characteristic fragmentation. A study on methoxymethyl substituted methyl benzoates revealed key fragmentation pathways, including the loss of the ether methyl group and the ester methoxy group. The position of the MOM group on an aromatic ring can also influence the fragmentation pattern, leading to unique cations.
.dot
Caption: Common fragmentation pathways of a MOM-protected alcohol under EI-MS.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
In the softer ionization technique of ESI, MOM-protected compounds typically form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns. The most common fragmentation involves the neutral loss of methanol (B129727) (32 Da) or formaldehyde (B43269) (30 Da), arising from the cleavage of the acetal (B89532) moiety.
.dot
Caption: ESI-MS/MS fragmentation of a protonated MOM-protected alcohol.
Experimental Protocols
Accurate and reproducible mass spectrometric data relies on well-defined experimental protocols. Below are general guidelines for the analysis of MOM-protected compounds.
Sample Preparation for LC-MS Analysis
-
Dissolution: Dissolve the purified MOM-protected compound in a solvent compatible with reverse-phase liquid chromatography, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is generally preferred for the detection of protonated molecules [M+H]⁺.
-
MS Scan Range: A range appropriate for the expected molecular weight of the compound, typically m/z 100-1000.
-
MS/MS Analysis: For structural confirmation, perform tandem MS on the protonated molecule. Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
Logical Comparison Workflow
The selection of an appropriate protecting group strategy should consider the subsequent analytical requirements. The following workflow illustrates the decision-making process when mass spectrometry is a key analytical tool.
.dot
Caption: Decision workflow for selecting a protecting group based on MS analysis needs.
References
A Comparative Guide: Chloromethyl Methyl Ether (MOM-Cl) vs. Bromomethyl Methyl Ether (MOM-Br) for Alcohol Protection
In the realm of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. For the protection of hydroxyl groups, methoxymethyl (MOM) ethers are a common choice due to their stability across a range of reaction conditions and their facile removal under acidic conditions. The introduction of the MOM group is typically accomplished using either chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br). This guide provides a detailed comparison of these two reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison: Reactivity and Reaction Conditions
The primary difference between MOM-Cl and MOM-Br lies in their reactivity, which is a direct consequence of the nature of the halogen leaving group. The carbon-bromine bond is weaker than the carbon-chlorine bond, rendering bromide a better leaving group than chloride.[1] This inherent difference in reactivity influences the reaction conditions required for the protection of alcohols.
| Reagent | Typical Reaction Conditions | Observed Performance |
| Chloromethyl methyl ether (MOM-Cl) | Requires a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). Reaction times can be lengthy, often requiring overnight stirring.[2][3] | A standard procedure for protecting a primary alcohol with MOM-Cl and DIPEA in DCM, stirred for 16 hours, resulted in a 92% yield of the MOM-protected product after purification.[3] |
| This compound (MOM-Br) | Can also be used with a base like DIPEA. Due to its higher reactivity, it is expected to facilitate faster reaction rates or require milder conditions compared to MOM-Cl. | In a representative example, a secondary alcohol was protected using MOM-Br and DIPEA in DCM. The reaction was stirred for 30 minutes at 0 °C and then heated under reflux overnight to ensure completion.[4][5] While a direct quantitative comparison on the same substrate under identical conditions is not readily available in the cited literature, the principle of leaving group ability suggests that MOM-Br should react more readily. |
Experimental Protocols
Below are representative experimental protocols for the protection of an alcohol using MOM-Cl and MOM-Br.
Protection of a Primary Alcohol using Chloromethyl Methyl Ether (MOM-Cl)
This protocol describes a general procedure for the protection of a primary alcohol using MOM-Cl and DIPEA.[3]
Reagents:
-
Primary Alcohol (1.0 eq.)
-
N,N-diisopropylethylamine (DIPEA) (4.0 eq.)
-
Chloromethyl methyl ether (MOM-Cl) (3.0 eq.)
-
Sodium Iodide (NaI) (0.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq.) and DIPEA (4.0 eq.) in DCM at 0 °C under an inert atmosphere, add freshly distilled MOM-Cl (3.0 eq.) dropwise over 10 minutes.
-
Add NaI (0.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to 25 °C and stir for 16 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel flash chromatography to yield the MOM-protected alcohol.
Protection of a Secondary Alcohol using this compound (MOM-Br)
This protocol outlines a procedure for the protection of a secondary alcohol using MOM-Br and DIPEA.[4][5]
Reagents:
-
Secondary Alcohol (1.0 eq.)
-
N,N-diisopropylethylamine (DIPEA) (3.0 eq.)
-
This compound (MOM-Br) (2.05 eq.)
-
Dichloromethane (DCM)
-
1.0 M Hydrochloric acid
-
Dichloromethane for extraction
Procedure:
-
Dissolve the secondary alcohol (1.0 eq.) in DCM and cool the solution to 0 °C.
-
Add DIPEA (3.0 eq.) followed by this compound (2.05 eq.).
-
Stir the solution for 30 minutes at 0 °C.
-
Heat the reaction mixture under reflux overnight.
-
Cool the reaction mixture to room temperature and acidify with 1.0 M hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the resulting material by flash column chromatography.
Deprotection of MOM Ethers
The MOM group is stable to a variety of non-acidic reagents but can be readily cleaved under acidic conditions to regenerate the alcohol.[2] Common methods for deprotection include treatment with mineral acids such as hydrochloric acid in a protic solvent like methanol (B129727) or a mixture of water and an organic solvent.[3][6] Lewis acids can also be employed for the removal of the MOM group.[2]
Safety Considerations
A significant factor in choosing between MOM-Cl and MOM-Br is the high toxicity and carcinogenic nature of chloromethyl methyl ether.[7][8] It is classified as a known human carcinogen.[8] While this compound is also a reactive alkylating agent and should be handled with care, the documented carcinogenicity of MOM-Cl often leads researchers to seek safer alternatives.
Visualizing the Chemistry
General Mechanism of Alcohol Protection with MOM Halides
The protection of an alcohol with a methoxymethyl halide (MOM-X) proceeds via a nucleophilic substitution reaction. The alcohol oxygen acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the MOM halide and displacing the halide leaving group. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medlifemastery.com [medlifemastery.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alcohol Protection: Unveiling the Advantages of the Methoxymethyl (MOM) Ether Group
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, the methoxymethyl (MOM) ether, introduced via reagents like Bromomethyl methyl ether (BOM-Br) or the more commonly used Chloromethyl methyl ether (MOM-Cl), offers a unique combination of stability and selective reactivity. This guide provides an objective comparison of the MOM group with other prevalent alcohol protecting groups, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The primary advantage of the MOM protecting group lies in its robustness across a wide range of non-acidic reaction conditions, providing a stable shield for hydroxyl groups during transformations such as oxidation, reduction, and organometallic additions. Its acetal (B89532) nature dictates its removal under acidic conditions, a feature that allows for orthogonal deprotection strategies in the presence of other protecting groups sensitive to different cleavage reagents.
Performance Comparison of Common Alcohol Protecting Groups
The following table summarizes the performance of the MOM group in comparison to other widely used alcohol protecting groups: tert-Butyldimethylsilyl (TBS), Benzyl (B1604629) (Bn), and p-Methoxybenzyl (PMB). The data presented is a synthesis of typical yields and reaction conditions reported in the literature.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Yield (Protection) | Deprotection Reagent(s) | Typical Deprotection Conditions | Typical Yield (Deprotection) |
| MOM | MOM-Cl or BOM-Br, DIPEA | CH₂Cl₂, 0 °C to rt, 12-16 h | >90%[1] | HCl, TFA, or Lewis Acids | Aqueous acidic media, rt or gentle heat | >90%[1] |
| TBS | TBS-Cl, Imidazole (B134444) | DMF, rt, 1-2 h | >95%[2] | TBAF, HF, or strong acid | THF, rt, 1-18 h | >95%[3][4] |
| Bn | Bn-Br or Bn-Cl, NaH | DMF or THF, 0 °C to rt, 2-16 h | >90%[5][6] | H₂, Pd/C | MeOH or EtOH, rt, 2-16 h | >95%[7] |
| PMB | PMB-Cl or PMB-Br, NaH | THF/DMF, 0 °C to rt, 1 h | >90%[8] | DDQ, CAN, or TFA | CH₂Cl₂/H₂O, 0 °C to rt, 1 h | >95%[8][9] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using MOM, TBS, Bn, and PMB groups are provided below.
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol using MOM-Cl: [1]
To a stirred solution of the primary alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an inert atmosphere, chloromethyl methyl ether (MOM-Cl, 3.0 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the MOM-protected alcohol.
Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA): [1]
The MOM-protected alcohol (1.0 eq.) is dissolved in a mixture of DCM and TFA (15:1 v/v, 0.05 M). The solution is stirred at 25 °C for 12 hours. The reaction mixture is then diluted with DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the deprotected alcohol.
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Primary Alcohol using TBS-Cl: [2]
To a solution of the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at room temperature under an inert atmosphere, tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq.) is added. The reaction mixture is stirred until the starting material is consumed as monitored by TLC. The reaction mixture is then poured into water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of a TBS Ether using TBAF: [3][10]
To a solution of the TBS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C, a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq.) is added dropwise. The reaction mixture is stirred for 45 minutes, allowing it to warm to room temperature. The reaction is then quenched with water and diluted with dichloromethane. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to give the deprotected alcohol.
Benzyl (Bn) Ether
Protection of an Alcohol using Benzyl Bromide: [5][11]
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, a solution of the alcohol (1.0 eq.) in anhydrous DMF is added dropwise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.5 eq.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction is then carefully quenched with methanol (B129727) and then water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis: [7]
To a solution of the benzyl-protected alcohol (1.0 eq.) in methanol or ethanol (B145695) (0.1 M), 10% palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
p-Methoxybenzyl (PMB) Ether
Protection of an Alcohol using PMB-Cl: [8]
To a suspension of sodium hydride (60% in mineral oil, 4.0 eq.) in a mixture of THF and DMF (10:3, 0.1 M) at 0 °C, a solution of the alcohol (1.0 eq.) is added. After stirring for 30 minutes, a solution of p-methoxybenzyl chloride (PMB-Cl, 2.0 eq.) in THF is added slowly. The reaction is stirred at 0 °C for 1 hour and then quenched by the addition of a 1 M solution of sodium methoxide (B1231860) in methanol. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Deprotection of a PMB Ether using DDQ: [8][9]
To a solution of the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane and water (18:1, 0.1 M) at 0 °C, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.3 eq.) is added. The reaction is warmed to room temperature and stirred for 1 hour. The crude mixture is then directly loaded onto a silica (B1680970) gel column for purification to yield the deprotected alcohol.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Orthogonal Deprotection Strategies
A significant advantage of the MOM group is its utility in orthogonal protection strategies.[12][13] This approach allows for the selective deprotection of one type of protecting group in the presence of others by choosing cleavage conditions that are specific to the target group. For instance, a MOM ether can be selectively cleaved under acidic conditions while a silyl (B83357) ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) remain intact. This orthogonality is invaluable in the synthesis of complex molecules with multiple hydroxyl groups requiring individual manipulation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Navigating the Challenges of Hydroxyl Protection: A Comparative Guide to Bromomethyl Methyl Ether and Its Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. The ideal protecting group should be readily introduced and removed in high yield under mild conditions, exhibit stability to a range of reagents, and not interfere with subsequent synthetic transformations. While bromomethyl methyl ether (BOM-Cl) has been utilized for the protection of alcohols, its limitations often necessitate the consideration of alternative reagents. This guide provides an objective comparison of BOM-Cl with other common alcohol protecting groups, supported by experimental data, to facilitate informed decision-making in synthetic planning.
The benzyloxymethyl (BOM) group offers the advantage of being a benzyl-type ether, which imparts stability under a variety of conditions. However, its removal can require harsh reagents, posing a significant limitation in the synthesis of sensitive and complex molecules.
Limitations of this compound (BOM-Cl)
The primary drawbacks of employing BOM-Cl as a protecting agent for hydroxyl groups lie in the conditions required for its removal. Deprotection of a BOM ether typically involves one of two main strategies:
-
Catalytic Hydrogenolysis: This method, while often effective, can be problematic in the presence of other reducible functional groups within the molecule, such as alkenes, alkynes, or certain aromatic systems. The use of a palladium catalyst and a hydrogen source can lead to undesired side reactions, reducing the overall yield and complicating purification.
-
Strong Acidic Conditions: Cleavage of the BOM ether can also be achieved using strong Lewis or Brønsted acids. However, these harsh acidic conditions are incompatible with acid-labile functional groups, limiting the applicability of this deprotection strategy in the synthesis of complex molecules with diverse functionalities.
These limitations underscore the need for a careful evaluation of the BOM protecting group against other available options, particularly when planning the synthesis of molecules with sensitive functional groups.
Comparative Analysis of Alcohol Protecting Groups
To provide a clear comparison, the following tables summarize the performance of BOM-Cl alongside several common alternatives for the protection of a primary alcohol (benzyl alcohol, where specified).
Table 1: Comparison of Protection Reaction Conditions and Yields
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BOM | BOM-Cl | DIPEA | CH₂Cl₂ | RT | 12 | ~90 |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95[1] |
| SEM | SEM-Cl | NaH | DMF | 0 | 2 | >90[1] |
| TBS | TBS-Cl | Imidazole (B134444) | DMF | RT | 12 | >95 |
| TIPS | TIPS-Cl | Imidazole | DMF | RT | 16 | ~98 |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |
| BOM | H₂, Pd/C | EtOH | RT | 2-16 | High |
| BCl₃ | CH₂Cl₂ | -78 to 0 | 1-3 h | High | |
| MOM | conc. HCl (cat.) | MeOH | Reflux | < 1 h | High[1] |
| SEM | TBAF | THF | 45 | 20 h | High[1] |
| MgBr₂·OEt₂ | CH₂Cl₂/MeNO₂ | RT | 5 h | High[1] | |
| TBS | TBAF | THF | RT | 0.5-2 h | >95 |
| AcOH/H₂O/THF | RT | 12-24 h | High | ||
| TIPS | TBAF | THF | RT | 2-8 h | >95 |
| HF·Pyridine | THF/Pyridine | RT | 12-24 h | High |
Stability Profile of Protecting Groups
The stability of a protecting group to various reaction conditions is a critical factor in its selection. The following provides a general overview of the stability of the compared protecting groups.
-
BOM Ethers: Generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, with the notable exception of catalytic hydrogenolysis.
-
MOM Ethers: Stable to basic and nucleophilic conditions but are readily cleaved by acids.[2]
-
SEM Ethers: Stable to a wide range of non-acidic conditions. Their key advantage is their orthogonality, as they can be cleaved with fluoride (B91410) ions, a condition under which many other protecting groups are stable.[1]
-
Silyl (B83357) Ethers (TBS, TIPS): The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Generally, they are stable to a wide range of non-acidic and non-fluoride containing reagents. Their stability to acidic and basic conditions increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS).
Experimental Protocols
Detailed methodologies for the protection of a generic primary alcohol and the subsequent deprotection are provided below.
Protection of a Primary Alcohol with this compound (BOM-Cl)
Protocol: To a solution of the primary alcohol (1.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature is added this compound (BOM-Cl, 1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the BOM-protected alcohol.
Deprotection of a BOM-Protected Alcohol via Catalytic Hydrogenolysis
Protocol: To a solution of the BOM-protected alcohol (1.0 eq) in ethanol (B145695) (EtOH) is added 10% Palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Protection of Benzyl (B1604629) Alcohol with Methoxymethyl Chloride (MOM-Cl)
Protocol: To a solution of benzyl alcohol (1.0 eq) and diisopropylethylamine (DIPEA, 4.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added freshly distilled methoxymethyl chloride (MOM-Cl, 3.0 eq) dropwise.[1] A catalytic amount of sodium iodide (NaI, 0.5 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1] The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the MOM-protected benzyl alcohol.[1]
Deprotection of a MOM-Protected Benzyl Alcohol
Protocol: The MOM-protected benzyl alcohol is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid (HCl) is added.[1] The solution is then heated to reflux and monitored by TLC until the starting material is consumed, which is typically within a few hours.[1] After cooling to room temperature, the mixture is neutralized, and the product is extracted. The organic extracts are washed, dried, and concentrated to give the deprotected benzyl alcohol.[1]
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
Protocol: To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature is added tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the TBS-protected alcohol.
Deprotection of a TBS-Protected Alcohol with TBAF
Protocol: To a solution of the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF) at room temperature is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq). The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the stability requirements of the subsequent reaction steps.
Caption: Decision workflow for selecting an alcohol protecting group, considering the limitations of BOM-Cl.
References
A Comparative Guide to Alternative Methods for Methoxymethylation of Alcohols
The methoxymethyl (MOM) ether is a cornerstone protecting group for alcohols in multistep organic synthesis, prized for its stability across a wide range of reaction conditions and its facile cleavage under acidic protocols.[1] However, the traditional reagent for its installation, chloromethyl methyl ether (MOM-Cl), is a known human carcinogen, prompting the development of safer and more environmentally benign alternatives.[2] This guide provides a comprehensive comparison of the performance of these alternative methods with the conventional approach, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic endeavors.
Comparison of Methoxymethylation Methods
The ideal methoxymethylation method should offer high yields, broad substrate scope, mild reaction conditions, and utilize non-toxic, readily available reagents. The following table summarizes the key quantitative data for the traditional MOM-Cl method and its leading alternatives.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Traditional | MOM-Cl, DIPEA | CH₂Cl₂ | 0 to RT | 4-18 | 90-98 | Broad (Primary, Secondary, Tertiary Alcohols) | Well-established, high yields | MOM-Cl is a potent carcinogen |
| Dimethoxymethane (B151124) (DMM) | P₂O₅ | CHCl₃ | RT | 4 | ~86 | Primary and Secondary Alcohols | Avoids carcinogenic MOM-Cl, mild conditions | Requires stoichiometric P₂O₅, which can complicate work-up |
| Methoxymethyl Acetate (B1210297) (MOMOAc) | ZnCl₂ (Lewis Acid) | CH₂Cl₂ | RT | 3-16 | 66-81 | Primary and Secondary Alcohols, Phenols | Milder than MOM-Cl, commercially available reagent | Requires a Lewis acid catalyst, may not be suitable for acid-sensitive substrates |
| Electrochemical | α-alkoxycarboxylate | MeOH | RT | - | High | Primary and Secondary Alcohols | Green and safe, avoids toxic reagents, cost-effective | Requires specialized electrochemical equipment |
Experimental Protocols
Detailed methodologies for the key methoxymethylation procedures are provided below.
Protocol 1: Traditional Method using Chloromethyl Methyl Ether (MOM-Cl)
This procedure utilizes the highly reactive but carcinogenic MOM-Cl.
Materials:
-
Alcohol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol and DIPEA in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add MOM-Cl dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Alternative Method using Dimethoxymethane (DMM) and Phosphorus Pentoxide (P₂O₅)
This method offers a safer alternative to MOM-Cl by using DMM activated by a strong dehydrating agent.[3]
Materials:
-
Alcohol (1.0 equiv)
-
Dimethoxymethane (DMM) (can be used as solvent)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous chloroform (B151607) (CHCl₃)
Procedure:
-
To a solution of the alcohol in anhydrous CHCl₃, add an excess of DMM.
-
Add P₂O₅ portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.[3]
Protocol 3: Alternative Method using Methoxymethyl Acetate (MOMOAc) and Zinc Chloride (ZnCl₂)
This procedure employs a less toxic acetate-based reagent in the presence of a Lewis acid catalyst.
Materials:
-
Alcohol or Phenol (B47542) (1.0 equiv)
-
Methoxymethyl acetate (MOMOAc) (10 equiv)
-
Zinc chloride (ZnCl₂) etherate
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the alcohol or phenol in anhydrous CH₂Cl₂, add a tenfold molar excess of methoxymethyl acetate.
-
Add zinc chloride etherate as a catalyst.
-
Stir the reaction mixture at room temperature. Reaction times vary from 3 hours for reactive alcohols to 16 hours for phenols.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Alternative Electrochemical Method
This green and safe approach utilizes an electrochemical setup to generate the methoxymethylating agent in situ.[3]
Materials:
-
α-alkoxy carboxylic acid (e.g., methoxyacetic acid) (1.0 equiv)
-
Alcohol (as solvent and reactant)
-
Potassium hydroxide (B78521) (KOH) (1.0 equiv)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve the α-alkoxy carboxylic acid in methanol and neutralize with KOH to form the corresponding potassium salt.
-
The electrolysis is carried out in an undivided cell equipped with carbon-based electrodes.
-
The solution of the potassium salt in methanol is introduced into the electrochemical cell.
-
A constant current is applied. The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.
-
Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts.
-
The organic layer is dried and concentrated to afford the MOM-protected alcohol.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described methoxymethylation methods.
Conclusion
While the traditional MOM-Cl method for the methoxymethylation of alcohols remains highly effective, its significant health risks necessitate the adoption of safer alternatives. The use of dimethoxymethane with a dehydrating agent, methoxymethyl acetate with a Lewis acid catalyst, and electrochemical methods all present viable and greener options. The choice of method will depend on the specific substrate, scale of the reaction, and available laboratory equipment. For routine protections of simple alcohols, the DMM and MOMOAc methods offer a good balance of safety, cost, and efficiency. The electrochemical approach, while requiring specialized equipment, represents a particularly promising avenue for future green chemistry applications due to its use of non-toxic starting materials and mild reaction conditions. Researchers are encouraged to consider these alternatives to minimize exposure to carcinogenic reagents while still achieving their synthetic goals.
References
A Comparative Guide to the Spectroscopic Data of Bromomethyl Methyl Ether and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical reagents is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for bromomethyl methyl ether (BMME), a common reagent for introducing the methoxymethyl (MOM) protecting group, and its chloro- and iodo- analogs: chloromethyl methyl ether (CMME) and iodomethyl methyl ether (IMME).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its chloro and iodo derivatives. This information has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂- (ppm) | Chemical Shift (δ) of -CH₃ (ppm) |
| This compound | ~5.6 | ~3.5 |
| Chloromethyl methyl ether | 5.46 | 3.51 |
| Iodomethyl methyl ether | ~5.8 | ~3.6 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂- (ppm) | Chemical Shift (δ) of -CH₃ (ppm) |
| This compound | ~70 | ~60 |
| Chloromethyl methyl ether | 84.80 | 57.66 |
| Iodomethyl methyl ether | ~40 | ~62 |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Key Absorption Peaks (cm⁻¹) | Assignment |
| This compound | ~2960, ~2840, ~1120, ~650 | C-H stretch, C-H stretch, C-O stretch, C-Br stretch |
| Chloromethyl methyl ether | ~2960, ~2840, ~1130, ~700 | C-H stretch, C-H stretch, C-O stretch, C-Cl stretch |
| Iodomethyl methyl ether | ~2950, ~2830, ~1110, ~580 | C-H stretch, C-H stretch, C-O stretch, C-I stretch |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Key m/z Peaks | Assignment |
| This compound | 124/126, 93/95, 45 | [M]⁺, [M-OCH₃]⁺, [CH₃O=CH₂]⁺ |
| Chloromethyl methyl ether | 80/82, 49/51, 45 | [M]⁺, [CH₂Cl]⁺, [CH₃O=CH₂]⁺ |
| Iodomethyl methyl ether | 172, 127, 45 | [M]⁺, [I]⁺, [CH₃O=CH₂]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data for volatile and reactive compounds like halomethyl ethers requires careful sample handling and instrument parameter selection. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Due to the volatile and reactive nature of this compound and its analogs, samples should be prepared in a well-ventilated fume hood.
-
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
The NMR tube is securely capped to prevent evaporation and contamination.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
Reference: CDCl₃ solvent peak at 77.16 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
In a fume hood, a single drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
The "sandwich" is then mounted in the spectrometer's sample holder.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
-
For volatile compounds like the halomethyl ethers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.
-
A small volume (typically 1 µL) is injected into the GC inlet.
Instrument Parameters (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 200-250 °C
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
Instrument Parameters (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 200-230 °C.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a reactive liquid compound like this compound.
Caption: Workflow for the spectroscopic analysis of halomethyl ethers.
This guide provides a foundational comparison of the spectroscopic data for this compound and its common analogs. Researchers should always refer to authenticated reference spectra when available and consider the specific conditions under which their own data is acquired for accurate interpretation.
A Comparative Guide to Analytical Techniques for Confirming MOM Deprotection
For researchers, scientists, and professionals in drug development, the successful cleavage of a methoxymethyl (MOM) protecting group is a critical step in multi-step organic synthesis. Verifying the complete removal of the MOM group and the formation of the desired alcohol is paramount to ensuring the integrity of the synthetic route and the purity of the final product. This guide provides an objective comparison of common analytical techniques used to confirm successful MOM deprotection, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of an analytical technique for monitoring MOM deprotection depends on the specific requirements of the analysis, including the need for quantitative data, the complexity of the reaction mixture, and available resources. The following table summarizes the performance of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Reaction monitoring (qualitative/semi-quantitative) | Reaction monitoring, purity assessment (quantitative) | Structural confirmation, purity assessment (quantitative) | Structural confirmation, molecular weight determination |
| Speed | Fast (5-20 minutes per sample) | Moderate (5-30 minutes per sample) | Moderate (5-15 minutes per sample) | Fast (<5 minutes per sample) |
| Cost | Low | High | High | High |
| Sensitivity (LOD/LOQ) | Lower (µg-ng range)[1] | High (ng-pg range)[2][3] | Moderate (mg-µg range) | Very High (pg-fg range) |
| Quantitative Capability | Semi-quantitative (with densitometry)[1][2] | Excellent[2][4] | Excellent (with internal standard - qNMR) | Can be quantitative |
| Information Provided | Disappearance of starting material, appearance of product (based on polarity/Rf value)[5][6] | Retention time, peak area (concentration), purity[7][8] | Detailed structural information, confirmation of functional group transformation[9][10] | Molecular weight, fragmentation pattern[11][12][13][14] |
| Typical Application in MOM Deprotection | Rapidly checking for the consumption of the MOM-protected starting material and the formation of the more polar alcohol product.[15] | Quantifying the conversion of the starting material to the product and assessing the purity of the final product. | Unambiguously confirming the disappearance of the MOM ether signals and the appearance of the alcohol proton and corresponding carbon signals.[16][17][18][19] | Confirming the molecular weight of the deprotected product.[11][14][20] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a MOM deprotection reaction. The deprotected alcohol is significantly more polar than the MOM-protected starting material, resulting in a lower Retention Factor (Rf) value on a normal-phase silica (B1680970) gel plate.
Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the reaction mixture on the baseline. It is also advisable to spot the pure starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The ideal solvent system should give the starting material an Rf of ~0.6-0.7 and the product an Rf of ~0.2-0.3.[15]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active, or by using a chemical stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new, lower Rf spot corresponding to the alcohol product is observed.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative analysis of the reaction progress and the purity of the final product. In a reverse-phase HPLC setup, the less polar MOM-protected starting material will have a longer retention time than the more polar alcohol product.
Protocol:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water. The exact gradient will depend on the specific compounds being analyzed.
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product. The percentage conversion can be calculated from the peak areas.[7][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous confirmation of the successful deprotection by identifying the structural changes in the molecule.
Protocol:
-
Sample Preparation: After the reaction is complete and the product is worked up and purified, dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Disappearance of MOM signals: The characteristic signals of the MOM group, typically a singlet around 4.6 ppm (-O-CH₂-O-) and a singlet around 3.3 ppm (-O-CH₃), should be absent in the spectrum of the product.
-
Appearance of alcohol signal: A new, often broad, signal corresponding to the hydroxyl proton (-OH) will appear. Its chemical shift can vary (typically 1-5 ppm) and can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.[10][22]
-
-
¹³C NMR Analysis:
-
Disappearance of MOM signals: The signals for the carbons of the MOM group (typically around 96 ppm for -O-CH₂-O- and 55 ppm for -O-CH₃) should no longer be present.[16][18][19]
-
Shift of the carbon-bearing oxygen: The chemical shift of the carbon atom to which the hydroxyl group is attached will change upon deprotection.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deprotected product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation:
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for MOM deprotection and analysis, and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for MOM deprotection and analysis.
Caption: Logical relationship between analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. Absence of some signals on 1H and 13C spectra of polyaromatic carboximidate - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. HPLC Retention Time - Chromatography Forum [chromforum.org]
- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Comparative study of MOM ether stability under different conditions
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. The methoxymethyl (MOM) ether is a widely utilized protecting group due to its ease of introduction and general stability. This guide provides an objective comparison of the stability of MOM ethers under various conditions, benchmarked against common alternatives, and supported by experimental data and detailed methodologies.
Comparative Stability of Alcohol Protecting Groups
The stability of a protecting group is paramount and must be compatible with the reaction conditions planned in a synthetic sequence. The MOM ether is known for its robustness in a variety of chemical environments, particularly its stability towards basic conditions and a range of oxidizing and reducing agents. However, it is sensitive to acidic conditions. The following tables summarize the stability of MOM ethers in comparison to other frequently used alcohol protecting groups: Methoxyethoxymethyl (MEM) ether, Tetrahydropyranyl (THP) ether, tert-Butyldimethylsilyl (TBS) ether, and Benzyl (Bn) ether.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Condition | Temperature | Stability | Observations |
| MOM | 1 M HCl (aq) | Room Temp. | Labile | Cleavage occurs readily. |
| Acetic Acid/THF/H₂O (3:1:1) | Room Temp. | Moderately Stable | Slow cleavage may be observed. | |
| Lewis Acids (e.g., TiCl₄, ZnBr₂) | Varies | Labile | Cleavage is often rapid, even at low temperatures.[1] | |
| MEM | 0.1 M HCl (aq) | Room Temp. | Labile | Generally more labile than MOM ethers. |
| THP | Acetic Acid/THF/H₂O (3:1:1) | 45 °C | Labile | Commonly used deprotection condition.[2] |
| TBS | 1 M HCl (aq) | Room Temp. | Moderately Stable | Slower cleavage compared to MOM. |
| Acetic Acid/THF/H₂O (3:1:1) | Room Temp. | Stable | Generally stable under these mild acidic conditions. | |
| Benzyl (Bn) | Strong Acids (e.g., HBr, BCl₃) | Varies | Labile | Requires harsh acidic conditions for cleavage.[3] |
| 1 M HCl (aq) | Room Temp. | Stable | Generally stable to non-Lewis strong acids at RT. |
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Condition | Temperature | Stability | Observations |
| MOM | 1 M NaOH (aq) | Room Temp. | Stable | Generally stable across a wide pH range (pH 4-12).[4] |
| NaH, LDA, n-BuLi | Varies | Stable | Highly stable to strong, non-nucleophilic bases. | |
| MEM | 1 M NaOH (aq) | Room Temp. | Stable | Similar stability profile to MOM. |
| THP | Strong Bases | Room Temp. | Stable | Stable to a wide range of basic conditions.[2] |
| TBS | 1 M NaOH (aq) | Room Temp. | Moderately Stable | Can be cleaved under forcing basic conditions. |
| K₂CO₃ in MeOH | Room Temp. | Stable | Generally stable to mild basic conditions. | |
| Benzyl (Bn) | Strong Bases | Room Temp. | Stable | Highly stable to a wide range of basic conditions.[3] |
Table 3: Stability towards Oxidizing and Reducing Agents
| Protecting Group | Reagent/Condition | Stability | Observations |
| MOM | Swern Oxidation, PCC, DMP | Stable | Compatible with common oxidation reactions. |
| LiAlH₄, NaBH₄ | Stable | Stable to common hydride reducing agents.[1] | |
| H₂, Pd/C | Stable | Stable to catalytic hydrogenation. | |
| DIBAL-H | Potentially Labile | Cleavage can occur, as DIBAL-H can act as a Lewis acid.[1] | |
| MEM | Common Oxidants/Reductants | Stable | Similar stability to MOM. |
| THP | Common Oxidants/Reductants | Stable | Generally stable. |
| TBS | Swern Oxidation, PCC, DMP | Stable | Stable to many oxidizing agents. |
| LiAlH₄, NaBH₄ | Stable | Stable to hydride reducing agents. | |
| H₂, Pd/C | Stable | Stable to catalytic hydrogenation. | |
| Benzyl (Bn) | Swern Oxidation, PCC, DMP | Stable | Stable to many oxidizing agents. |
| LiAlH₄, NaBH₄ | Stable | Stable to hydride reducing agents. | |
| H₂, Pd/C | Labile | Cleaved by catalytic hydrogenation.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of protecting group stability.
Protocol 1: Assessment of Stability under Acidic Conditions
Objective: To quantitatively assess the stability of a protected alcohol under defined acidic conditions.
Procedure:
-
Dissolve the protected alcohol (0.1 mmol) in a suitable solvent (e.g., 5 mL of THF/H₂O 4:1).
-
Add the acidic reagent (e.g., 1.0 mL of 1 M HCl, making the final concentration 0.2 M).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (0.1 mL) of the reaction mixture.
-
Quench the aliquot immediately with a saturated aqueous solution of sodium bicarbonate (0.5 mL).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate, 1 mL).
-
Analyze the organic extract by a quantitative method such as GC-MS or HPLC to determine the ratio of the remaining protected alcohol to the deprotected alcohol.
-
Plot the percentage of the remaining protected alcohol against time to determine the stability profile.
Protocol 2: Assessment of Stability under Basic Conditions
Objective: To quantitatively assess the stability of a protected alcohol under defined basic conditions.
Procedure:
-
Dissolve the protected alcohol (0.1 mmol) in a suitable solvent (e.g., 5 mL of THF/H₂O 4:1).
-
Add the basic reagent (e.g., 1.0 mL of 5 M NaOH, making the final concentration 1 M).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
Follow the sampling, quenching (with a mild acid like 1 M NH₄Cl), extraction, and analysis steps as described in Protocol 1.
Protocol 3: Assessment of Stability towards an Oxidizing Agent (Swern Oxidation Conditions)
Objective: To assess the stability of a protected alcohol under Swern oxidation conditions.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.
-
Add dimethyl sulfoxide (B87167) (DMSO) (4.0 eq.) dropwise and stir for 15 minutes.
-
Add a solution of the protected alcohol (1.0 eq.) in DCM and stir for 30 minutes at -78 °C.
-
Add triethylamine (B128534) (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the extent of deprotection or side reactions involving the protecting group.
Visualization of Experimental Workflow and Chemical Logic
References
A Comparative Guide to Bromomethyl Methyl Ether and its Alternatives for Alcohol Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. Bromomethyl methyl ether (BMME) is a widely utilized reagent for the introduction of the methoxymethyl (MOM) protecting group for alcohols. This guide provides a comprehensive literature review of the applications of this compound, alongside an objective comparison with its common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound (BMME)
This compound is a key reagent in organic chemistry, primarily used for the introduction of the methoxymethyl (MOM) ether protecting group to alcohols.[1][2] This protection strategy is crucial in the synthesis of complex molecules, including pharmaceuticals like the immunosuppressant FK-506, where specific hydroxyl groups need to be shielded during various synthetic transformations.[1] The MOM group is valued for its stability across a range of reaction conditions and its relatively straightforward removal under acidic conditions.
Comparison of this compound with Alternative Protecting Group Reagents
The selection of an appropriate protecting group is a critical decision in synthetic planning. While BMME is an effective reagent for MOM protection, several alternatives are available, each with its own set of advantages and disadvantages. This section compares BMME (often used interchangeably with its chloro-analogue, CMME, in the formation of MOM ethers) with other commonly employed alcohol protecting groups: Chloromethyl methyl ether (CMME), Silyl (B83357) ethers (e.g., TBDMS), and Benzyl (B1604629) ether (Bn).
Performance Comparison
The following table summarizes the performance of different protecting group reagents for the protection of a primary alcohol, benzyl alcohol, based on literature data. It is important to note that reaction conditions can be optimized for specific substrates, and the data presented here serves as a general comparison.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM | Chloromethyl methyl ether (MOMCl) | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 | |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) | NaH | DMF | 0 | 2 | >90 | |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole (B134444) | DMF | RT | 2-4 | High (~70-95) | |
| Bn | Benzyl bromide (BnBr) | NaH | THF | RT | 0.5-2 | >90 |
Note: Direct comparative studies under identical conditions for this compound (BMME) are limited in the readily available literature. However, its reactivity is expected to be similar to or slightly higher than Chloromethyl methyl ether (MOMCl).
Key Considerations for Selecting a Protecting Group:
-
Reactivity and Selectivity: Silyl ethers offer a wide range of steric bulk (TBDMS < TIPS < TBDPS), allowing for selective protection of less hindered alcohols. Benzyl ethers are generally robust and can be introduced under basic conditions.
-
Stability: MOM ethers are stable to a variety of non-acidic reagents. Silyl ethers are stable to many reagents but are cleaved by fluoride (B91410) ions. Benzyl ethers are stable to a wide range of conditions but are readily removed by catalytic hydrogenation.
-
Deprotection Conditions: MOM ethers are typically removed under acidic conditions. Silyl ethers are most commonly cleaved with fluoride sources like TBAF, providing orthogonality to acid- and base-labile groups. Benzyl ethers are uniquely cleaved by hydrogenolysis, offering another layer of orthogonality.
-
Safety: Both this compound and Chloromethyl methyl ether are classified as potential carcinogens and should be handled with extreme caution in a well-ventilated fume hood.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of alcohols using this compound and its alternatives.
Protection of a Primary Alcohol using this compound (General Procedure)
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (BMME) (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude MOM ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Protection of a Primary Alcohol using Benzyl Bromide (BnBr)
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl ether by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the protection of an alcohol with different reagents.
Conclusion
This compound remains a valuable reagent for the methoxymethylation of alcohols. However, its potential hazards necessitate careful handling and consideration of alternatives. The choice between BMME/CMME, silyl ethers, and benzyl ethers depends on the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions and the desired orthogonality of deprotection steps. By understanding the comparative performance and experimental nuances of each protecting group strategy, researchers can make more informed decisions to optimize their synthetic endeavors.
References
A Comparative Guide to the Efficacy of Bromomethyl Methyl Ether in Complex Molecule Synthesis
In the intricate field of multistep organic synthesis, particularly in drug discovery and natural product synthesis, the strategic use of protecting groups is fundamental. Bromomethyl methyl ether (BOM-Br) is a key reagent for the introduction of the methoxymethyl (MOM) ether, a widely used protecting group for alcohols. This guide provides an objective comparison of BOM-Br's performance against common alternatives, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
The MOM group forms an acetal (B89532) structure which is notably stable in basic, nucleophilic, and various oxidizing/reducing environments, yet can be readily cleaved under acidic conditions.[1][2][3] This robust nature makes it an excellent choice for masking the reactivity of hydroxyl groups while other chemical transformations are performed elsewhere in a complex molecule.[4][5]
Comparative Analysis of MOM Protection Reagents
The primary reagents for installing the MOM protecting group are the haloalkyl ethers this compound (BOM-Br) and Chloromethyl methyl ether (MOM-Cl), along with the safer alternative, dimethoxymethane (B151124) (DMM). While BOM-Br and MOM-Cl are highly efficient alkylating agents, their use is tempered by significant safety concerns.[1][6]
A critical disadvantage of both BOM-Br and MOM-Cl is their classification as potent carcinogens due to their powerful alkylating nature, which can indiscriminately modify biological macromolecules.[4][6][7][8] This necessitates stringent handling precautions. The use of DMM in an acid-catalyzed acetal exchange reaction presents a much safer, albeit mechanistically different, alternative.[1][4]
Data Presentation: Reagent Performance
The following tables summarize the typical conditions and efficacy for the protection of alcohols using BOM-Br and its alternatives, as well as the common methods for the subsequent deprotection of the MOM ether.
Table 1: Comparison of Reagents for MOM Protection of Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
|---|---|---|---|
| This compound (BOM-Br) | Base (e.g., i-Pr₂NEt), CH₂Cl₂, 0 °C to RT | High reactivity, excellent yields (e.g., 94% reported for one synthesis)[9]. | Potent carcinogen, requires careful handling[6][10]. |
| Chloromethyl methyl ether (MOM-Cl) | Base (e.g., NaH, i-Pr₂NEt), THF or CH₂Cl₂, 0 °C to RT[3]. | Highly reactive, widely used, good yields[6]. | Potent carcinogen and powerful alkylating agent[1][7][8]. |
| Dimethoxymethane (DMM) | Acid catalyst (e.g., P₂O₅, TfOH), CH₂Cl₂ or CHCl₃[3]. | Significantly safer reagent, avoids carcinogenic haloalkyl ethers[1][8]. | Reaction is an equilibrium process requiring excess reagent; may not be suitable for tertiary alcohols[1][3]. |
Table 2: Selected Methods for Deprotection of MOM Ethers
| Reagent System | Typical Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25 °C | Standard acidic hydrolysis[1]. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) or Ethanol (EtOH) | Reflux | Classic and effective method for acid-labile groups[1][3]. |
| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol (tBuOH) | - | Mild acidic conditions suitable for sensitive substrates[1]. |
| Zinc Bromide (ZnBr₂) / n-PrSH | - | - | Rapid (<10 min) and selective, even for tertiary alcohols[11]. |
| Trimethylsilyl Bromide (TMSBr) | - | - | Lewis acid-mediated cleavage[1]. |
| TMSOTf / 2,2′-bipyridyl | Acetonitrile (CH₃CN) | 0 °C to RT | Effective for aromatic MOM ethers[12]. |
Visualizing the Synthetic Workflow
The strategic application of BOM-Br for MOM protection follows a clear logical workflow within a larger synthetic plan. This process ensures the hydroxyl group is masked during intermediate steps and regenerated only when required.
Caption: General workflow for MOM protection and deprotection.
The choice of reagent for MOM protection is a critical decision, balancing efficacy with safety. The following diagram illustrates the decision-making logic.
Caption: Decision logic for selecting a MOM protection reagent.
Experimental Protocols
The following are representative experimental protocols for the protection of an alcohol using a haloalkyl ether and for the subsequent deprotection of the MOM ether.
Protocol 1: MOM Protection of an Alcohol using MOM-Cl (Adapted)
This procedure is typical for reagents like BOM-Br and MOM-Cl.
-
Setup: A solution of the alcohol (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq) is prepared in an anhydrous solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.[7][13]
-
Addition: Chloromethyl methyl ether (MOM-Cl) or this compound (BOM-Br) (1.5-3.0 eq) is added dropwise to the cooled solution.[13]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-16 h) until Thin Layer Chromatography (TLC) analysis indicates full conversion of the starting material.[1][13]
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude MOM-protected product, which can be further purified by column chromatography if necessary.
Protocol 2: MOM Deprotection using Trifluoroacetic Acid (TFA)[1]
-
Setup: The MOM-protected alcohol (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA), typically at a ratio of 15:1, at 25 °C.[1]
-
Reaction: The resulting solution is stirred at 25 °C for the required time (e.g., 12 h), with the reaction progress monitored by TLC.[1]
-
Workup: Upon full conversion, the reaction mixture is diluted with DCM and neutralized by treatment with a saturated aqueous solution of NaHCO₃.[1]
-
Extraction: The layers are separated, and the aqueous phase is extracted multiple times with DCM.[1]
-
Purification: The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, and concentrated under reduced pressure to give the deprotected alcohol.[1]
Conclusion
This compound is a highly effective reagent for the synthesis of MOM-protected alcohols, offering high yields and reliability. Its performance is comparable to the more commonly cited Chloromethyl methyl ether. However, the significant health risks associated with both of these haloalkyl ethers make them less desirable from a safety standpoint. For many applications, especially in process chemistry and larger-scale synthesis, safer alternatives like dimethoxymethane with an acid catalyst should be considered. The choice of deprotection strategy is also critical and can be tailored based on the acid sensitivity of other functional groups within the complex molecule, with numerous mild and selective methods available to the modern synthetic chemist.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Alkoxymethylation Reagents [Protecting Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. adichemistry.com [adichemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. medlifemastery.com [medlifemastery.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters [morressier.com]
- 9. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 10. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
The Researcher's Dilemma: A Cost-Benefit Analysis of Bromomethyl Methyl Ether in Alcohol Protection
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection of functional groups is a critical consideration. The hydroxyl group, with its inherent reactivity, often requires a temporary shield to prevent unwanted side reactions. Bromomethyl methyl ether (BOM-Cl) has emerged as a reagent for this purpose, offering a pathway to the formation of methoxymethyl (MOM) ethers. However, its utility must be weighed against its cost, safety profile, and the availability of a diverse arsenal (B13267) of alternative protecting groups. This guide provides an objective comparison of BOM-Cl with other common alcohol protecting groups, supported by experimental data, to inform the selection of the most appropriate reagent for a given synthetic challenge.
At a Glance: BOM-Cl and Its Alternatives
This compound serves as a precursor for the introduction of the methoxymethyl (MOM) protecting group. The resulting MOM ether is stable under a variety of conditions, yet can be readily cleaved under acidic conditions. While effective, BOM-Cl is not without its drawbacks, most notably its classification as a suspected carcinogen and a lachrymator, necessitating stringent handling precautions. This has led to the widespread use of its chlorinated analog, chloromethyl methyl ether (MOM-Cl), and a host of other protecting groups, each with its own set of advantages and disadvantages.
Here, we compare BOM-Cl (and by extension, MOM-Cl) with four other widely used alcohol protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) (Bn).
Quantitative Performance Data
The selection of a protecting group is often a balance between efficiency, stability, and ease of removal. The following tables summarize typical experimental outcomes for the protection and deprotection of alcohols using BOM-Cl and its alternatives. It is important to note that yields and reaction times are highly substrate-dependent and the presented data is compiled from various sources for comparative purposes.
Table 1: Comparison of Alcohol Protection Methods
| Protecting Group | Reagent | Typical Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| MOM | This compound (BOM-Cl) | 4-(2-hydroxyethyl)cyclohexan-1-one | Standard Base | Standard Solvent | Standard | Standard | 94% | |
| MOM | Chloromethyl methyl ether (MOM-Cl) | Benzyl alcohol | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95% | |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Benzyl alcohol | NaH | DMF | 0 | 2 | >90% | |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Primary alcohols | Imidazole | DMF | RT | 2-12 | >95% | |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Primary alcohols | NaH | THF | 0 to RT | 4-12 | >90% |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | MOM | HCl | Methanol | Reflux | 0.25-2 | High | | | SEM | MgBr₂ | Et₂O/MeNO₂ | RT | 5 | High | | | TBDMS | TBAF | THF | RT | 1-2 | >95% | | | TBDMS | ZrCl₄ | Acetonitrile | RT | 0.3-0.75 | 85-95% | | | Benzyl (Bn) | H₂, Pd/C | Ethanol | RT | 1-16 | High | |
Cost Analysis
The financial implications of reagent choice are a significant factor in research and process development. The following table provides an
Safety Operating Guide
Proper Disposal of Bromomethyl Methyl Ether: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of bromomethyl methyl ether, a flammable, toxic, and suspected carcinogenic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1] It is a flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2][3] It can also cause severe skin and eye irritation.[1][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.[5]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4][5]
-
Body Protection: A lab coat or disposable gown is required.[5]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[5][6] If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][2][3][7]
-
Store away from heat, sparks, open flames, and other ignition sources.[8]
-
Ground and bond containers during transfer to prevent static discharge.[2][3][7]
-
Store in a designated flammable liquids cabinet and segregate from incompatible materials such as acids, strong bases, and oxidizing agents.[1][4][6]
Hazard Summary Table
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Citations |
| Physical Hazards | Flammable liquid and vapor. | [1][2][4][7] |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. Lachrymator. | [1][2][3][4] |
| UN Number | UN1992 | [1][7] |
| Proper Shipping Name | Flammable liquid, toxic, n.o.s. (this compound) | [1][7] |
| Hazard Class | 3 (Flammable Liquid) | [1][7] |
| Subsidiary Hazard Class | 6.1 (Toxic) | [1][7] |
| Packing Group | III | [1][7] |
Step-by-Step Disposal Procedures
The primary and most crucial procedure for the disposal of this compound is collection by a certified hazardous waste management service. Do not attempt to dispose of this chemical down the drain, by evaporation, or as regular solid waste. [9][10]
Step 1: Waste Collection
-
Designate a Waste Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid.[9][10]
-
Labeling: As soon as you begin accumulating waste, affix a "Hazardous Waste" label.[10] The label must clearly identify the contents as "Waste this compound" and list any other components present.
-
Collection: Collect all waste, including contaminated materials and residues, in this designated container. Keep the container closed at all times except when adding waste.[9][10]
Step 2: Waste Storage
-
Location: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Segregation: Ensure the waste is segregated from incompatible chemicals.[9][11]
-
Secondary Containment: Always store liquid hazardous waste containers within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[9][10][11]
Step 3: Arranging for Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[6][9]
-
Schedule Pickup: Follow your institution's procedures to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.[10]
Decontamination and Spill Management
Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste as they retain residue.[1] These containers must be collected and disposed of through your hazardous waste program.[1][11] Do not discard them as regular trash.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Remove all sources of ignition.[8][12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[1][12]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][4][8]
-
Collect Waste: Using spark-proof tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area. While a specific decontamination protocol for this compound is not widely published, a method for the related compound chloromethyl methyl ether involves an alkaline aqueous solution containing a basic organic amine and a nonionic surfactant.[13] Consult with your EHS office for a recommended decontamination solution.
-
Report: Report the spill to your supervisor and EHS office.
Experimental Protocols
The search of publicly available safety and regulatory literature did not yield specific, validated experimental protocols for the chemical neutralization of this compound for disposal purposes. The standard and required procedure is to manage it as hazardous waste for collection by a professional disposal service, which is the safest and most compliant method.[1][10][11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | 13057-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 13057-17-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. vumc.org [vumc.org]
- 12. westliberty.edu [westliberty.edu]
- 13. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
Navigating the Risks: A Guide to Safely Handling Bromomethyl Methyl Ether
For Immediate Reference: Essential Safety and Handling Information for Bromomethyl Methyl Ether
This compound is a volatile and hazardous chemical that demands rigorous safety protocols. This guide provides essential, immediate, and actionable information for researchers, scientists, and drug development professionals to ensure its safe handling and disposal. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound, which include severe irritation, potential carcinogenicity, and flammability.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For larger scale or emergency use, a full-facepiece, pressure-demand, self-contained breathing apparatus is recommended. A recommended filter type is an organic vapor filter (Type A Brown conforming to EN14387).[1][2] | Protects against inhalation of harmful vapors, a primary route of exposure. |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | Prevents contact with the eyes, which can cause serious irritation. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | Protects against skin absorption and irritation. |
| Skin and Body Protection | A lab coat, and for more extensive handling, clean, full-body protective clothing (smocks, coveralls, or long-sleeved shirt and pants) and shoe covers are required. | Minimizes skin contact with the chemical. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, such as a chemical fume hood with continuous local exhaust ventilation. The area should be clearly marked with warning signs.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity and are readily accessible.[2]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Review Safety Data Sheet (SDS): Before beginning any procedure, thoroughly review the SDS for this compound.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Grounding: To prevent static discharge, which can ignite the flammable vapors, ground and bond containers and receiving equipment. Use only non-sparking tools.[1][4]
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the creation of aerosols. Keep the container tightly closed when not in use.
-
Perform Work: Conduct all experimental manipulations within the fume hood.
-
Post-Handling: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[1] Do not pour this compound down the drain or mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Empty Containers: Empty containers may retain product residue and vapors and should be treated as hazardous waste.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | Not established | [3] |
| ACGIH Threshold Limit Value (TLV) | Not established | [3] |
| NIOSH Recommended Exposure Limit (REL) for Chloromethyl methyl ether | Lowest feasible concentration | |
| Flash Point | 26 °C / 78.8 °F | [3] |
| Specific Gravity | 1.531 g/cm³ | [2] |
Note: Due to its suspected carcinogenicity, exposure to this compound should be kept to an absolute minimum. The exposure limits for the related compound, Chloromethyl methyl ether, are set at the lowest feasible concentration, and similar caution should be exercised with this compound.
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and decisive action is required.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with gently flowing lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
